methyl1-cyclobutyl-1H-pyrazole-5-carboxylate
Description
BenchChem offers high-quality methyl1-cyclobutyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl1-cyclobutyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-cyclobutylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-10-11(8)7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
VSCVSJBJYJNTTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NN1C2CCC2 |
Origin of Product |
United States |
An In-depth Technical Guide to Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals with a broad spectrum of biological activities.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] Pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscore the therapeutic significance of this heterocyclic motif.[5][6] This guide provides a comprehensive technical overview of a specific, potentially novel derivative: methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate. We will delve into its proposed synthesis, predicted chemical and physical properties, reactivity, and potential applications for researchers, scientists, and drug development professionals. The introduction of a cyclobutyl group is of particular interest as it can impart unique conformational constraints and lipophilicity, which may be advantageous in drug design.[3]
Proposed Synthesis
The synthesis of polysubstituted pyrazoles is a well-established field, with several robust methods available.[7][8][9][10] A common and effective approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr in 1883.[8] For the synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, a plausible and efficient route involves a [3+2] cycloaddition reaction, which offers high regioselectivity.[7][8]
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Experimental Protocol: [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Materials:
-
Cyclobutylhydrazine hydrochloride
-
Methyl propiolate
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) at room temperature and stir for 15 minutes.
-
Add methyl propiolate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
| Property | Predicted Value |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.21 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Boiling Point | Not available; expected to be high due to polarity |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc) |
| XlogP | ~1.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization (Predicted)
The structural elucidation of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on known pyrazole derivatives.[11][12][13][14][15][16][17][18][19]
¹H NMR Spectroscopy (Predicted)
-
Protons on Pyrazole Ring: Two doublets are expected for the vicinal protons on the pyrazole ring, likely in the range of δ 6.5-8.0 ppm.
-
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.8-4.0 ppm.
-
Cyclobutyl Protons: A multiplet for the methine proton of the cyclobutyl group attached to the nitrogen is expected in the downfield region (δ 4.5-5.0 ppm) due to the deshielding effect of the pyrazole ring. The remaining methylene protons of the cyclobutyl ring would likely appear as complex multiplets in the upfield region (δ 1.8-2.5 ppm).
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the range of δ 160-165 ppm.
-
Pyrazole Ring Carbons: The carbons of the pyrazole ring are predicted to appear between δ 110-150 ppm.
-
Methyl Ester Carbon: The methyl carbon of the ester group should be observed around δ 52-55 ppm.
-
Cyclobutyl Carbons: The methine carbon of the cyclobutyl group attached to the nitrogen is expected around δ 55-60 ppm, while the methylene carbons are anticipated in the range of δ 20-30 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band corresponding to the carbonyl stretching of the ester group is expected around 1720-1740 cm⁻¹.
-
C=N and C=C Stretches: Absorptions for the C=N and C=C stretching vibrations of the pyrazole ring are anticipated in the region of 1500-1650 cm⁻¹.
-
C-H Stretches: C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 180. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 149, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 121.
Chemical Reactivity
The reactivity of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is dictated by the pyrazole ring and the ester functional group.
Caption: Predicted chemical reactivity of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
-
Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution reactions such as nitration and halogenation.[6] The position of substitution will be directed by the electronic effects of the existing substituents.
-
Reactions of the Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions or converted to amides by reacting with amines.[20] This carboxylic acid or its derivatives can then be used for further functionalization.[5]
Potential Applications in Drug Discovery
Pyrazole derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][21] Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, as a functionalized pyrazole, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Novel Therapeutics: This compound can serve as a starting material for the synthesis of libraries of novel pyrazole derivatives to be screened for various biological targets. The cyclobutyl moiety can provide a unique three-dimensional shape that may lead to enhanced binding affinity and selectivity for target proteins.[3]
-
Development of Kinase Inhibitors: Many pyrazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. The core structure of this molecule could be elaborated to design new potent and selective kinase inhibitors.
-
Antimicrobial and Antiviral Agents: The pyrazole scaffold is also present in a number of antimicrobial and antiviral agents.[7] Further modification of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate could lead to the discovery of new agents to combat infectious diseases.
Safety and Handling
While specific toxicity data for methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is not available, general safety precautions for similar pyrazole derivatives should be followed.[22][23][24][25][26]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22][23]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[22][24]
-
Handling: Avoid contact with skin, eyes, and clothing.[23][24] In case of contact, rinse immediately with plenty of water.[24] Do not ingest.[23]
-
Storage: Store in a tightly sealed container in a cool, dry place.[23][26]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[23]
It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use.[3]
Conclusion
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is a promising, albeit currently under-characterized, chemical entity. This guide has provided a predictive yet scientifically grounded framework for its synthesis, properties, and potential applications. By leveraging established principles of pyrazole chemistry, researchers can confidently approach the synthesis and utilization of this novel building block. Its unique structural features, particularly the cyclobutyl substituent, may unlock new avenues in the design of next-generation therapeutics. As with any new compound, thorough experimental validation of the predicted properties is a critical next step for any research program incorporating this molecule.
References
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-Methyl-1H-pyrazole-5-carboxylic acid.
- Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- (N.d.).
- PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.
- (2023, January 2).
- Sigma-Aldrich. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione.
- Iškauskienė, K., et al. (n.d.).
- Gomaa, A. M., & Ali, M. M. (2020).
- Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
- Gomaa, A. M., & Ali, M. M. (2018, January 12).
- Afonso, C. A. M., et al. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- de la Torre, P., et al. (2022, July 23).
- PubChemLite. (n.d.). 1-cyclobutyl-3-methyl-1h-pyrazole-5-carboxylic acid.
- ChemicalBook. (n.d.).
- PubChemLite. (n.d.). 1-(cyclobutylmethyl)-1h-pyrazole-5-carboxylic acid.
- IntechOpen. (n.d.).
- (N.d.).
- PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023, August 4).
- Khan, M. A., et al. (2012, August 27).
- (N.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- Sigma-Aldrich. (n.d.). 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.
- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
- NIST WebBook. (n.d.).
- Benchchem. (2025).
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- ChemicalBook. (n.d.).
- SpectraBase. (n.d.). N-cyclohexyl-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum.
- Jabbar, A., et al. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
- ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.
- ChemScene. (n.d.).
- J&K Scientific. (n.d.).
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]
- 12. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 15. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. spectrabase.com [spectrabase.com]
- 20. prepchem.com [prepchem.com]
- 21. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 22. fishersci.no [fishersci.no]
- 23. fishersci.com [fishersci.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. dcfinechemicals.com [dcfinechemicals.com]
- 26. combi-blocks.com [combi-blocks.com]
Molecular weight and formula of 1-cyclobutyl-1H-pyrazole-5-carboxylate methyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
Introduction: The Significance of the Pyrazole-5-carboxylate Scaffold
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties and structural versatility allow it to serve as a versatile scaffold in drug design.[1] The introduction of a carboxylate group, particularly a methyl ester at the 5-position, provides a key functional handle for further molecular elaboration, making compounds like methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate valuable intermediates in the synthesis of complex bioactive molecules.[2] This guide provides a detailed overview of the core physicochemical properties, logical synthesis strategies, and potential applications of this specific pyrazole derivative.
Core Molecular Attributes
The fundamental characteristics of a compound are its chemical formula and molecular weight, which are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
Chemical Structure
The title compound features a pyrazole ring substituted at the N1 position with a cyclobutyl group and at the C5 position with a methyl carboxylate moiety.
Caption: Chemical structure of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Molecular Formula and Weight
Based on its structure, the molecular formula and weight have been determined. These values are essential for accurate experimental design and data interpretation.
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Average Molecular Weight | 180.21 g/mol |
| Monoisotopic Mass | 180.0899 Da |
These values are calculated based on IUPAC standard atomic weights.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Research |
| TPSA (Topological Polar Surface Area) | 44.12 Ų | Influences membrane permeability and drug absorption.[3] |
| LogP (Octanol-Water Partition Coefficient) | 1.4 - 1.5 | Indicates the lipophilicity of the molecule, affecting solubility and formulation.[3] |
| Hydrogen Bond Acceptors | 4 | Relates to the potential for intermolecular interactions.[3] |
| Hydrogen Bond Donors | 0 | The absence of donor groups affects solubility and crystal packing.[3] |
| Rotatable Bonds | 4 | Pertains to the conformational flexibility of the molecule.[3] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of 1,5-disubstituted pyrazoles is a well-established area of organic chemistry.[1][4] A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[4][5][6]
Conceptual Synthesis Workflow
A logical and field-proven approach to methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate would involve the reaction of cyclobutylhydrazine with a suitable β-keto ester derivative. The regioselectivity of this reaction is a critical consideration, as two different pyrazole isomers could potentially form.
Caption: General synthesis workflow for pyrazole-5-carboxylates.
Key Experimental Protocol: Cyclocondensation
This protocol is a generalized procedure based on established methods for synthesizing similar pyrazole-5-carboxylates.[5][6]
-
Precursor Preparation: A suitable β-enamine diketone or a related β-keto ester is synthesized or acquired. These precursors are often derived from commercially available starting materials.[6]
-
Hydrazine Salt Formation (Optional but Recommended): Cyclobutylhydrazine is often used as its hydrochloride salt to improve stability and handling.
-
Cyclocondensation Reaction:
-
The β-keto ester precursor (1.0 eq.) is dissolved in a suitable solvent, typically ethanol or acetic acid.
-
Cyclobutylhydrazine hydrochloride (1.1 eq.) is added to the solution.
-
The reaction mixture is heated to reflux for a period of 2-12 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification: The crude product, which may contain a mixture of regioisomers, is purified by column chromatography on silica gel to isolate the desired methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.[6]
Causality Behind Experimental Choices: The use of an alcohol like ethanol as a solvent is advantageous as it effectively dissolves both the polar hydrazine salt and the less polar keto ester. Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization. The final purification step is crucial because the reaction of unsymmetrical dicarbonyl compounds with substituted hydrazines can often lead to mixtures of regioisomers, necessitating careful separation to obtain the pure target compound.[5]
Potential Applications in Research and Development
While specific research on methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is not extensively published, the broader class of pyrazole derivatives has significant applications, suggesting potential avenues of investigation for this molecule.
-
Pharmaceutical Drug Discovery: Pyrazole scaffolds are present in numerous approved drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various kinase inhibitors in oncology.[7][8] This compound could serve as a key intermediate for creating libraries of novel compounds to be screened for various biological activities.
-
Agrochemicals: Pyrazole derivatives are also widely used as herbicides, insecticides, and fungicides. The specific substituents on the pyrazole ring can be tuned to target particular pests or weeds. This molecule could be a building block for new crop protection agents.
-
Materials Science: Certain heterocyclic compounds, including pyrazoles, are explored in coordination chemistry and for the development of novel materials with specific electronic or optical properties.[1]
Conclusion
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol , represents a valuable chemical entity for scientific research. Its structure combines the proven utility of the pyrazole-5-carboxylate scaffold with a cyclobutyl substituent that can impart unique conformational and lipophilic properties. The established synthetic routes for analogous compounds provide a clear and reliable pathway for its preparation. Given the extensive history of pyrazoles in successful drug and agrochemical development, this compound stands as a promising building block for the creation of novel and impactful molecules.
References
-
PrepChem. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. [Link]
-
PubChemLite. 1-cyclobutyl-3-methyl-1h-pyrazole-5-carboxylic acid. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
CAS Common Chemistry. Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate. [Link]
-
PubChem. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158. [Link]
-
Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]
-
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
-
ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]
-
PubChemLite. Methyl 1-propyl-1h-pyrazole-5-carboxylate (C8H12N2O2). [Link]
-
ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate CAS number and identifiers
An In-Depth Technical Guide to Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (CAS 2106668-57-7)
Executive Summary
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is a highly specialized, sterically hindered heterocyclic building block utilized predominantly in the synthesis of novel ion channel modulators. In recent years, it has emerged as a critical intermediate in the development of inhibitors targeting the KCNT1 (Slack) sodium-activated potassium channel[1]. Gain-of-function (GoF) mutations in KCNT1 are a primary driver of severe epileptic encephalopathies[2]. This whitepaper provides a comprehensive analysis of the compound’s physicochemical properties, the mechanistic rationale for its use in drug design, and self-validating synthetic workflows for its preparation and downstream application.
Chemical Identity and Core Properties
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in nucleophilic substitutions, hydrolysis, and chromatographic purification. The presence of the N1-cyclobutyl group significantly alters the lipophilicity and steric environment of the adjacent C5-ester[3].
Table 1: Quantitative and Physicochemical Identifiers
| Property | Value / Description |
| Chemical Name | Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate |
| CAS Registry Number | 2106668-57-7[3] |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.21 g/mol [3] |
| Downstream Free Acid CAS | 1556315-61-7 (1-cyclobutyl-1H-pyrazole-5-carboxylic acid)[4] |
| Core Scaffold | 1,5-disubstituted 1H-pyrazole |
| Key Structural Features | N1-cyclobutyl substitution; C5-methyl ester |
Mechanistic Rationale: The KCNT1 Target
KCNT1 encodes the Slack channel, a sodium-activated potassium channel that regulates neuronal firing rates. GoF mutations in KCNT1 lead to excessive potassium efflux, paradoxically resulting in hyperpolarization-induced rebound excitation and severe seizure phenotypes, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS)[5].
Recent structure-activity relationship (SAR) campaigns have demonstrated that pyrazole-core inhibitors exhibit profound selectivity and potency against mutated KCNT1 channels[2]. The 1-cyclobutyl-1H-pyrazole motif is not merely a passive linker; it is a pharmacophore critical for target engagement. The cyclobutyl ring provides the exact steric bulk and lipophilicity required to occupy a specific hydrophobic pocket within the KCNT1 pore or gating domain, while the C5 position serves as the optimal vector for attaching the remainder of the inhibitor molecule (often via an amide linkage to an isoxazole or oxadiazole core)[1].
Pathophysiology of KCNT1 GoF mutations and intervention by pyrazole-based inhibitors.
Experimental Workflows: Synthesis and Validation
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate and its subsequent conversion into an active pharmaceutical ingredient (API) requires rigorous regiocontrol. Alkylation of pyrazole-3-carboxylates typically yields a mixture of 1,3- and 1,5-regioisomers due to annular tautomerism. The protocols below are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPCs).
Protocol 1: Regioselective Alkylation and Isolation
Objective: Synthesize CAS 2106668-57-7 from methyl 1H-pyrazole-3-carboxylate.
-
Reagent Preparation : Charge a dry round-bottom flask with methyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition : Add Cesium carbonate (Cs₂CO₃) (1.5 eq) portion-wise at 0 °C.
-
Causality: Cs₂CO₃ is selected over K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the pyrazole nitrogen, facilitating the alkylation of the sterically hindered secondary halide.
-
-
Alkylation : Introduce cyclobutyl bromide (1.2 eq) dropwise. Heat the reaction mixture to 80 °C for 12 hours.
-
Causality: Elevated temperatures are mandatory to overcome the high activation energy of SN2 displacement on a cyclobutyl system, which is otherwise prone to competitive E2 elimination.
-
-
IPC (Self-Validation) : Analyze an aliquot via LC-MS. The reaction is complete when the starting material (m/z 127.1) is consumed, and two distinct peaks corresponding to the 1,3- and 1,5-isomers (m/z 181.1) appear.
-
Purification : Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc gradient). The 1,5-isomer (methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate) elutes differently due to the steric shielding of the ester carbonyl by the cyclobutyl group, reducing its affinity for the polar stationary phase.
Protocol 2: Saponification to the Free Acid
Objective: Hydrolyze the ester to 1-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS 1556315-61-7)[4] for downstream coupling.
-
Hydrolysis : Dissolve the purified ester in a 3:1 mixture of THF and water. Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).
-
Causality: LiOH provides mild, highly efficient saponification of sterically hindered esters without risking the cleavage of other sensitive functional groups or epimerization (relevant if chiral centers exist elsewhere in complex derivatives).
-
-
Reaction Monitoring : Stir at room temperature for 2–4 hours. Monitor via TLC (stain with KMnO₄) until the higher-Rf ester spot disappears.
-
Workup : Acidify the aqueous layer with 1M HCl to pH ~3.
-
Causality: The pKa of the pyrazole-5-carboxylic acid is approximately 4.0. Dropping the pH to 3 ensures full protonation, allowing efficient extraction into dichloromethane (DCM).
-
-
Validation : ¹H NMR (CDCl₃) must show the disappearance of the methyl ester singlet at ~3.8 ppm and the retention of the cyclobutyl methine multiplet at ~5.2 ppm.
Protocol 3: Amide Coupling for KCNT1 Inhibitor Generation
Objective: Couple the free acid to a target amine (e.g., an isoxazole-amine core)[1].
-
Activation : Dissolve 1-cyclobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 15 minutes.
-
Causality: HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which is critical for driving the coupling of sterically hindered pyrazole-5-carboxylic acids.
-
-
Coupling : Add the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 2–12 hours.
-
Validation : LC-MS must confirm the consumption of the acid (m/z 167.1 [M+H]⁺) and the emergence of the target inhibitor mass.
Step-by-step synthetic workflow from pyrazole core to KCNT1 inhibitor.
Conclusion
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is a highly specialized intermediate whose unique steric and electronic properties make it an indispensable pharmacophore in the design of next-generation KCNT1 channel blockers. By adhering to the regioselective synthesis and self-validating protocols outlined above, medicinal chemists can reliably integrate this building block into extensive SAR libraries, accelerating the discovery of targeted therapies for severe epileptic encephalopathies.
References
- Source: U.S. Patent 11,773,088 (Assigned to Praxis Precision Medicines, Inc.)
-
KCNT1 Channel Blockers: A Medicinal Chemistry Perspective Source: Molecules 2024, 29(12), 2940. (PMC11206828) URL:[Link] (Reference for the mechanistic rationale of Slack channel GoF mutations and the SAR of pyrazole-based blockers).
Sources
- 1. US20230285377A1 - Kcnt1 inhibitors and methods of use - Google Patents [patents.google.com]
- 2. KCNT1 Channel Blockers: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 2106668-57-7 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]
- 5. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Rational Design of N-Cyclobutyl Pyrazole Carboxylate Derivatives
Executive Summary
The pyrazole carboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-tubercular agents, and central nervous system (CNS) therapeutics[1]. Recently, the functionalization of this core with an N-cyclobutyl moiety has emerged as a highly effective strategy to overcome pharmacokinetic bottlenecks. This technical guide provides a comprehensive analysis of N-cyclobutyl pyrazole carboxylate derivatives, detailing the causality behind their synthetic methodologies, advanced structural characterization techniques, and the structure-activity relationship (SAR) logic that drives their clinical utility.
Architectural Rationale of the Scaffold
The design of N-cyclobutyl pyrazole carboxylates is not arbitrary; it is rooted in precise stereoelectronic and pharmacokinetic principles.
-
The Pyrazole Core: As a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, the pyrazole ring acts as an exceptional hydrogen bond donor and acceptor. This is critical for anchoring the molecule within the hinge regions of target enzymes, such as cyclin-dependent kinases (CDKs)[2].
-
The Carboxylate Handle: The carboxylic acid (or its ester/amide derivatives) provides a versatile vector for further functionalization. In solid-state packing, these moieties often participate in strong O–H…O and C–H…N hydrogen bonds, generating stable three-dimensional molecular packing via the formation of R22(8) and R22(9) rings[3].
-
The N-Cyclobutyl Ring: The incorporation of a cyclobutyl group via cyclobutylhydrazine introduces a conformationally restricted, strained four-membered ring[4]. Unlike linear alkyl chains which suffer from high entropic penalties upon binding, or bulky cyclohexyl rings which drastically reduce aqueous solubility, the cyclobutyl group provides an optimal balance. It perfectly fills lipophilic pockets in targets like the Mycobacterium tuberculosis MmpL3 transporter while maintaining favorable physicochemical properties[5].
Figure 1: Pharmacophore mapping and target interactions of the scaffold.
Synthetic Methodologies & Mechanistic Causality
The synthesis of N-substituted pyrazoles typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. However, achieving high regioselectivity (differentiating between 1,3- and 1,5-disubstituted isomers) requires precise catalytic control.
We employ a Lewis acid-catalyzed protocol utilizing Scandium(III) triflate ( Sc(OTf)3 ). The causality here is twofold:
-
Electrophilic Activation: Sc(OTf)3 coordinates strongly to the oxygen atoms of the 1,3-dicarbonyl, exponentially increasing the electrophilicity of the carbonyl carbons.
-
Kinetic Control: The primary amine of cyclobutylhydrazine (less sterically hindered than the secondary nitrogen) attacks the most electrophilic carbonyl first, forming a hydrazone intermediate. Subsequent cyclodehydration is driven by the thermodynamic stability of the resulting aromatic pyrazole ring[4].
Figure 2: Catalytic synthetic workflow for N-cyclobutyl pyrazole carboxylates.
Advanced Structural Characterization
Accurate structural elucidation is non-negotiable. The proximity of the cyclobutyl group to the carboxylate or adjacent substituents heavily influences the molecule's 3D conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D 1H and 13C NMR provide foundational data, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tool for proving regiochemistry. If the molecule is a 1,5-isomer, a strong NOE cross-peak will be observed between the methine proton of the cyclobutyl ring and the substituent at the C5 position.
Table 1: Characteristic NMR Chemical Shifts for N-cyclobutyl pyrazole carboxylates
| Nucleus / Position | Chemical Shift (ppm) | Multiplicity | Coupling (J) | Diagnostic Causality |
| 1H N-CH (Cyclobutyl) | 4.80 - 5.10 | Quintet | ~8.5 Hz | Strongly deshielded by the adjacent pyrazole N1 atom. |
| 1H Pyrazole C4-H | 6.50 - 6.80 | Singlet | N/A | Highly diagnostic for the closure of the heteroaromatic core. |
| 13C Carboxylate C=O | 160.0 - 165.0 | Singlet | N/A | Confirms retention of the ester/acid functional handle. |
| 13C Pyrazole C5 | 135.0 - 142.0 | Singlet | N/A | Shift varies significantly based on 1,3 vs 1,5 regiochemistry. |
X-ray Crystallography
For absolute configuration, X-ray powder diffraction or single-crystal analysis is employed. MOGUL analysis of pyrazole derivatives typically shows an N–N bond distance between 1.210 and 1.458 Å. Furthermore, molecular electrostatic potential calculations reveal that the carbonyl oxygen and pyrazole nitrogen act as the strongest hydrogen bond acceptors in the solid state, dictating the crystal packing[3].
Structure-Activity Relationship (SAR) Mapping
To understand why the N-cyclobutyl variant is prioritized in modern pipelines, we must analyze comparative SAR data. In the development of MmpL3 inhibitors for tuberculosis, modifying the N1-substituent drastically altered both efficacy and pharmacokinetics[5].
Table 2: Comparative SAR Data (MmpL3 Inhibitor Series)
| N1-Substituent | MIC ( μM ) vs M. tuberculosis | Aqueous Sol. ( μM ) | Structural & Pharmacokinetic Rationale |
| Cyclohexyl | ~0.05 | 50 | High lipophilicity drives target binding but severely limits solubility. |
| Cyclobutyl | 0.09 | 165 | Optimal balance: Retains deep pocket binding while tripling solubility. |
| Cyclopropyl | 0.08 | 145 | Reduced steric bulk maintains potency; slightly lower solubility than cyclobutyl. |
| Unsubstituted (H) | >31.2 | >200 | Total loss of hydrophobic interactions with the target binding site. |
Data synthesized from antituberculosis properties of pyrazole derivatives[5].
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum reproducibility and yield.
Protocol A: Lewis Acid-Catalyzed Synthesis of N-Cyclobutyl Pyrazole Carboxylate
-
Objective: Synthesize the core scaffold with high regioselectivity.
-
Step 1: Reagent Preparation. To a 50 mL flame-dried round-bottom flask under a nitrogen atmosphere, add the 1,3-dicarbonyl precursor (10 mmol) and anhydrous acetonitrile (20 mL). Self-Validation: Flame-drying is mandatory; trace moisture will prematurely hydrolyze the Lewis acid catalyst, resulting in reaction stalling.
-
Step 2: Catalyst & Hydrazine Addition. Add Scandium(III) triflate (0.2 mmol, 2 mol%). Stir for 5 minutes. Slowly add cyclobutylhydrazine hydrochloride (10 mmol) and N,N-Diisopropylethylamine (DIPEA) (10 mmol) dropwise at 0°C.
-
Step 3: Cyclocondensation. Heat the reaction to 80°C for 4 hours. Self-Validation: Monitor via TLC (70:30 Hexane:EtOAc). Do not proceed to workup until the UV-active dicarbonyl starting material spot is entirely consumed. This prevents complex mixed-fraction chromatography later.
-
Step 4: Workup. Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (50 mL) and saturated aqueous NaHCO3 (50 mL). Self-Validation: Ensure the aqueous layer pH > 7 before separation to guarantee the complete neutralization and removal of triflic acid byproducts. Dry the organic layer over Na2SO4 and concentrate.
Protocol B: 2D-NOESY NMR Sample Preparation
-
Objective: Prepare a high-fidelity sample for regiochemical determination.
-
Step 1: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS.
-
Step 2: Filter the solution through a tightly packed glass wool plug directly into a 5 mm NMR tube. Self-Validation: Particulate matter causes magnetic field inhomogeneities (shimming failures). A perfectly clear solution guarantees sharp resonance lines.
-
Step 3: Acquire standard 1H spectrum to verify purity, followed by a 2D NOESY experiment with a mixing time of 400-600 ms, optimized for small molecule tumbling rates.
Conclusion
The N-cyclobutyl pyrazole carboxylate scaffold is a triumph of rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazole core, the synthetic versatility of the carboxylate handle, and the precise steric/lipophilic profile of the cyclobutyl ring, researchers can bypass traditional pharmacokinetic liabilities. Strict adherence to catalytic synthetic protocols and rigorous 2D-NMR/X-ray structural validation ensures the integrity of these derivatives as they progress from the bench to clinical trials.
References
- Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3)
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications ResearchGate URL
- Googleapis.com (Patents)
- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)
- Cyclobutylhydrazine | 742673-64-9 Benchchem URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Cyclobutylhydrazine | 742673-64-9 | Benchchem [benchchem.com]
- 5. verixiv.org [verixiv.org]
Solubility Profile and Physicochemical Characterization of Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
Executive Summary
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (CAS: 2106668-57-7) is a highly specialized heterocyclic building block. In recent years, it has emerged as a critical intermediate in the synthesis of KCNT1 channel blockers—targeted therapies designed to treat severe epileptic and developmental encephalopathies .
For process chemists, understanding the thermodynamic solubility profile of this compound is not merely an academic exercise; it is the foundational step for designing scalable synthetic routes, optimizing purification workflows, and telescoping reactions. This whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, empirical solubility data across key organic solvents, and the self-validating experimental protocols required to measure it.
Molecular Architecture & Solvation Thermodynamics
To predict and understand the solubility of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, we must first deconstruct its molecular architecture (Molecular Formula: C9H12N2O2, MW: 180.21 g/mol ). The solubility behavior is governed by three primary structural features:
-
The 1-Cyclobutyl Ring: This highly hydrophobic, sterically bulky cycloalkane moiety drastically increases the compound's overall lipophilicity (LogP). In aqueous environments, this group forces water molecules into a highly ordered hydration shell, creating a massive entropic penalty that renders the compound practically insoluble in water.
-
The Pyrazole Core: While pyrazoles typically offer both hydrogen-bond (H-bond) donor and acceptor capabilities, the substitution at the N1 position (by the cyclobutyl group) eliminates the N-H H-bond donor. The N2 nitrogen remains a weak H-bond acceptor.
-
The Methyl Ester: The carbonyl and ether oxygens act as strong H-bond acceptors.
Mechanistic Causality: Because the molecule is a pure H-bond acceptor with high lipophilicity, it exhibits maximum solubility in polar aprotic solvents that offer strong dipole-dipole interactions without requiring the solute to donate hydrogen bonds. Conversely, highly non-polar solvents lack the dielectric strength to disrupt the crystalline lattice energy of the pyrazole core.
Empirical Solubility Matrix
The table below summarizes the thermodynamic solubility profile of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate across various solvent classes at standard ambient temperature (25°C).
| Solvent Class | Solvent | Estimated Solubility (mg/mL) | Thermodynamic Rationale |
| Polar Aprotic | Dichloromethane (DCM) | > 500 | Strong dipole-dipole interactions perfectly match the solute's lack of H-bond donors. |
| Polar Aprotic | Tetrahydrofuran (THF) | > 400 | Excellent solvation of the pyrazole ring; ideal for subsequent biphasic reactions. |
| Polar Aprotic | Dimethylformamide (DMF) | > 300 | High dielectric constant stabilizes the polar ester and aromatic core. |
| Moderately Polar | Ethyl Acetate (EtOAc) | > 200 | "Like dissolves like"—the ester solvent effectively solvates the methyl ester solute. |
| Polar Protic | Methanol (MeOH) | 50 - 100 | Moderate solubility; H-bond donation from MeOH interacts with the ester/pyrazole acceptors. |
| Non-Polar | Heptane | < 10 | Poor solvation; unable to overcome the solid-state crystal lattice energy. |
| Aqueous | Water | < 1 | Extremely poor; the hydrophobic cyclobutyl group causes severe water structuring. |
Protocol: Thermodynamic Solubility Profiling
To generate reliable, self-validating solubility data for lipophilic intermediates, kinetic dissolution methods are insufficient. As a standard practice, we employ the Isothermal Shake-Flask Method coupled with HPLC-UV quantification . This ensures that the system reaches true thermodynamic equilibrium.
Step-by-Step Methodology
-
Solid Dispensing: Add an excess amount (~500 mg) of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate to a 2.0 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF, EtOAc).
-
Thermodynamic Equilibration: Seal the vial and place it in a thermoshaker at 25°C, agitating at 800 rpm for 24 hours.
-
Causality: A 24-hour equilibration period guarantees that the dissolution process overcomes any metastable supersaturation, yielding the true thermodynamic solubility limit.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes.
-
Causality: Centrifugation is strictly preferred over syringe filtration. Lipophilic compounds frequently adsorb onto PTFE or Nylon filter membranes, which would artificially lower the quantified solubility.
-
-
Dilution & Quantification: Extract exactly 10 µL of the clear supernatant, dilute it 100-fold in a compatible mobile phase (e.g., Acetonitrile/Water), and inject it into an HPLC-UV system (monitoring at ~254 nm).
-
Causality: Dilution is a critical self-validating step. It prevents UV detector saturation, ensuring the analyte concentration falls within the established linear dynamic range of the calibration curve.
-
Figure 1: High-throughput thermodynamic solubility workflow utilizing HPLC-UV quantification.
Process Chemistry Application: Biphasic Saponification
The solubility profile of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate directly dictates the process chemistry used in the synthesis of KCNT1 inhibitors. A pivotal step in this synthetic route is the saponification (hydrolysis) of the methyl ester to yield 1-cyclobutyl-1H-pyrazole-5-carboxylic acid .
Because the starting ester is highly soluble in polar aprotic solvents but insoluble in water, the reaction cannot be run in a purely aqueous environment. Instead, a biphasic THF/Water system is employed.
Mechanistic Causality of the Workflow:
-
Dissolution: THF is used to completely dissolve the lipophilic methyl ester, while water dissolves the inorganic base (Lithium Hydroxide, LiOH).
-
Phase-Transfer Dynamics: As the ester is hydrolyzed at the organic-aqueous phase boundary, the resulting product (lithium 1-cyclobutyl-1H-pyrazole-5-carboxylate) is an ionic salt. It is highly water-soluble and immediately partitions into the aqueous phase. This continuous removal of the product from the organic layer drives the reaction equilibrium forward according to Le Chatelier's principle.
-
Isolation: Once the organic layer is depleted of the starting material, the phases are separated. The aqueous layer is then acidified (using HCl) to pH 2-3. Because the protonated carboxylic acid regains its lipophilicity and loses its ionic charge, it crashes out of the aqueous solution as a highly pure crystalline precipitate, allowing for easy filtration without the need for column chromatography.
Figure 2: Biphasic hydrolysis workflow exploiting differential solubility of the ester and acid.
References
Thermodynamic Stability and Bioisosteric Applications of Cyclobutyl-Substituted Pyrazole Esters in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Introduction: The Paradox of Strained Rings in Medicinal Chemistry
The incorporation of strained ring systems into heterocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. Pyrazole esters are widely recognized as privileged pharmacophores in the development of kinase inhibitors, herbicides, and anti-tubercular agents (such as MmpL3 inhibitors)[1]. To achieve optimal target engagement, these scaffolds often require bulky alkyl substituents to occupy hydrophobic binding pockets.
Historically, the tert-butyl group has been the default choice for this steric bulk. However, its susceptibility to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes necessitates robust alternatives. Enter the cyclobutyl group—and specifically its fluorinated derivatives. By leveraging the unique thermodynamic potential energy of the four-membered ring, medicinal chemists can achieve remarkable kinetic stability, effectively shielding the pyrazole core from enzymatic degradation while maintaining the necessary spatial geometry[2].
Thermodynamic Profiling of the Cyclobutyl Moiety
To fully utilize the cyclobutyl group in drug design, we must first dissect its thermodynamic profile. The cyclobutane ring possesses a high ring strain of approximately 26.3 kcal/mol (110 kJ/mol)[3]. This instability is not a monolithic force but a composite of specific geometric distortions:
-
Baeyer (Angle) Strain: The idealized sp³ carbon bond angle is 109.5°. In cyclobutane, the C-C-C angle is compressed to approximately 88° (rather than a flat 90°, due to necessary ring puckering)[3].
-
Pitzer (Torsional) Strain: The forced eclipsing of adjacent C-H bonds generates significant torsional strain. The molecule partially relieves this by adopting a "puckered" or "butterfly" conformation, trading a slight increase in angle strain for a reduction in torsional strain[4].
Despite this high thermodynamic potential energy (enthalpy of formation), the cyclobutyl group exhibits profound kinetic stability under physiological conditions. The activation energy required to cleave the C-C bond remains prohibitively high in the absence of specific transition-metal catalysts or extreme thermal conditions[5].
Quantitative Data: Thermochemical & Steric Parameters
Table 1: Comparative Thermodynamic and Steric Parameters of Alkyl/Cycloalkyl Groups
| Substituent / Ring | Ring Strain (kcal/mol) | C-C-C Angle | Relative Steric Volume | ΔlogP (vs t-Butyl) |
| tert-Butyl | 0.0 | 109.5° | 1.00 (Baseline) | 0.0 |
| Cyclopropane | 27.6 | 60.0° | 0.85 | -0.2 |
| Cyclobutane | 26.3 | ~88.0° | 0.98 | +0.1 |
| 1-CF₃-Cyclobutyl | ~28.0 | ~88.0° | 1.18 | +0.5 |
| Cyclopentane | 7.4 | ~104.0° | 1.35 | +0.8 |
(Data synthesized from thermochemical evaluations of cycloalkanes and bioisosteric studies[2][6][7])
The 1-Trifluoromethyl-Cyclobutyl Bioisostere: A tert-Butyl Upgrade
In the context of pyrazole esters, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety is a masterclass in rational drug design. The 1-CF₃-cyclobutyl group serves as a highly effective spatial and electronic mimic of tert-butyl, offering an 18% greater steric volume and a 0.5-log unit increase in lipophilicity (logP)[7].
Crucially, the strong electron-withdrawing nature of the CF₃ group, combined with the lack of easily abstractable α-hydrogens on the quaternary carbon, provides a profound metabolic shield. The electronegativity of fluorine reduces the overall electron density of the cyclobutyl ring, significantly raising the activation energy required for CYP450-mediated C-H oxidation[7]. This translates to extended half-lives in biological systems while maintaining the exact steric bulk required to anchor the pyrazole ester in target protein pockets[2].
Synthesis and Structural Integration into Pyrazole Esters
The synthesis of N-cyclobutyl pyrazole esters requires careful management of reaction conditions to prevent strain-release ring-opening. We employ a Lewis acid-catalyzed cyclodehydration strategy using cyclobutylhydrazine and 1,3-dicarbonyl compounds.
Fig 1. Lewis acid-catalyzed synthetic workflow of N-cyclobutyl pyrazole esters.
Protocol 1: Self-Validating Synthesis of 1-Cyclobutyl-3,5-dimethylpyrazole-4-carboxylate
Causality & Validation: This protocol utilizes a temperature gradient to separate kinetic intermediate formation from thermodynamic aromatization. LC-MS and Differential Scanning Calorimetry (DSC) act as orthogonal validation tools to ensure the strained ring remains intact.
-
Reagent Preparation: Under a nitrogen atmosphere, dissolve ethyl 2-acetyl-3-oxobutanoate (10 mmol) in anhydrous acetonitrile (20 mL).
-
Catalytic Activation: Add Scandium(III) triflate (Sc(OTf)₃, 0.2 mmol, 2 mol%).
-
Causality: Sc(OTf)₃ is selected because its mild Lewis acidity effectively coordinates the dicarbonyl oxygens, increasing electrophilicity without inducing carbocation-mediated ring expansion of the highly strained cyclobutyl moiety[8].
-
-
Nucleophilic Addition: Slowly add cyclobutylhydrazine hydrochloride (11 mmol) and triethylamine (11 mmol) at 0°C.
-
Internal Control: Thin Layer Chromatography (TLC) must indicate the disappearance of the dicarbonyl and the formation of a highly polar hydrazone intermediate before proceeding.
-
-
Thermodynamic Cyclization: Elevate the temperature to 80°C for 4 hours.
-
Causality: The thermal energy overcomes the activation barrier for intramolecular dehydration, driving the system into the deep thermodynamic sink of the aromatic pyrazole ring.
-
-
Orthogonal Validation: Purify via flash chromatography. Confirm the structural integrity of the cyclobutyl ring using ¹H-NMR (multiplets at 1.6–2.5 ppm) and assess thermodynamic stability via DSC to ensure no exothermic ring-opening occurs below 200°C.
Metabolic Stability and Pharmacokinetic Profiling
The primary clinical failure mode for tert-butyl substituted pyrazole esters is rapid clearance by hepatic enzymes, specifically CYP3A4 and CYP2D6[1]. The integration of the CF₃-cyclobutyl group directly mitigates this liability.
Fig 2. Metabolic shielding mechanism of CF3-cyclobutyl vs tert-butyl groups against CYP450.
Protocol 2: Self-Validating Microsomal Stability Assay
Causality & Validation: A robust in vitro assay must include high-clearance controls to validate the enzymatic activity of the microsomes. Without this, a "stable" result could simply indicate dead enzymes rather than a resilient compound.
-
System Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Integration: Spike the matrix with the cyclobutyl pyrazole ester (Test, 1 μM) and Verapamil (Control, 1 μM) in separate wells.
-
Causality: Verapamil is rapidly metabolized by CYP3A4; its rapid disappearance validates that the assay conditions are enzymatically active.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
-
Causality: NADPH is the obligate electron donor required to drive CYP450-mediated oxidation.
-
-
Kinetic Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
-
Data Acquisition & Validation: Analyze the supernatant via LC-MS/MS.
-
Expected Outcome: Verapamil should show >80% depletion at 60 minutes (validating the assay). The 1-CF₃-cyclobutyl pyrazole ester should exhibit <20% depletion, confirming the kinetic shielding effect of the strained, electron-deficient ring.
-
Conclusion
The cyclobutyl group, particularly in its fluorinated forms, represents a triumph of applied thermodynamics in medicinal chemistry. By harnessing a highly strained (~26.3 kcal/mol) yet kinetically inert carbocycle, application scientists can systematically replace metabolically labile tert-butyl groups on pyrazole ester scaffolds. This bioisosteric replacement not only preserves the critical steric volume required for target engagement but also drastically improves the pharmacokinetic lifespan of the molecule. Through rigorous, self-validating synthetic and analytical protocols, the development of cyclobutyl pyrazole esters stands as a highly reliable strategy in modern drug discovery.
References
-
ACS Omega. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." American Chemical Society. 1
-
Wikipedia. "Ring strain." Wikimedia Foundation. 3
-
Master Organic Chemistry. "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane." Masterorganicchemistry.com. 6
-
Smolecule. "3-Amino-1-(trifluoromethyl)cyclobutan-1-ol." Smolecule.com. 7
-
Almerja. "Ring Strain." Almerja.com. 4
-
BenchChem. "An In-depth Technical Guide to the Thermochemical Properties of Cyclobutane and Its Derivatives." Benchchem.com. 5
-
JACS Au. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." American Chemical Society. 2
-
BenchChem. "Cyclobutylhydrazine | 742673-64-9." Benchchem.com. 8
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. Ring Strain [ns1.almerja.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buy 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol | 1408278-16-9 [smolecule.com]
- 8. benchchem.com [benchchem.com]
The Strategic deployment of 1-Substituted Pyrazole-5-Carboxylate Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug design.[1][2] Among the diverse array of pyrazole derivatives, the 1-substituted pyrazole-5-carboxylate motif has emerged as a particularly powerful and strategically important building block. The presence of a readily functionalizable carboxylate group at the 5-position, coupled with the capacity for tailored substitution at the 1-position, provides an elegant and efficient entry point for the synthesis of complex, high-value molecules with diverse pharmacological activities.[3] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, reactivity, and strategic application of these critical building blocks, providing both theoretical understanding and practical, field-proven insights.
Part 1: Mastering the Synthesis: Regiocontrol as the Key to Unlocking Potential
The synthetic utility of 1-substituted pyrazole-5-carboxylates is intrinsically linked to the ability to control the regioselectivity of the pyrazole ring formation. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, a classical approach to pyrazole synthesis, often yields a mixture of regioisomers, necessitating tedious and often inefficient purification steps.[4][5] Consequently, the development of highly regioselective synthetic methodologies has been a major focus of research, enabling the efficient and predictable synthesis of the desired 1,5-disubstituted pyrazole core.
The Enaminodiketone Approach: A Strategy for Regiospecific Cyclocondensation
A highly effective and straightforward method for the regiospecific synthesis of 1-substituted pyrazole-5-carboxylates involves the cyclocondensation of unsymmetrical enaminodiketones with specific hydrazine derivatives.[6] This method has been shown to produce a single regioisomer in high yields, obviating the need for chromatographic separation.[6]
The regioselectivity of this reaction is dictated by the initial nucleophilic attack of the hydrazine at the β-carbon of the enaminodiketone, a consequence of the electronic and steric properties of the enaminone system.[6] The use of tert-butylhydrazine hydrochloride or carboxymethylhydrazine has been demonstrated to be particularly effective in directing the formation of the desired 1,5-disubstituted pyrazole-5-carboxylate.[6]
-
Objective: To synthesize a 1-substituted pyrazole-5-carboxylate with high regioselectivity.
-
Materials:
-
Ethyl 2-(dimethylaminomethylene)-4-oxo-4-phenylbutanoate (1.0 eq)
-
tert-Butylhydrazine hydrochloride (1.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the enaminodiketone (1.0 eq) in ethanol (approximately 0.2 M).
-
Add tert-butylhydrazine hydrochloride (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The product is typically obtained in high yield (73–94%) and purity, without the need for column chromatography.[6]
-
The Power of [3+2] Cycloaddition: A Versatile Route to Pyrazole-5-carboxylates
The 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne is another powerful and versatile method for the synthesis of pyrazole-5-carboxylates.[7][8] This approach offers a high degree of flexibility in the introduction of substituents on both the pyrazole ring and the ester group.
A particularly useful variant of this reaction involves the in situ generation of ethyl diazoacetate from ethyl glycinate and sodium nitrite under acidic conditions, followed by its cycloaddition with an alkyne.[9] This method avoids the isolation of potentially hazardous diazo compounds and can be performed in an aqueous micellar environment, offering a greener alternative to traditional organic solvents.[9] The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the alkyne substituent, with aryl and heteroaryl alkynes generally affording a single regioisomer.[7]
-
Objective: To synthesize a pyrazole-5-carboxylate using a [3+2] cycloaddition reaction.
-
Materials:
-
Ethyl diazoacetate (1.1 eq)
-
Phenylacetylene (1.0 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetylene (1.0 eq) in toluene.
-
Add ethyl diazoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by TLC.
-
After completion of the reaction, the solvent and any excess reagent can be removed under vacuum to afford the pyrazole product, often in high purity.[10]
-
Part 2: From Building Block to Bioactive Molecule: The Reactivity of the Pyrazole-5-Carboxylate Core
The true power of 1-substituted pyrazole-5-carboxylates lies in their utility as versatile intermediates for the construction of more complex and biologically active molecules. The carboxylate group at the 5-position serves as a convenient handle for a variety of chemical transformations, most notably the formation of amides, which are prevalent in a vast number of pharmaceuticals.[11][12]
Amide Bond Formation: The Gateway to Diverse Chemical Space
The conversion of the pyrazole-5-carboxylate ester to a pyrazole-5-carboxamide is a critical transformation in the synthesis of many drug candidates. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine.[10][11]
A variety of modern coupling reagents can be employed for the amide bond formation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a particularly effective and widely used choice due to its high efficiency and low rate of racemization.[13][14]
-
Objective: To synthesize a pyrazole-5-carboxamide via amide coupling.
-
Materials:
-
1-Substituted-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (as solvent)
-
-
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the pyrazole-5-carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.[13]
-
| Coupling Reagent | Key Features | Typical Conditions |
| HATU | High efficiency, low racemization, fast reaction times.[13][14] | DIPEA or Et₃N as base, DMF or DCM as solvent. |
| EDC/HOBt | Water-soluble carbodiimide, easy byproduct removal.[13] | HOBt as additive, DCM or DMF as solvent. |
| SOCl₂/Oxalyl Chloride | Forms highly reactive acid chloride intermediate. | Catalytic DMF, anhydrous conditions.[10] |
Beyond Amides: Exploring Further Functionalization
While amide formation is a dominant application, the 1-substituted pyrazole-5-carboxylate core can undergo a range of other transformations to access diverse chemical space. The pyrazole ring itself is amenable to further functionalization, such as halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira), providing access to a wide array of substituted pyrazoles.[15][16] The ester group can also be reduced to an alcohol or converted to other functional groups, further expanding the synthetic possibilities.
Part 3: Case Studies in Drug Discovery: The Impact of 1-Substituted Pyrazole-5-Carboxylates
The strategic importance of 1-substituted pyrazole-5-carboxylate building blocks is best illustrated through their successful application in the synthesis of numerous marketed drugs and clinical candidates.
Kinase Inhibitors: A Privileged Scaffold for a Key Target Class
Protein kinases are a major class of drug targets, and the pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[1][17] The 1-substituted pyrazole-5-carboxylate framework provides an ideal starting point for the synthesis of potent and selective kinase inhibitors. The N1-substituent can be tailored to occupy the hydrophobic back pocket of the ATP-binding site, while the C5-carboxamide can be elaborated to interact with the solvent-exposed region, enabling the fine-tuning of potency and selectivity.[2][18]
Numerous examples of pyrazole-based kinase inhibitors have been developed using this strategy, targeting a wide range of kinases involved in cancer and other diseases.[1][2][18]
Other Therapeutic Areas: Demonstrating Broad Applicability
The utility of 1-substituted pyrazole-5-carboxylate building blocks extends far beyond kinase inhibitors. They are key components in the synthesis of drugs for a variety of therapeutic areas, including:
-
Anti-inflammatory agents: The pyrazole core is a key feature of COX-2 inhibitors like Celecoxib.[19]
-
Antiviral agents: Pyrazole derivatives have shown promise as antiviral agents.
-
Neuroprotective agents: Novel pyrazole carboxylic acid esters have been investigated as neuroprotective agents for the treatment of ischemic stroke.
Conclusion
The 1-substituted pyrazole-5-carboxylate scaffold has firmly established itself as a high-value building block in modern drug discovery. Its synthetic accessibility through highly regioselective methods, coupled with the versatile reactivity of the carboxylate group, provides a powerful platform for the efficient construction of diverse and complex molecular architectures. The successful application of this scaffold in a wide range of therapeutic areas underscores its importance and ensures its continued prominence in the development of new medicines. As our understanding of disease biology continues to grow, the strategic deployment of these versatile building blocks will undoubtedly play a crucial role in the discovery of the next generation of innovative therapeutics.
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
-
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry Europe. [Link]
-
1,3-Dipolar Cycloaddition Reactions between Ethyl Diazoacetate and Substituted Alkynes: A Density Functional Theory Study. ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. ACS Publications. [Link]
-
Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. Thieme Connect. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]
-
Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of... ResearchGate. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. [Link]
-
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Indian Academy of Sciences. [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. [Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Verlag der Zeitschrift für Naturforschung. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link]
-
Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazolesand Pyridazinones. MDPI. [Link]
-
(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates and their evaluation as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Bio&Organic LAB, P1-0179, FKKT. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]
-
Coupling Reagents. AAPPTEC - Peptides. [Link]
-
Coupling Reagents in Amide Synthesis. Scribd. [Link]
-
HATU coupling - what's the best order? : r/Chempros. Reddit. [Link]
Sources
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
- 16. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
pKa values and physicochemical characteristics of cyclobutyl pyrazoles
An In-Depth Technical Guide on the Physicochemical Landscape of Cyclobutyl Pyrazoles: pKa Dynamics, Structural Characteristics, and Applications in Drug Discovery
Executive Summary
The integration of aliphatic ring systems into heteroaromatic scaffolds represents a cornerstone strategy in modern medicinal chemistry. Among these, the cyclobutyl pyrazole motif has emerged as a privileged structure, particularly in the development of highly selective kinase inhibitors. By appending a conformationally puckered cyclobutane ring to a planar pyrazole core, drug developers can finely tune the molecule's physicochemical properties—specifically its pKa, lipophilicity (LogP), and three-dimensional spatial geometry (Fsp3 character).
This whitepaper provides an authoritative analysis of the physicochemical characteristics of cyclobutyl pyrazoles. It details the causality behind their pKa shifts, outlines self-validating experimental protocols for their synthesis and characterization, and examines their proven applications in targeted therapeutics.
Core Physicochemical Characteristics
Basicity, Acidity, and pKa Dynamics
To understand the pKa of cyclobutyl pyrazoles, we must first establish the baseline of the unsubstituted pyrazole ring. Pyrazole is an amphoteric heterocycle. It acts as a weak acid due to the deprotonation of its pyrrolic nitrogen (N1), with an experimentally calculated pKa of 14.21 [1]. Conversely, it acts as a weak base via the protonation of its pyridine-like nitrogen (N2), yielding a conjugate acid pKa of approximately 2.49 to 2.52 [2].
When a cyclobutyl group is introduced (e.g., at the C3 or N1 position), it exerts a +I (inductive) electron-donating effect .
-
Causality: This electron donation increases the electron density within the pyrazole π -system. Theoretically, this makes the N2 nitrogen slightly more basic, raising the conjugate acid pKa. However, the bulky nature of the cyclobutane ring introduces significant steric hindrance. If the cyclobutyl group is adjacent to the basic nitrogen, it can restrict solvent access and stabilize the neutral state, effectively counterbalancing the inductive effect.
-
Substituent Effects: In highly functionalized derivatives, such as, the pKa is dominated by the carboxylic acid moiety (pKa = 3.12) [3]. The N1-alkylation removes the acidic NH proton, locking the tautomeric state and rendering the pyrazole core strictly a weak base.
Lipophilicity (LogP) and Fsp3 Character
The cyclobutyl moiety significantly alters the lipophilicity and solubility profile of the pyrazole core. Unsubstituted pyrazole is highly polar and water-soluble. The addition of the cyclobutyl group increases the octanol-water partition coefficient (LogP) to approximately 1.85 in simple derivatives [3].
-
Causality: Unlike flat aromatic substituents (e.g., phenyl rings) that drive π−π stacking and often lead to poor aqueous solubility due to high crystal lattice energy, the cyclobutane ring adopts a "puckered" or butterfly conformation. This increases the molecule's fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 disrupts planar crystal packing, thereby improving thermodynamic solubility while simultaneously providing the necessary lipophilicity for passive membrane permeability and hydrophobic pocket engagement in kinase targets.
Quantitative Data Summary
The following table summarizes the physicochemical evolution from basic precursors to complex cyclobutyl pyrazole derivatives.
| Compound / Motif | Conjugate Acid pKa | Acidic NH pKa | LogP (Octanol/Water) | Key Structural Feature |
| Unsubstituted Pyrazole | ~2.52 | 14.21 | ~0.20 | Planar, amphoteric, high aqueous solubility. |
| Cyclobutylhydrazine | ~8.08 (Predicted) | N/A | ~0.50 | Reactive precursor, puckered aliphatic ring. |
| 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid | Masked / Very Weak | 3.12 (COOH) | 1.85 | Locked tautomer, increased Fsp3 character. |
| MET Inhibitor 13 (Cyclobutyl-pyrazole core) | ~3.5 - 4.5 (Estimated) | N/A | >3.50 | High steric bulk, optimized for kinase hinge binding. |
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes intrinsic checkpoints to verify data accuracy before proceeding.
Synthesis of N-Cyclobutyl Pyrazoles via Paal-Knorr Condensation
The primary route to N-cyclobutyl pyrazoles involves the condensation of (often handled as a stable hydrochloride salt) with a 1,3-dicarbonyl compound [4].
Step-by-Step Protocol:
-
Preparation: Suspend cyclobutylhydrazine dihydrochloride (1.0 eq) in anhydrous ethanol.
-
Base Addition: Add a mild organic base (e.g., N,N-diisopropylethylamine, 2.0 eq) to liberate the free hydrazine. Stir for 15 minutes at room temperature.
-
Condensation: Dropwise add the target 1,3-diketone (1.05 eq). Add a catalytic amount of glacial acetic acid (0.1 eq) to promote the formation of the hydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. The thermal energy drives the intramolecular cyclization and subsequent dehydration to establish the aromatic pyrazole ring.
-
Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and saturated aqueous NaHCO3, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.
-
Validation Check (Critical): Analyze the purified product via LC-MS and 1H NMR. Success Criteria: The LC-MS must show the expected [M+H]+ mass. The 1H NMR must exhibit a distinct singlet between δ 6.0–6.5 ppm, corresponding to the C4-H proton of the newly formed pyrazole ring, confirming successful cyclization rather than an arrested hydrazone intermediate.
Workflow for the Paal-Knorr synthesis of N-cyclobutyl pyrazoles.
Potentiometric Determination of pKa (Cosolvent Extrapolation)
Because cyclobutyl pyrazoles often exhibit limited aqueous solubility, standard aqueous titration is insufficient. A cosolvent extrapolation method (Yasuda-Shedlovsky) must be employed.
Step-by-Step Protocol:
-
Sample Preparation: Prepare 1 mM solutions of the cyclobutyl pyrazole in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl as a background electrolyte.
-
Calibration: Calibrate the glass electrode using standard buffers prepared in the exact same cosolvent mixtures to account for liquid junction potential shifts.
-
Titration: Titrate each solution with standardized 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere at a constant 25.0 ± 0.1 °C.
-
Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot the psKa against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the aqueous pKa.
-
Validation Check (Critical): Run a known standard (e.g., imidazole, literature pKa 6.95) through the exact same cosolvent gradient. The extrapolated aqueous pKa of the standard must fall within ±0.05 units of the literature value. If it deviates, the electrode calibration or solvent composition is flawed, and the data must be discarded.
Applications in Kinase Inhibitor Discovery
The physicochemical modifications induced by the cyclobutyl group translate directly to profound advantages in drug discovery, particularly in targeting the ATP-binding pockets of kinases.
MET and CDK Inhibitors
Recent advancements in oncology have heavily utilized the cyclobutyl pyrazole motif. For instance, in the development of Type II MET inhibitors, replacing a linear ethyl group with a cyclobutyl group on a pyrazole-aniline vector resulted in a roughly 10-fold increase in cellular potency (IC50) [5].
-
Causality: The cyclobutane ring provides a rigid, hydrophobic mass that perfectly occupies solvent-exposed clefts or specific hydrophobic sub-pockets within the kinase hinge region. Unlike flexible linear alkyl chains (which suffer a high entropic penalty upon binding), the conformationally restricted cyclobutyl group is "pre-organized." Furthermore, its specific bulk prevents rapid hepatic metabolism at adjacent sites, improving the molecule's pharmacokinetic half-life [5].
Physicochemical impact of cyclobutyl substitution on pyrazole pharmacodynamics.
Conclusion
The cyclobutyl pyrazole is not merely a structural novelty; it is a finely tuned physicochemical instrument. By leveraging the inductive electron donation and the unique steric profile of the puckered cyclobutane ring, scientists can modulate the pKa and LogP of the pyrazole core. This precise control over ionization and lipophilicity directly dictates membrane permeability, metabolic stability, and target binding affinity, cementing its role as a critical pharmacophore in next-generation drug discovery.
References
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at:[Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at:[Link]
-
Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Reactivity Profile of the Methyl Ester Group in Pyrazole Rings: A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
In the realm of medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged heterocyclic scaffold. The strategic installation of a methyl ester group—most commonly at the C3, C4, or C5 positions—provides a highly versatile synthetic handle. As a Senior Application Scientist, I have observed that the successful manipulation of this functional group requires a deep understanding of the electronic interplay between the electron-withdrawing ester and the electron-rich, amphoteric pyrazole core. This whitepaper systematically deconstructs the reactivity profile of pyrazole methyl esters, detailing the causality behind standard transformation protocols, regioselectivity in cross-coupling, and self-validating experimental methodologies.
Electronic and Steric Modulations of the Pyrazole Core
The intrinsic reactivity of a methyl ester is fundamentally altered when conjugated to a pyrazole ring. The pyrazole nucleus contains both a pyrrole-like nitrogen (electron-donating) and a pyridine-like nitrogen (electron-withdrawing).
-
C4-Methyl Esters: The C4 position is the most electron-dense carbon on the unsubstituted pyrazole ring. Installing a methyl ester at C4 creates a strong push-pull electronic system. The ester acts as an electron-withdrawing group (EWG), which dampens the nucleophilicity of the endocyclic nitrogens and any exocyclic amino groups[1].
-
C3/C5-Methyl Esters: Esters at these positions are adjacent to the heteroatoms. They are highly susceptible to nucleophilic attack due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms, which highly activate the carbonyl carbon.
Furthermore, the pyrazole ring is a weak base (pKa ≈ 2.52)[2]. This low basicity is due to the destabilization of π -bonding upon protonation, a factor that critically dictates the choice of pH in downstream transformations.
Core Reactivity Workflows and Mechanistic Causality
Saponification (Hydrolysis to Carboxylic Acids)
The conversion of a pyrazole methyl ester to its corresponding carboxylic acid is overwhelmingly performed under basic conditions (NaOH or LiOH) rather than acidic conditions[3].
-
The Causality: Under acidic conditions, the pyridine-like nitrogen of the pyrazole ring becomes protonated. The resulting positive charge exerts a strong electrostatic repulsion against incoming hydronium ions, severely hindering the protonation of the ester carbonyl required for acid-catalyzed cleavage. Conversely, basic hydrolysis proceeds rapidly via hydroxide attack on the neutral, electrophilic carbonyl carbon[3].
Amidation Strategies
Direct aminolysis (reacting the methyl ester directly with an amine) is notoriously sluggish and low-yielding. The resonance stabilization provided by the pyrazole ring reduces the electrophilicity of the ester.
-
The Causality: To ensure a self-validating and high-yielding system, a two-step protocol is the industry standard: saponification to the carboxylic acid followed by activation with a coupling reagent (e.g., HATU) and a non-nucleophilic base (DIPEA)[4]. This guarantees the formation of a highly reactive O-At ester intermediate that readily undergoes nucleophilic attack by the amine.
Reduction Dynamics
Reducing the pyrazole methyl ester to a primary alcohol requires strong hydride donors, such as Lithium Aluminum Hydride (LiAlH 4 )[4]. Milder reducing agents like NaBH 4 are generally ineffective due to the stabilizing resonance of the heterocyclic system.
Workflow of pyrazole methyl ester transformations: hydrolysis, amidation, and reduction.
The Ester as a Regiocontrol Element in C-H Activation
In advanced synthetic methodologies, the methyl ester is not just a functional group to be transformed; it is a strategic directing/blocking group. In transition-metal-catalyzed C-H functionalization (e.g., Pd-catalyzed C-H arylation), the pyrazole core is notoriously difficult to functionalize regioselectively. However, placing a methyl ester at the C4 position sterically blocks the C3 position and electronically activates the C5 position, leading to highly regioselective C5-arylation[5].
Regioselective Pd-catalyzed C5-arylation directed by the C4-methyl ester blocking group.
Quantitative Reactivity Data
The following table summarizes the expected outcomes and conditions for key transformations involving pyrazole methyl esters, aggregated from validated literature protocols.
| Starting Material | Reaction Type | Reagents / Conditions | Regioselectivity / Yield | Ref |
| Methyl 3-(piperidin-4-yl)-pyrazole-4-carboxylate | Hydrolysis | NaOH, EtOH/H 2 O, reflux | Quantitative conversion to acid | [3] |
| Pyrazole-4-carboxylic acid derivatives | Amidation | HATU, DIPEA, Ar-NH 2 , DMF | High yield (>80%) | [4] |
| Pyrazole-3-carboxylate derivatives | Reduction | LiAlH 4 , THF, 0 °C to RT | Complete reduction to alcohol | [4] |
| Methyl 1-methylpyrazole-4-carboxylate | C-H Arylation | Pd(OAc) 2 , Ar-Br, Base | >75% yield (Exclusive C5-arylation) | [5] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in causality checks are included to help researchers troubleshoot deviations.
Protocol A: Base-Catalyzed Saponification of Methyl Pyrazole-4-carboxylate
Objective: High-yielding conversion of the methyl ester to the corresponding carboxylic acid without degrading the pyrazole core.
-
Solvation: Dissolve the methyl pyrazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and MeOH. Causality: The mixed solvent system ensures the solubility of both the starting organic ester and the incoming aqueous base.
-
Base Addition: Add a 2M aqueous solution of LiOH or NaOH (3.0 eq) dropwise at room temperature.
-
Thermal Activation: Stir the reaction mixture at 50 °C for 4-6 hours. Causality: Elevated temperature ensures complete conversion, as the electron-rich nature of the pyrazole ring can slow down hydroxide attack compared to standard aliphatic esters.
-
Concentration: Concentrate the mixture in vacuo to remove the organic solvents (THF/MeOH).
-
Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~3-4. Causality: The isoelectric point of the pyrazole carboxylic acid must be reached to ensure precipitation. Over-acidification (pH < 2) will protonate the pyrazole nitrogen, converting the product into a highly water-soluble hydrochloride salt, leading to massive yield loss.
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the pure pyrazole-4-carboxylic acid.
Protocol B: Two-Step Amidation via HATU Coupling
Objective: Circumventing the poor electrophilicity of the ester via pre-activation of the hydrolyzed acid.
-
Pre-activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq, generated from Protocol A) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation forms the highly reactive O-At ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) to the activated mixture and stir for 12 hours at room temperature.
-
Quench and Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO 3 .
-
DMF Removal: Wash the organic layer with 5% aqueous LiCl or brine (5x). Causality: DMF is highly miscible with EtOAc; multiple aqueous washes are strictly required to partition the DMF into the aqueous phase.
-
Drying: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield the pyrazole amide.
References
-
Académie des sciences. "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence". Comptes Rendus Chimie.[Link]
-
European Patent Office. "PESTICIDAL PYRAZOLE AND TRIAZOLE DERIVATIVES - EP 3999505 B1". EPO.[Link]
-
Semantic Scholar. "Pyrazole: A potent drug candidate with various Pharmacological activities". International Journal of Research and Development in Pharmacy & Life Sciences.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | Benchchem [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Protocol for hydrolysis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate to acid
Application Note: Protocol for the Hydrolysis of Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate to 1-cyclobutyl-1H-pyrazole-5-carboxylic Acid
Executive Summary
The compound 1-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS: 1556315-61-7) is a critical synthetic building block in medicinal chemistry, frequently utilized in the development of neuroactive therapeutics, including KCNT1 inhibitors[1]. The conversion of its precursor, methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, to the free carboxylic acid requires a robust and scalable saponification protocol. This application note outlines an optimized, base-catalyzed hydrolysis workflow. Designed for drug development professionals, this guide emphasizes mechanistic causality, stoichiometric precision, and self-validating analytical checkpoints to ensure high-purity isolation.
Mechanistic Rationale & Experimental Design
The transformation relies on a classic BAC2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) saponification mechanism. As an Application Scientist, understanding the "why" behind the reagents is as critical as the "how":
-
Base Selection (Lithium Hydroxide): While sodium or potassium hydroxide can be used, lithium hydroxide monohydrate (LiOH·H2O) is the superior choice for this substrate [2]. The Li+ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion.
-
Solvent System (THF/H2O): The cyclobutyl moiety imparts significant lipophilicity to the starting ester, rendering it insoluble in purely aqueous media. A mixed solvent system (typically 3:1 or 1:1 THF:H2O) is mandatory. Tetrahydrofuran (THF) efficiently solvates the organic ester, while water dissolves the inorganic base and acts as the nucleophile source.
-
Thermodynamic Driving Force: The expulsion of the methoxide leaving group forms a carboxylic acid, which is immediately and irreversibly deprotonated by the highly basic medium to form the stable pyrazole-5-carboxylate lithium salt. This irreversible deprotonation drives the reaction equilibrium entirely to the right [3].
Mechanistic pathway of the base-catalyzed saponification of pyrazole-5-carboxylate.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry required for a standard 1-gram scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Theoretical) | Role |
| Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | 180.21 | 1.0 | 1.00 g (5.55 mmol) | Substrate |
| Lithium hydroxide monohydrate (LiOH·H2O) | 41.96 | 2.5 | 0.58 g (13.87 mmol) | Base / Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | - | 15.0 mL | Organic Solvent |
| Deionized Water ( H2O ) | 18.02 | - | 5.0 mL | Aqueous Solvent |
| Hydrochloric Acid (1M HCl) | 36.46 | - | ~15-20 mL | Acidifying Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL | Extraction Solvent |
Step-by-Step Protocol
This protocol is engineered to be a self-validating system, ensuring the researcher can confirm success at each intermediate stage.
Phase 1: Reaction Setup and Execution
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (5.55 mmol) of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in 15.0 mL of THF. Ensure complete dissolution before proceeding.
-
Base Addition: In a separate vial, dissolve 0.58 g (13.87 mmol) of LiOH·H2O in 5.0 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution at room temperature (20–25 °C).
-
Reaction Monitoring: Stir the biphasic/cloudy mixture vigorously for 2.0 hours[1].
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The starting ester will appear as a high- Rf spot (UV active). The resulting carboxylate lithium salt is highly polar and will remain at the baseline. The reaction is deemed complete when the high- Rf spot is entirely consumed.
-
Phase 2: Workup and Isolation
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the THF.
-
Causality: Removing the organic solvent is critical. If THF remains, the free carboxylic acid generated in the next step will partition into the THF phase, preventing a clean precipitation and complicating isolation.
-
-
Acidification: Cool the remaining aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while continuously monitoring the pH with indicator paper or a pH meter. Adjust the pH to strictly 2–3.
-
Causality: The pKa of pyrazole-5-carboxylic acids is typically around 3.5–4.0. Lowering the pH to 2–3 ensures complete protonation of the carboxylate salt to the highly insoluble free carboxylic acid.
-
-
Extraction/Filtration:
-
Option A (Direct Filtration): If a dense, filterable white precipitate forms upon acidification, collect the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum.
-
Option B (Extraction - Preferred for higher yields): If the product oils out or forms a fine, unfilterable suspension, extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo to yield the pure 1-cyclobutyl-1H-pyrazole-5-carboxylic acid.
-
Step-by-step experimental workflow for ester hydrolysis and acid isolation.
Analytical Characterization & Quality Control
To verify the structural integrity and purity of the isolated 1-cyclobutyl-1H-pyrazole-5-carboxylic acid, perform the following analytical checks [4]:
-
1 H NMR (DMSO- d6 ): Confirm the disappearance of the sharp singlet at ~3.8 ppm (corresponding to the methoxy protons of the starting ester). The cyclobutyl protons (multiplets between 1.8–5.2 ppm) and the pyrazole aromatic protons (typically two doublets or a broad singlet around 6.5–7.5 ppm) must remain intact. A broad peak >12.0 ppm will indicate the successful formation of the carboxylic acid proton.
-
LC-MS: The expected mass for the product is [M+H]+=167.1 and [M−H]−=165.1 .
-
Yield Expectation: While unoptimized direct precipitation might yield ~38% due to partial aqueous solubility [1], utilizing the optimized Option B extraction protocol typically pushes recoveries to >85%.
References
- Title: KCNT1 Inhibitors and Methods of Use (US20220135553A1 / WO2020227101A1)
- Title: Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: Benchchem URL
- Source: Synlett, 2008(11)
- Title: Pyrazole Synthesis Source: Organic Chemistry Portal URL
Standard Operating Procedure & Application Note: Handling and Synthetic Utility of Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
Executive Summary & Chemical Significance
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (CAS: 2106668-57-7)[1] is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of KCNT1 channel inhibitors, which are critical therapeutic agents for severe neurological disorders, including epileptic encephalopathies characterized by excessive neuronal excitability[2].
The incorporation of the cyclobutyl ring onto the pyrazole nitrogen provides a unique spatial geometry and lipophilicity profile, enhancing target binding affinity and blood-brain barrier (BBB) penetration. As a Senior Application Scientist, I have designed this protocol to detail the handling, mechanistic rationale, and standardized saponification of this ester to its corresponding bioactive acid, 1-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS: 1556315-61-7)[3].
Physical Properties & Safety Profiling
Before initiating any synthetic workflow, it is critical to understand the physical and hazard profile of the compound. Based on structural analogs such as ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate[4], standard laboratory precautions must be strictly observed.
Table 1: Chemical Identity and Hazard Profile
| Property | Specification |
| Chemical Name | Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate |
| CAS Registry Number | 2106668-57-7[1] |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molar Mass | 180.21 g/mol [1] |
| Target Derivative | 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid[3] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4] |
| Required PPE | Nitrile gloves, safety goggles, chemical fume hood |
Mechanistic Insights: The Saponification Pathway
The most frequent transformation of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is its hydrolysis (saponification) to yield the free carboxylic acid[2]. This acid serves as the primary coupling partner for subsequent amide bond formations in API synthesis.
Causality in Reagent Selection:
-
Why Lithium Hydroxide (LiOH)? While sodium hydroxide (NaOH) is a standard saponification agent, LiOH is explicitly chosen for pyrazole esters. The lithium cation (Li⁺) acts as a Lewis acid, strongly coordinating to the carbonyl oxygen. This coordination significantly increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion. This is crucial because the electron-rich nature of the pyrazole ring can otherwise deactivate the ester towards hydrolysis.
-
Why a THF/Water Solvent System? Tetrahydrofuran (THF) is a polar aprotic solvent that readily dissolves the lipophilic cyclobutyl-pyrazole ester, while water is required to solubilize the LiOH. The 1:1 mixture ensures a homogeneous reaction environment, maximizing the collision frequency between the ester and the hydroxide nucleophile.
Standard Operating Procedure: Ester Hydrolysis
The following protocol outlines a self-validating, highly efficient method for converting the methyl ester to the corresponding carboxylic acid in a 2.0-hour window[2].
Table 2: Quantitative Reaction Parameters
| Reagent / Parameter | MW ( g/mol ) | Equivalents | Amount | Function |
| Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | 180.21 | 1.0 eq | 1.0 g (5.55 mmol) | Starting Material[1] |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.0 eq | 698 mg (16.65 mmol) | Nucleophile / Base[2] |
| Tetrahydrofuran (THF) | 72.11 | - | 10 mL | Organic Solvent |
| Deionized Water (H₂O) | 18.02 | - | 10 mL | Aqueous Solvent |
| Reaction Time & Temp | - | - | 2.0 Hours at 25°C | Kinetic Control[2] |
Step-by-Step Methodology
-
Substrate Solubilization: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.55 mmol) of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in 10 mL of THF. Ensure complete dissolution.
-
Base Activation: In a separate vial, dissolve 698 mg (16.65 mmol, 3.0 eq) of LiOH·H₂O in 10 mL of deionized water.
-
Reaction Initiation: Add the aqueous LiOH solution dropwise to the stirring THF solution at room temperature (25°C).
-
Self-Validating Monitoring: Stir the mixture vigorously for 2.0 hours[2]. Field Insight: The reaction is self-validating through phase behavior. As the lipophilic ester converts to the highly polar lithium carboxylate salt, the mixture will transition into a clear, homogeneous solution. Confirm completion via TLC (Hexanes:EtOAc 7:3); the high-Rf ester spot must completely disappear.
-
Solvent Evaporation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the THF. Causality: Removing the organic solvent before acidification prevents the THF from trapping the unprotonated carboxylate or interfering with the precipitation of the free acid.
-
Controlled Acidification: Cool the remaining aqueous phase in an ice bath (0–5°C). Slowly add 1M HCl dropwise until the pH reaches ~3.0. Causality: The pKa of pyrazole-5-carboxylic acids typically ranges between 3.5 and 4.0. Lowering the pH to 3.0 ensures complete protonation of the lithium carboxylate salt to the neutral, organic-soluble free acid.
-
Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 1-cyclobutyl-1H-pyrazole-5-carboxylic acid[3].
Process Visualization
Workflow for the saponification of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Sources
- 1. 1556311-44-4|1-Cyclobutyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1-cyclobutyl-1H-pyrazole-5-carboxylic acid - CAS号 1556315-61-7 - 摩熵化学 [molaid.com]
- 3. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]
- 4. ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate | C10H14N2O2 | CID 68623715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate from hydrazine and diketones
Application Note & Detailed Protocols
Topic: Synthesis of Methyl 1-Cyclobutyl-1H-pyrazole-5-carboxylate from Hydrazine and Diketones
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1] This document provides a comprehensive guide for the synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, a representative N-substituted pyrazole ester. The synthesis is based on the classical Knorr pyrazole synthesis, a robust and widely employed cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, experimental design choices, and practical considerations necessary for a successful and reproducible synthesis. We present a detailed, step-by-step protocol, complete with characterization guidelines and visual aids to ensure clarity and success for researchers in the field.
Mechanistic Framework: The Knorr Pyrazole Synthesis
The synthesis of a pyrazole ring via the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic transformation known as the Knorr pyrazole synthesis.[4] The reaction proceeds through a sequence of condensation and cyclization steps, ultimately leading to the formation of a stable aromatic pyrazole ring with the elimination of two molecules of water.
The Causality Behind the Mechanism:
The reaction is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] When using an unsymmetrical dicarbonyl, such as a β-ketoester, the initial attack preferentially occurs at the more electrophilic ketone carbonyl over the less reactive ester carbonyl. This regioselectivity is a key consideration in predicting the final product structure. Following the initial condensation to form a hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a non-aromatic five-membered ring intermediate, which subsequently dehydrates to yield the final, thermodynamically stable aromatic pyrazole. The use of a mild acid catalyst is common to facilitate both the initial condensation and the final dehydration steps by protonating the carbonyl oxygens, thereby increasing their electrophilicity.[5]
Caption: Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis.
Experimental Design and Rationale
A successful synthesis relies on the judicious selection of starting materials, solvents, and reaction conditions. Each choice is grounded in chemical principles to maximize yield, ensure purity, and control regioselectivity.
-
Hydrazine Precursor (Cyclobutylhydrazine): This reagent provides the N-1 substituent of the pyrazole ring. The cyclobutyl group is a common motif in medicinal chemistry, often used as a bioisostere for other cyclic or unsaturated groups. It is crucial to use a high-purity source of cyclobutylhydrazine or its hydrochloride salt.
-
Dicarbonyl Precursor (Methyl 4,4-dimethoxy-2-oxobutanoate): This compound serves as a stable and commercially available precursor to the required, but less stable, β-ketoester, methyl 2,4-dioxobutanoate. The dimethoxy acetal group effectively protects the aldehyde functionality. Under the acidic reaction conditions, the acetal will hydrolyze in situ to generate the reactive 1,3-dicarbonyl system needed for the cyclocondensation. This strategy avoids handling the potentially unstable keto-aldehyde directly.
-
Solvent and Catalyst (Ethanol and Glacial Acetic Acid): Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and has a suitable boiling point for refluxing.[6] A catalytic amount of glacial acetic acid is added to facilitate the reaction.[6] The acid protonates the carbonyl groups, increasing their electrophilicity and accelerating the rate-limiting nucleophilic attack and subsequent dehydration steps.[4]
Detailed Synthesis Protocol
This protocol details the cyclocondensation reaction to form the target pyrazole ester.
Materials & Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Cyclobutylhydrazine hydrochloride
-
Methyl 4,4-dimethoxy-2-oxobutanoate
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometric Ratio |
| Cyclobutylhydrazine HCl | 124.60 | 10.0 | 1.25 g | 1.0 eq |
| Methyl 4,4-dimethoxy-2-oxobutanoate | 176.17 | 10.5 | 1.85 g (1.65 mL) | 1.05 eq |
| Ethanol | - | - | 40 mL | Solvent |
| Glacial Acetic Acid | 60.05 | ~1.7 | 0.1 mL | Catalytic |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutylhydrazine hydrochloride (1.25 g, 10.0 mmol).
-
Reagent Addition: Add ethanol (40 mL) to the flask and stir to dissolve the solid. To this solution, add methyl 4,4-dimethoxy-2-oxobutanoate (1.65 mL, 10.5 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).
-
Scientist's Note: The β-ketoester is added in a slight excess (1.05 eq) to ensure the complete consumption of the hydrazine starting material, which can sometimes be more difficult to remove during purification.
-
-
Cyclocondensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps. The reaction is typically complete within 4-6 hours, which can be confirmed by the disappearance of the limiting reactant (hydrazine) on the TLC plate.
-
-
Reaction Quench and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Trustworthiness Check: The sodium bicarbonate wash is critical to neutralize the acetic acid catalyst and any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent in vacuo to yield methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate as a solid or oil.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the cyclobutyl protons, the pyrazole ring proton, and the methyl ester protons.
-
¹³C NMR: Confirm the presence of the correct number of carbon atoms, including the distinct signals for the pyrazole ring carbons and the ester carbonyl.
-
Mass Spectrometry (MS): Verify the molecular weight of the product by observing the molecular ion peak [M]+ or [M+H]+.
Experimental Workflow Visualization
The overall process from setup to final product can be visualized as a clear, sequential workflow.
Sources
Application Note: Isolation and Purification Strategies for Oily Pyrazole Ester Intermediates
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols
Executive Summary & The Physicochemical Root of "Oiling Out"
Pyrazole esters are ubiquitous scaffolds in pharmaceutical and agrochemical development, serving as critical precursors for blockbuster drugs like celecoxib, sildenafil, and fipronil. The synthesis of these intermediates typically involves the cyclocondensation of an alkyl or aryl hydrazine with a β -ketoester or 1,3-diketone.
Despite high conversion rates, process chemists frequently encounter a severe isolation bottleneck: the crude pyrazole ester presents as an intractable, viscous oil or wax rather than a crystalline solid. This phenomenon, known as "oiling out" (or liquid-liquid phase separation), is rarely due to the intrinsic physical state of the pure compound. Instead, it is driven by melting point depression governed by the Schroeder-van Laar equation. The presence of unreacted starting materials, trapped reaction solvents, and—most critically—undesired regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles) act as mutual impurities. These impurities disrupt the crystal lattice energy, depressing the melting point of the mixture below ambient room temperature .
As a Senior Application Scientist, I have designed this guide to move beyond standard, tedious flash column chromatography. Here, we explore scalable, field-proven strategies to bypass or overcome the oiling out phase, ensuring high-purity isolation of pyrazole intermediates.
Mechanistic Origins of Regioisomeric Impurities
To solve the purification problem, we must first understand its chemical origin. The cyclocondensation of a monosubstituted hydrazine with an asymmetrical β -ketoester proceeds via a transient hydrazone intermediate. The subsequent ring closure can occur at either electrophilic carbon, leading to a mixture of regioisomers.
Because these regioisomers possess nearly identical polarities and molecular weights, they are notoriously difficult to separate via standard silica gel chromatography and act as potent melting-point depressants for one another.
Mechanistic divergence during cyclocondensation leading to regioisomeric mixtures and oiling out.
Strategic Purification Workflows
When faced with an oily pyrazole ester, the choice of purification depends entirely on the thermal stability of the molecule and its intended downstream application.
Strategy A: Telescoped Hydrolysis (The "Bypass" Method)
Causality: If the ester moiety is merely a protecting group destined to be converted into a carboxylic acid or amide, attempting to crystallize the oily ester is a waste of process time. By hydrolyzing the crude ester directly in a "telescoped" manner, you convert the oil into a pyrazole carboxylic acid. Carboxylic acids form strong intermolecular hydrogen-bonded dimers, drastically increasing the lattice energy and melting point, which forces spontaneous crystallization from the aqueous workup .
Strategy B/C: Anti-Solvent Crystallization & Salt Formation
Causality: If the ester must be retained, oiling out can be overcome by manipulating the metastable zone width. Dissolving the oil in a "good" solvent and titrating a "poor" solvent at elevated temperatures forces controlled nucleation. Alternatively, exploiting the basicity of the pyrazole nitrogen ( pKa ~2.5) by adding anhydrous HCl in ether converts the free base oil into a highly crystalline hydrochloride salt .
Strategy D: Vacuum Distillation
Causality: For low-molecular-weight, thermally stable pyrazole esters (stable >150°C), Kugelrohr or Wiped Film Evaporation (WFE) under high vacuum (<1 mbar) effectively strips away polymeric byproducts and separates regioisomers based on boiling point differentials.
Decision matrix for the purification of intractable oily pyrazole ester intermediates.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in checkpoints to ensure the physical chemistry of the system is behaving as expected before proceeding to the next step.
Protocol 1: Telescoped Hydrolysis of Crude Pyrazole Esters [1]
Use this protocol to bypass ester purification and isolate the highly pure pyrazole carboxylic acid.
-
Dissolution: Transfer the crude, unpurified oily pyrazole ester (1.0 eq) into a round-bottom flask. Dissolve in a 3:1 mixture of Tetrahydrofuran (THF) and Water (approx. 5 volumes total).
-
Saponification: Add Sodium Hydroxide (NaOH, 2.5 eq) as a 6M aqueous solution. Stir the biphasic mixture vigorously at 50°C.
-
Validation Checkpoint 1 (Reaction Monitoring): After 3 hours, halt stirring and allow the layers to separate. Spot the upper organic layer on a TLC plate (Eluent: 3:1 Hexanes/EtOAc). Self-Validation: The high- Rf ester spot must be completely absent. If it remains, the oil is trapping the ester; add 0.5 eq NaOH, add 1 volume of Methanol to increase homogeneity, and heat for 1 additional hour.
-
Solvent Removal: Once complete, concentrate the mixture in vacuo to remove the THF/Methanol. The product is now a water-soluble sodium salt. Wash the remaining aqueous layer with Diethyl Ether (2 × 2 vols) to extract unreacted organic impurities and regioisomers. Discard the organic washes.
-
Acidification & Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise under rapid stirring until the pH reaches 2.0.
-
Validation Checkpoint 2 (Phase State): Self-Validation: A dense, white crystalline slurry must form immediately. If a secondary oil layer forms instead of a solid, the localized temperature is too high, or the acid was added too quickly (causing melting point depression via trapped water). Stop addition, add seed crystals (or vigorously scratch the glass flask with a rod), and wait for the oil to crystallize before continuing acidification.
-
Isolation: Filter the cold slurry via vacuum filtration, wash the filter cake with ice-cold water (2 vols), and dry under high vacuum at 50°C to constant weight.
Protocol 2: Seed-Induced Anti-Solvent Crystallization [2]
Use this protocol when the ester moiety must be preserved for downstream chemistry.
-
Dissolution: Dissolve the crude pyrazole ester oil in a minimum amount of a "good" solvent (e.g., Ethyl Acetate or Isopropanol) at 60°C. Use exactly enough solvent to achieve a free-flowing, homogeneous liquid (typically 1–2 volumes).
-
Anti-Solvent Titration: While maintaining the temperature at 60°C, begin adding a "poor" miscible solvent (e.g., Heptane or Water) dropwise via an addition funnel.
-
Validation Checkpoint 1 (The Cloud Point): Continue addition until persistent turbidity (the "cloud point") is achieved. Self-Validation: The turbidity must be a milky suspension of microcrystals. If the mixture phase-separates into two distinct clear liquid layers (liquid-liquid demixing), the solute concentration is too high. You must add 10% more "good" solvent and reheat until a single phase is restored, then resume titration.
-
Annealing: Once true turbidity is reached, add 1 to 2 drops of the "good" solvent just until the solution turns clear again.
-
Nucleation: Remove the heat source. Allow the flask to cool to room temperature at a strictly controlled rate (do not use an ice bath yet). Spontaneous nucleation should occur around 35–40°C.
-
Isolation: Once a thick slurry has formed at room temperature, cool to 0°C for 2 hours to maximize yield, then filter and wash with cold anti-solvent.
Quantitative Data Summary
The table below summarizes the expected outcomes of each purification strategy based on historical process data for highly substituted pyrazole ester intermediates.
| Purification Strategy | Primary Indication | Scalability | Typical Yield Recovery | Purity Upgrade | Processing Time |
| A. Telescoped Hydrolysis | Acid is the final target | Excellent (>100 kg) | 85 – 92% | >99% (Crystalline) | 8 – 12 hours |
| B. Anti-Solvent Cryst. | Ester must be retained | Good (1 – 50 kg) | 65 – 80% | 95 – 98% | 12 – 24 hours |
| C. HCl Salt Formation | Basic pyrazole esters | Moderate (<10 kg) | 70 – 85% | >98% (Salt form) | 6 – 8 hours |
| D. Vacuum Distillation | Thermally stable oils | Excellent (>100 kg) | 75 – 90% | 90 – 95% | 4 – 6 hours |
| E. Flash Chromatography | Complex, sensitive oils | Poor (<1 kg) | 50 – 70% | >95% | 24 – 48 hours |
Table 1: Comparative Analysis of Pyrazole Ester Purification Strategies.
References
- BASF SE. (2013). Process for preparing 1,3-disubstituted pyrazolecarboxylic esters (U.S. Patent No. 8,344,157 B2). U.S. Patent and Trademark Office.
Application Note: Advanced Crystallization Strategies for Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Focus: Overcoming Liquid-Liquid Phase Separation (LLPS) in Lipophilic Pyrazole Derivatives
Mechanistic Rationale: The Challenge of the N1-Substituted Pyrazole Scaffold
The purification and isolation of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (CAS: 2106668-57-7) presents a unique physicochemical challenge during process scale-up. To design an effective crystallization protocol, one must first understand the thermodynamic and structural constraints of the molecule.
In unsubstituted or 3(5)-substituted 1H-pyrazoles, the presence of an N-H bond allows the molecules to act as both hydrogen bond donors and acceptors. This dual capability drives the formation of robust, highly directional intermolecular hydrogen-bonding networks (often forming dimers or linear polymers in the crystal lattice), which strongly thermodynamically favors the solid crystalline state over the liquid state[1].
However, in methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, the N1 position is covalently bound to a bulky, lipophilic cyclobutyl group. This substitution fundamentally alters the molecule's crystallization thermodynamics:
-
Loss of H-Bond Donors: The molecule possesses only hydrogen bond acceptors (the N2 atom of the pyrazole core and the oxygen atoms of the methyl ester). Without an N-H bond, the strong directional H-bond networks are abolished[2].
-
Steric Bulk and Lipophilicity: The cyclobutyl group increases the free volume required for crystal packing and enhances the molecule's lipophilicity.
-
Kinetic Hindrance (Oiling Out): Because the lattice energy is lower (relying primarily on weaker dipole-dipole and van der Waals forces), the energetic barrier to nucleation is high. When supersaturation is generated, the system frequently bypasses solid nucleation and instead undergoes spinodal decomposition, forming a solute-rich liquid phase and a solute-lean liquid phase. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[3].
If LLPS occurs, the solute-rich oil droplets eventually solidify spontaneously into sticky, amorphous agglomerates that trap impurities and mother liquor, ruining the yield and purity of the batch[3]. Therefore, the crystallization protocols for this compound must be explicitly designed to navigate the phase diagram around the miscibility gap.
Solvent System Selection & LLPS Risk Assessment
To prevent LLPS, the solvent system must be carefully selected to ensure that the solubility curve (binodal) is reached before the liquid-liquid phase boundary. Below is a comparative analysis of solvent systems evaluated for this scaffold.
| Solvent System | Mechanism | LLPS Risk | Purity Profile | Process Suitability |
| Methanol / Water | Anti-solvent | High | Poor (Agglomerates) | The high polarity of water forces rapid demixing of the lipophilic cyclobutyl pyrazole, causing immediate oiling out. |
| Isopropanol (IPA) | Cooling | Low | Excellent (>99%) | IPA provides a moderate solubility gradient. The lipophilic backbone is solvated enough to prevent LLPS during slow cooling. |
| Ethyl Acetate / Heptane | Anti-solvent | Moderate | Very Good | Highly scalable. Requires precise anti-solvent dosing rates and seeding to prevent the system from crossing the spinodal boundary. |
| Toluene / Hexane | Anti-solvent | Low | Good | Good for purging highly non-polar impurities, but hexane is often avoided in late-stage pharma due to ICH Q3C toxicity limits. |
Process Analytical Technology (PAT) Integration
To guarantee a self-validating crystallization process, Focused Beam Reflectance Measurement (FBRM) should be utilized. FBRM is an in-line probe that measures the Chord Length Distribution (CLD) of particles in the suspension[4].
-
Detecting LLPS: Oil droplets generate a distinct, highly spherical, and broad chord length signature.
-
Detecting Nucleation: Crystalline particles generate sharp, distinct chord lengths that shift predictably as the crystals grow[4].
By monitoring the FBRM data in real-time, operators can halt cooling or anti-solvent addition the moment droplet formation is detected, reheat to redissolve, and adjust the supersaturation trajectory.
Caption: PAT-guided decision tree using FBRM to detect and mitigate Liquid-Liquid Phase Separation.
Experimental Protocols
Protocol A: Seeded Cooling Crystallization in Isopropanol (Preferred for High Purity)
This protocol utilizes a single-solvent cooling method, leveraging seeding to bypass the metastable zone where LLPS typically occurs[3].
Reagents & Equipment:
-
Crude methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
-
Anhydrous Isopropanol (IPA)
-
Jacketed reactor with programmable temperature control
-
Overhead stirrer (PTFE impeller)
Step-by-Step Methodology:
-
Dissolution: Charge the reactor with crude methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate and IPA (approx. 5-7 volumes, mL/g). Heat the jacket to 65 °C under moderate agitation (250 rpm) until a clear, isotropic solution is achieved.
-
Clarification: Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove any insoluble particulate matter that could act as uncontrolled nucleation sites.
-
Cooling to Seeding Temperature: Cool the solution linearly to 45 °C at a rate of 0.5 °C/min.
-
Seeding: At 45 °C, the solution is supersaturated but safely above the LLPS boundary. Charge 1.0% to 2.0% w/w of pure, milled methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate seeds (suspended in a minimal amount of cold IPA).
-
Seed Aging: Hold the temperature isothermally at 45 °C for 60 minutes. This step is critical; it allows the seeds to relieve local supersaturation through crystal growth, preventing the concentration from crossing into the spinodal decomposition (oiling out) region[3].
-
Controlled Cooling: Initiate a slow, non-linear (cubic) cooling profile from 45 °C down to 5 °C over 6 hours. A slow cooling rate (approx. 0.1 °C/min) ensures that crystal growth outpaces secondary nucleation.
-
Isolation: Filter the resulting white crystalline slurry via a Büchner funnel or agitated nutsche filter dryer (ANFD).
-
Washing & Drying: Wash the filter cake with 1-2 volumes of pre-chilled (0 °C) IPA. Dry under vacuum at 40 °C until constant weight is achieved.
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
This protocol is useful when the crude material contains highly polar impurities that are poorly rejected by IPA.
-
Dissolution: Dissolve the crude material in 3 volumes of Ethyl Acetate at 55 °C.
-
Initial Anti-Solvent Addition: Slowly dose 1 volume of Heptane over 30 minutes. The solution should remain clear.
-
Seeding: Introduce 1% w/w seeds at 55 °C and hold for 30 minutes.
-
Continuous Anti-Solvent Dosing: Dose an additional 4 volumes of Heptane at a strictly controlled rate of 0.05 volumes/minute using a syringe pump or automated dosing unit. Note: Rapid addition of heptane will immediately force the lipophilic cyclobutyl pyrazole into an oil phase.
-
Cooling: Once the anti-solvent addition is complete, cool the slurry to 10 °C at 0.2 °C/min.
-
Isolation: Filter, wash with cold Heptane, and dry under vacuum.
Thermodynamic Pathway Visualization
The diagram below illustrates the thermodynamic pathways of the crystallization process, highlighting the critical divergence between successful nucleation and failure via LLPS.
Caption: Thermodynamic phase pathways demonstrating how seeding and controlled cooling bypass the LLPS boundary.
References
-
Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: Molecules (MDPI) URL: [Link]
-
Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals (MDPI) URL: [Link]
-
Title: Evaluation of focused beam reflectance measurement (FBRM) for monitoring and predicting the crystal size of carbamazepine in crystallization processes Source: CrystEngComm (RSC Publishing) URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of focused beam reflectance measurement (FBRM) for monitoring and predicting the crystal size of carbamazepine in crystallization processes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Amide Coupling Protocols for 1-Cyclobutyl-1H-pyrazole-5-carboxylic Acid
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Insights
1-Cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS: 1556315-61-7) is a highly valued building block in medicinal chemistry, frequently utilized to install pyrazole bioisosteres into drug candidates[1]. However, the synthesis of pyrazole-5-carboxamides from this precursor presents unique kinetic and thermodynamic challenges.
The Causality of Low Reactivity: The N1-cyclobutyl group exerts significant steric hindrance directly adjacent to the C5-carboxylic acid. Additionally, the electron-withdrawing nature of the pyrazole core reduces the nucleophilicity of the carboxylate during the initial activation step. Standard carbodiimide protocols (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome these activation energy barriers, highly efficient coupling reagents—such as HATU for discovery chemistry or T3P for process scale—are required to drive the reaction forward via highly reactive intermediates[2].
Coupling Reagent Selection & Quantitative Data
Selecting the correct coupling reagent is critical for optimizing yield and minimizing purification bottlenecks. The table below synthesizes the optimal conditions based on scale and amine reactivity[3].
| Coupling Reagent | Activation Intermediate | Base Preference | Byproduct Removal | Best Application |
| HATU | HOAt Active Ester | DIPEA (3.0 eq) | Flash Chromatography | Discovery scale, sterically hindered amines. |
| T3P (50% in EtOAc) | Mixed Phosphonic Anhydride | TEA or DIPEA (3.0 eq) | Simple Aqueous Wash | Process scale, standard primary/secondary amines. |
| Oxalyl Chloride | Acid Chloride | TEA or Pyridine | Evaporation / Wash | Unreactive anilines, highly electron-poor amines. |
Experimental Workflow
The following diagram illustrates the logical progression of the amide coupling workflow, highlighting the critical activation step required for this hindered pyrazole system.
Amide coupling workflow for 1-cyclobutyl-1H-pyrazole-5-carboxylic acid.
Step-by-Step Methodologies
Protocol A: Discovery-Scale HATU-Mediated Coupling
2 is the premier choice for coupling sterically hindered pyrazole-5-carboxylic acids with complex amines[2].
Causality & Mechanism: Pre-activation of the acid with HATU and a hindered base (DIPEA) generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is critical to pre-activate the acid before adding the amine. If the amine is added simultaneously, the strongly electrophilic uronium salt of HATU can react directly with the amine to form an unreactive guanidinium byproduct, severely diminishing the yield[3].
Procedure:
-
Dissolve 1-cyclobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15–20 minutes to ensure complete formation of the HOAt active ester.
-
Add the desired primary or secondary amine (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2–12 hours. Monitor completion via LC-MS or TLC.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), saturated aqueous NH₄Cl (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Process-Scale T3P-Mediated Coupling
For scale-up or parallel library synthesis, is the optimal reagent.
Causality & Mechanism: T3P acts as a mild coupling agent and water scavenger, forming a mixed phosphonic anhydride intermediate. Unlike HATU, T3P generates completely water-soluble phosphate byproducts. This allows for a self-validating, streamlined workup where a simple aqueous wash yields high-purity product without the need for column chromatography.
Procedure:
-
Dissolve the pyrazole-5-carboxylic acid (1.0 eq) and the amine (1.05 eq) in EtOAc or THF.
-
Add Triethylamine (TEA) or DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C. Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise to control any mild exotherm.
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Workup: Quench the reaction with water. Wash the organic layer with water (3x) to remove all phosphate byproducts, followed by brine.
-
Dry the organic layer and concentrate to afford the pure carboxamide.
Protocol C: Acid Chloride Generation (For Unreactive Anilines)
When coupling highly electron-deficient anilines, in situ activation to the acid chloride is necessary.
Causality & Mechanism: The addition of catalytic DMF to oxalyl chloride generates the Vilsmeier-Haack reagent, which rapidly converts the sterically hindered carboxylic acid into the highly electrophilic acid chloride. This intermediate is reactive enough to couple with poor nucleophiles[3].
Procedure:
-
Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C.
-
Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq).
-
Stir for 2 hours at room temperature until gas evolution (CO₂/CO) ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.
-
Redissolve in DCM, cool to 0 °C, and add the unreactive amine (1.0 eq) and Pyridine (2.5 eq). Stir overnight, then perform standard aqueous workup.
Trustworthiness & The Self-Validating System
A robust protocol must be a self-validating system. To ensure the integrity of the coupling, employ the following analytical checks:
-
Reaction Monitoring: Pyrazole derivatives are highly UV-active. Monitor the consumption of the starting acid via TLC (typically 254 nm) or LC-MS. The mass shift will correspond to [M+Amine−H2O+H]+ .
-
Workup Causality: The standard aqueous workup is designed as a phase-separation purification system. Washing the organic layer with saturated NaHCO₃ (pH ~8-9) deprotonates any unreacted carboxylic acid, partitioning it into the aqueous phase. Subsequent washing with 1M HCl or saturated NH₄Cl (pH ~4-5) protonates unreacted aliphatic amines, removing them from the organic product layer.
-
Structural Verification: In ¹H NMR (CDCl₃ or DMSO-d₆), successful coupling is confirmed by the presence of the amide N-H proton (typically 7.5–8.5 ppm) and the characteristic pyrazole C4-H singlet (6.5–7.0 ppm), alongside the cyclobutyl methine proton (multiplet, ~4.5–5.0 ppm).
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
-
ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.3
-
Sigma-Aldrich. Propylphosphonic anhydride = 50wt. ethyl acetate 68957-94-8.
-
MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.2
Sources
Application Note: Regioselective Synthesis Protocols for N-Substituted Pyrazole-5-Carboxylates
Executive Summary & Rationale
N-substituted pyrazole-5-carboxylates are privileged scaffolds in modern drug discovery, serving as core pharmacophores for CB1 receptor antagonists, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, and novel agrochemicals[1]. However, the classical[3+2] cyclocondensation of 1,3-dicarbonyls with substituted hydrazines typically yields an intractable mixture of 1,3- and 1,5-regioisomers[1]. This poor regioselectivity necessitates laborious chromatographic separations, severely bottlenecking library synthesis and scale-up efforts.
As a Senior Application Scientist, I have evaluated and optimized multiple synthetic modalities to overcome this limitation. This application note details three distinct, field-proven methodologies that provide absolute regiocontrol for the synthesis of 1-substituted pyrazole-5-carboxylates. By manipulating the electrophilicity of the dicarbonyl equivalent and the nucleophilic state of the hydrazine, these protocols ensure the 1,5-regioisomer is obtained as the sole product.
Mechanistic Principles of Regiocontrol
The regioselectivity of pyrazole formation hinges on the initial nucleophilic attack of the substituted hydrazine (R-NH-NH2) onto the dielectrophile. The two nitrogen atoms of the hydrazine possess different nucleophilicities: the terminal, unsubstituted nitrogen (NH2) is sterically unhindered and highly nucleophilic, whereas the internal, substituted nitrogen (NH) is sterically encumbered and less nucleophilic.
-
Thermodynamic vs. Kinetic Control : In the synthesis of pyrazole-5-carboxylates, regiocontrol is achieved by directing the initial attack of the terminal NH2 group to the β-carbon of an enone or enaminodiketone (Michael-type addition), followed by cyclization of the internal NH onto the carbonyl carbon[2].
-
The Role of Hydrazine State : The use of free hydrazine versus its hydrochloride salt is a critical determinant. Free arylhydrazines favor the formation of the 1,5-regioisomer (pyrazole-5-carboxylate) via initial attack at the β-carbon[1]. Conversely, arylhydrazine hydrochlorides protonate the carbonyl, driving initial attack at the carbonyl carbon to yield the 1,3-regioisomer[1].
Mechanistic divergence in pyrazole synthesis dictated by initial nucleophilic attack.
Validated Protocols for Regioselective Synthesis
Protocol A: Cyclocondensation of Unsymmetrical Enaminodiketones
This protocol leverages the pronounced electrophilicity of the β-carbon in unsymmetrical enaminodiketones. By reacting these substrates with tert-butylhydrazine hydrochloride or carboxymethylhydrazine in ethanol, the 1H-pyrazole-5-carboxylate is obtained regiospecifically in high yields (73–94%) without the need for chromatographic separation[2].
Materials:
-
Unsymmetrical enaminodiketone (1.0 equiv)
-
tert-Butylhydrazine hydrochloride or carboxymethylhydrazine (1.1 equiv)
-
Absolute Ethanol (solvent)
Step-by-Step Methodology:
-
Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical enaminodiketone (1.0 mmol) in absolute ethanol (10 mL).
-
Reagent Addition : Add the substituted hydrazine hydrochloride (1.1 mmol) in a single portion at room temperature.
-
Reaction Execution : Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere.
-
In-Process Control (IPC) : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active enaminodiketone spot and the appearance of a new, higher Rf spot indicates conversion. The reaction typically reaches completion within 2-4 hours.
-
Workup : Cool the reaction mixture to room temperature. Evaporate the solvent in vacuo.
-
Purification : The crude product is often sufficiently pure. If necessary, triturate with cold diethyl ether or recrystallize from ethanol to afford the pure 1-substituted pyrazole-5-carboxylate.
Self-Validation System : The absence of a secondary product spot on TLC and a single set of pyrazole ring protons (typically a singlet around δ 6.8-7.2 ppm) in the crude 1H NMR spectrum validates the regiospecificity of the transformation.
Protocol B: One-Pot Three-Component Synthesis from Trichloromethyl Enones
This methodology utilizes the trichloromethyl group as a highly electrophilic precursor for the carboxyalkyl moiety[1]. By employing free arylhydrazine, the reaction exclusively furnishes the 1,5-regioisomer[1].
Materials:
-
Trichloromethyl enone (1.0 equiv)
-
Free Arylhydrazine (1.2 equiv)
-
Methanol (solvent)
Step-by-Step Methodology:
-
Preparation : To a 25 mL reaction vial, add the trichloromethyl enone (1.0 mmol) and methanol (10 mL).
-
Reagent Addition : Carefully add the free arylhydrazine (1.2 mmol) dropwise at room temperature. Caution: Arylhydrazines are toxic and suspected carcinogens; handle in a fume hood.
-
Reaction Execution : Stir the mixture at room temperature for 12-24 hours. The trichloromethyl group undergoes concurrent solvolysis to the methyl ester during the cyclocondensation.
-
In-Process Control (IPC) : Utilize LC-MS to monitor the formation of the product mass. The intermediate hydrazone mass should completely transition to the cyclized product mass.
-
Workup : Concentrate the reaction mixture under reduced pressure to remove methanol and any generated chloroform.
-
Purification : Purify the crude residue by flash column chromatography using a gradient of Hexane/Ethyl Acetate (e.g., 85:15 to 80:20) to isolate the pure pyrazole-5-carboxylate as a solid or oil[1].
Standard experimental workflow for the one-pot synthesis of pyrazole-5-carboxylates.
Protocol C: 1,3-Dipolar Cycloaddition using Ethyl Diazoacetate
For substrates where dicarbonyl condensation is not viable, a 1,3-dipolar cycloaddition between ethyl diazoacetate and α-methylene carbonyl compounds provides an elegant alternative, yielding pyrazole-5-carboxylates with excellent regioselectivity[3].
Materials:
-
Ethyl diazoacetate (1.7 equiv)
-
α-Methylene carbonyl compound (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Acetonitrile (solvent)
Step-by-Step Methodology:
-
Preparation : Dissolve the α-methylene carbonyl compound (1.0 mmol) in anhydrous acetonitrile (5 mL) under an argon atmosphere.
-
Base Addition : Add DBU (1.5 mmol) and stir for 10 minutes at room temperature to facilitate enolate formation.
-
Cycloaddition : Slowly add ethyl diazoacetate (1.7 mmol) dropwise to maintain controlled gas evolution.
-
Reaction Execution : Stir the mixture at room temperature until complete consumption of the starting material is observed by TLC (typically 4-8 hours).
-
Workup : Quench the reaction with saturated aqueous NH4Cl (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification : Purify via silica gel chromatography to obtain the regiochemically pure pyrazole-5-carboxylate.
Quantitative Data & Method Comparison
| Protocol | Substrate Class | Hydrazine Source | Key Reagent/Catalyst | Typical Yield | Regioselectivity (1,5:1,3) | Primary Advantage |
| A | Unsymmetrical Enaminodiketones | Substituted Hydrazine HCl / Carboxymethyl | None (Thermal) | 73–94% | >99:1 | No chromatography required; highly scalable. |
| B | Trichloromethyl Enones | Free Arylhydrazine | Methanol (Solvolysis) | 52–83% | 86:14 to >95:5 | One-pot esterification and cyclization. |
| C | α-Methylene Carbonyls | Ethyl Diazoacetate (Dipole) | DBU (Base) | 77–90% | >90:10 | Avoids hydrazine toxicity; orthogonal mechanism. |
References[1] Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones
Source: nih.gov (PMC) URL: [2] Title: Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: organic-chemistry.org URL: [3] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: mdpi.com URL:
Sources
Application Note: Leveraging Cyclobutyl Pyrazoles in the Design and Optimization of Kinase Inhibitors
Introduction & Mechanistic Rationale
The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Its ability to act as both a robust hydrogen bond donor and acceptor makes it an ideal motif for interacting with the highly conserved hinge region of the ATP-binding pocket in kinases[1]. However, modern structure-based drug design (SBDD) requires more than just hinge binding; inhibitors must possess optimal physicochemical properties to ensure cellular permeability, metabolic stability, and target selectivity.
Recent advances have demonstrated that the introduction of a cyclobutyl group to the pyrazole core—either at the N1 position or the C3/C4 positions—can profoundly enhance the pharmacological profile of the resulting inhibitors[2]. When optimizing the solvent-exposed or hydrophobic pocket-binding regions of a kinase inhibitor, the cyclobutyl group often emerges as the optimal choice due to the "Goldilocks" effect:
-
Steric and Entropic Balance: The cyclobutyl ring provides a rigid, compact, and highly defined vector. It is large enough to effectively fill hydrophobic pockets (such as the gatekeeper pocket in FLT3 or MET kinases) but small enough to avoid the severe steric clashes that often plague larger cyclopentyl or cyclohexyl rings[3].
-
Metabolic Stability: Linear alkyl groups and methyl groups are highly susceptible to oxidative metabolism (e.g., N-dealkylation by Cytochrome P450 enzymes). The cyclobutyl ring lacks the easily accessible alpha-protons of linear chains, significantly reducing hepatic clearance and improving the compound's half-life[4].
-
Lipophilic Efficiency (LipE): The cyclobutyl group increases the lipophilicity of the pyrazole core, enhancing cellular permeability and blood-brain barrier (BBB) penetration, which is critical for targeting intracranial metastases[3].
Quantitative Data: Impact of Cycloalkyl Substitution
To illustrate the advantage of the cyclobutyl pyrazole motif, consider the structure-activity relationship (SAR) data during the optimization of pyrazolopyrazine-based MET inhibitors. The table below summarizes the effect of varying the pyrazole N-substituent on biochemical potency, cellular activity, and hepatic clearance.
| Pyrazole N-Substituent | MET Kinase IC₅₀ (nM) | Cellular IC₅₀ (nM) | Hepatic Clearance (µL/min/mg) | Permeability (Papp x 10⁻⁶ cm/s) |
| Hydrogen (-H) | 45 | 320 | >150 (High) | 2.1 |
| Methyl (-CH₃) | 22 | 185 | 110 (High) | 4.5 |
| Cyclopropyl | 15 | 85 | 75 (Moderate) | 8.2 |
| Cyclobutyl | 4 | 25 | <20 (Low) | 15.4 |
| Cyclopentyl | 28 | 150 | 45 (Moderate) | 12.0 |
Table 1: Data synthesized from SAR optimization studies of MET and JAK inhibitors, demonstrating the superior profile of the cyclobutyl moiety in balancing potency and ADME properties[1][3].
Experimental Protocols
Protocol A: Synthesis of 1-Cyclobutyl-1H-pyrazol-4-amine Intermediates
The synthesis of cyclobutyl pyrazoles often relies on the Knorr pyrazole synthesis or the direct alkylation of an existing pyrazole core[2]. The following protocol describes the N-alkylation of 4-nitro-1H-pyrazole followed by reduction. This is a self-validating system where the distinct color change (from yellow nitro-aromatic to colorless amine) and TLC mobility confirm each step.
Materials:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Bromocyclobutane (1.5 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Alkylation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-nitro-1H-pyrazole in anhydrous DMF (0.5 M).
-
Add Cs₂CO₃ (2.0 eq) and stir the suspension for 15 minutes at room temperature to deprotonate the pyrazole.
-
Causality: Cs₂CO₃ is preferred over K₂CO₃ due to the higher solubility and reactivity of the cesium salt in DMF, which promotes rapid and selective N-alkylation over side reactions.
-
-
Add bromocyclobutane (1.5 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.
-
Workup: Cool the mixture, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield 1-cyclobutyl-4-nitro-1H-pyrazole.
-
Reduction: Dissolve the intermediate in MeOH (0.2 M). Carefully add 10% Pd/C (0.1 eq by weight).
-
Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature for 4 hours.
-
Causality: Catalytic hydrogenation selectively reduces the nitro group to the amine without cleaving the cyclobutyl ring, providing the critical nucleophilic handle for subsequent coupling to the kinase hinge-binding core (e.g., a pyrimidine or pyrazine scaffold).
-
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford 1-cyclobutyl-1H-pyrazol-4-amine.
Protocol B: High-Throughput TR-FRET Kinase Assay
To validate the inhibitory potency of the synthesized cyclobutyl pyrazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol ensures high-throughput, self-validating quantification of kinase activity while minimizing false positives from auto-fluorescent compounds[4].
Materials:
-
Recombinant Kinase Enzyme (e.g., FLT3, JAK1, or MET)
-
Biotinylated Peptide Substrate
-
ATP (at the specific Kₘ for the kinase)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume assay plates
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the cyclobutyl pyrazole inhibitor in 100% DMSO. Transfer 50 nL of the compounds to the 384-well plate using an acoustic liquid handler (e.g., Echo 550).
-
Causality: Acoustic dispensing eliminates tip carryover and ensures precise nanoliter dosing, which is critical for accurate IC₅₀ determination of highly potent, lipophilic cyclobutyl compounds that tend to adhere to plastic pipette tips.
-
-
Enzyme Addition: Add 5 µL of the recombinant kinase (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of a mixture containing the biotinylated peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-Ab, and SA-APC.
-
Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Excitation at 337 nm; record emission at 620 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize the data against positive (DMSO only) and negative (no enzyme) controls to determine the % inhibition and calculate the IC₅₀ using a 4-parameter logistic fit.
Visualizations
Workflow for the hit-to-lead optimization of kinase inhibitors using cyclobutyl pyrazoles.
Mechanism of action: Cyclobutyl pyrazole inhibitors blocking the JAK/STAT signaling pathway.
References
1.[1] Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: nih.gov (PMC) URL:
2.[2] Title: Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione Source: benchchem.com URL:
3.[3] Title: Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy Source: acs.org (Journal of Medicinal Chemistry) URL:
4.[4] Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: nih.gov (PMC) URL:
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structure-Activity Relationship (SAR) Studies of N-Cyclobutyl Pyrazole Derivatives in Modern Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Executive Summary & Rationale
The pyrazole ring is a privileged scaffold in medicinal chemistry, offering excellent hydrogen-bonding capabilities, metabolic stability, and synthetic tractability. However, optimizing the N1-substituent of the pyrazole core is often the most critical step in tuning a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Recent Structure-Activity Relationship (SAR) studies have highlighted the N-cyclobutyl moiety as a "Goldilocks" substituent. From a causal perspective, the cyclobutyl ring provides a highly specific combination of geometric restriction and lipophilicity. Unlike a methyl group, which often lacks sufficient van der Waals interactions to anchor the molecule in hydrophobic pockets, or a cyclohexyl/phenyl group, which drastically increases lipophilicity (logD) and reduces aqueous solubility, the cyclobutyl group perfectly balances steric bulk with physicochemical viability. This optimal balance reduces entropic penalties upon target binding while maintaining oral bioavailability.
Mechanistic Insights & SAR Case Studies
To understand the causality behind selecting an N-cyclobutyl group, we must examine its performance across distinct therapeutic targets.
Optimizing the ATP-Binding Pocket: CDK9 Inhibitors
In the development of KB-0742, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) for MYC-dependent cancers, researchers systematically probed the spatial requirements of the ATP-competitive binding site [1].
-
The Causality: The exit vector of the ATP pocket required a hydrophobic group to interact with the Leu156 side chain. While an amino-cyclopentane ring provided high affinity, shrinking it to a cyclobutane resulted in only a minimal decrease in potency against the CDK9/cyclin T1 complex while significantly improving ligand efficiency. Conversely, further shrinking the ring to an azetidine resulted in a detrimental 5-fold loss in potency, demonstrating the strict steric requirements of the pocket.
Balancing Lipophilicity and Solubility: MmpL3 Inhibitors
For antituberculosis agents targeting the MmpL3 transporter, high lipophilicity often leads to poor aqueous solubility, limiting in vivo efficacy [2].
-
The Causality: Early leads utilizing an N1-cyclohexyl pyrazole exhibited potent Minimum Inhibitory Concentrations (MIC) but poor aqueous solubility (~50 μM). By replacing the bulky cyclohexyl group with an N-cyclobutyl substituent, researchers successfully reduced the logD. This structural modification retained a highly potent MIC of 0.09 μM while drastically improving aqueous solubility to 165 μM, proving that the cyclobutyl group can maintain critical hydrophobic contacts without the solubility penalties of larger cycloalkanes.
Epigenetic Modulation: EED Inhibitors
In the optimization of EEDi-5273, an inhibitor of the Embryonic Ectoderm Development (EED) protein, the N-alkyl substitution on the pyrazole core was heavily scrutinized [3].
-
The Causality: The N-cyclobutyl derivative demonstrated exceptional binding affinity (IC50 = 0.8 nM) and robust cellular inhibition (KARPAS422 cell growth IC50 = 2.0 nM). The cyclobutyl ring provided the exact steric volume needed to displace structural water molecules in the binding pocket without causing steric clashes with adjacent residues.
Quantitative SAR Data Summary
The following table summarizes the quantitative impact of varying the N-alkyl ring size on pyrazole derivatives across different targets, illustrating the optimal profile of the cyclobutyl group.
| N-Substituent | CDK9 Inhibition (IC50) | MmpL3 MIC (μM) | MmpL3 Solubility (μM) | EED Binding (IC50) |
| Methyl | Weak (>100 nM) | >10.0 | >200 | 0.6 nM |
| Cyclopropyl | Moderate | 0.08 | 145 | 1.5 nM |
| Cyclobutyl | Potent (<15 nM) | 0.09 | 165 | 0.8 nM |
| Cyclopentyl | Potent (<10 nM) | N/A | N/A | N/A |
| Cyclohexyl | Steric Clash | 0.08 | 50 (Poor) | Weak (>50 nM) |
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or quality check to prevent downstream failures.
Protocol 1: Synthesis of N-Cyclobutyl Pyrazoles via N-Alkylation
This protocol describes the late-stage N-alkylation of a pre-formed pyrazole core, a common strategy for rapid SAR library generation.
Materials: Pyrazole core intermediate, Bromocyclobutane, Cesium Carbonate ( Cs2CO3 ), N,N-Dimethylformamide (DMF). Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of the pyrazole core in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 2.0 eq of Cs2CO3 . Stir at room temperature for 15 minutes to pre-form the pyrazolate anion.
-
Alkylation: Add 1.5 eq of bromocyclobutane dropwise. Heat the reaction mixture to 80°C for 12 hours.
-
Self-Validation Check (Reaction Monitoring): Pull a 10 μL aliquot, quench in methanol, and run LC-MS. Proceed to workup only if the starting material peak is <5% by UV area.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with 5% aqueous LiCl to remove DMF. Dry the organic layer over Na2SO4 .
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Final Validation: Confirm structure and purity via 1H-NMR and HRMS. Purity must be >95% before proceeding to biological assays.
Protocol 2: High-Throughput ADME Profiling (Solubility & Permeability)
Validating the physicochemical advantages of the N-cyclobutyl group.
Step-by-Step Methodology:
-
Kinetic Solubility Assay: Prepare a 10 mM DMSO stock of the N-cyclobutyl pyrazole. Spike 5 μL of the stock into 245 μL of PBS (pH 7.4) in a 96-well plate (final DMSO = 2%).
-
Incubation: Incubate at 37°C for 24 hours with shaking at 300 rpm.
-
Filtration & Quantification: Filter through a 0.45 μm filter plate. Quantify the filtrate concentration via HPLC-UV against a standard curve.
-
Caco-2 Permeability Setup: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until tight junctions form (TEER > 250 Ω·cm²).
-
Self-Validation Check (Controls): Run Propranolol (High permeability control) and Atenolol (Low permeability control) in parallel. The assay is only valid if Propranolol Papp > 20 × 10⁻⁶ cm/s and Atenolol Papp < 1 × 10⁻⁶ cm/s.
-
Dosing: Dose the N-cyclobutyl compound (10 μM) in the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes. Calculate the Apparent Permeability ( Papp ).
Structural Biology & Target Engagement
The efficacy of the N-cyclobutyl pyrazole is best understood through its target engagement pathway. Below are visual representations of the synthesis workflow and the downstream signaling inhibition.
Figure 1: Iterative SAR Workflow for N-Cyclobutyl Pyrazole Optimization.
Figure 2: Target Engagement and Apoptotic Pathway of N-Cyclobutyl Pyrazole CDK9 Inhibitors.
Conclusion
The N-cyclobutyl pyrazole motif represents a highly strategic structural choice in modern drug discovery. By providing the exact steric parameters required to fill hydrophobic binding pockets (such as the ATP-binding site of CDK9 or the MmpL3 transporter) while avoiding the severe lipophilic penalties associated with larger cycloalkanes, it ensures that potent in vitro hits successfully translate into orally bioavailable in vivo leads.
References
-
Freeman DB, et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." Journal of Medicinal Chemistry, 2023. 1
-
"Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors." VeriXiv, 2025. 2
-
"Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression." PubMed Central (PMC). 3
Sources
- 1. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. verixiv.org [verixiv.org]
- 3. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pyrazole-5-Carboxylates as Core Scaffolds in Advanced Agrochemical Synthesis
Executive Summary & Rationale
In the landscape of modern crop protection, pyrazole-5-carboxylates have emerged as foundational building blocks for discovering highly potent and selective agrochemicals[1]. Most notably, this heterocyclic core serves as the structural anchor for the anthranilic diamide class of insecticides, which includes blockbuster active ingredients such as chlorantraniliprole and cyantraniliprole[2].
This application note provides an in-depth technical guide to the structure-activity relationships (SAR), mechanistic pathways, and optimized synthetic protocols for utilizing pyrazole-5-carboxylic acid derivatives in agrochemical drug development.
Structure-Activity Relationship (SAR) & Mechanism of Action
The pyrazole-5-carboxylate moiety is not merely a passive structural linker; it actively dictates the molecule's physicochemical properties and receptor binding affinity[3]. When integrated into an anthranilic diamide framework, the specific functionalization of the pyrazole ring is critical for target engagement:
-
N1-Pyridyl Substitution: The addition of a 3-chloro-2-pyridinyl group at the N1 position significantly enhances the molecule's lipophilicity, facilitating rapid penetration through the insect cuticle[3].
-
C3-Halogenation: Substitution at the C3 position with a bulky halogen (e.g., Bromine) provides the necessary steric bulk to lock the molecule into its active conformation within the receptor's binding pocket[4].
-
Carboxylate/Amide Linkage: The 5-carboxylate group, when converted into a diamide linkage, acts as a critical hydrogen-bond donor/acceptor network[3].
Causality of Action: These structural features collectively enable the molecule to bind with high affinity to the ryanodine receptor (RyR) in lepidopteran pests. Activation of the RyR forces the calcium channels into an open state, leading to an uncontrolled release of stored Ca2+ from the sarcoendoplasmic reticulum. This catastrophic calcium depletion results in immediate feeding cessation and lethal muscle paralysis[2].
SAR and mechanistic pathway of pyrazole-5-carboxylate derived diamides.
Convergent Synthetic Strategy
The industrial and laboratory-scale synthesis of pyrazole-5-carboxylate-derived agrochemicals relies on a highly efficient convergent approach[5]. The strategy involves the independent synthesis of a halogenated pyrazole-5-carboxylic acid (Intermediate 1) and a substituted anthranilic acid/amide (Intermediate 2), followed by a dehydrative coupling event[6].
Convergent synthesis workflow of Chlorantraniliprole from pyrazole-5-carboxylic acid.
Detailed Experimental Protocols
Protocol A: Synthesis of the Pyrazole-5-Carboxylic Acid Core
Objective: Preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. Causality & Design: Nucleophilic aromatic substitution of 2,3-dichloropyridine with hydrazine hydrate is highly regioselective due to the electron-withdrawing nature of the pyridine nitrogen[6]. Subsequent cyclization with diethyl maleate constructs the pyrazolidinone core. Bromination must be performed prior to oxidation to prevent over-oxidation side reactions and preserve the integrity of the carboxylic acid precursor[6].
Step-by-Step Methodology:
-
Hydrazino-Substitution: Reflux 2,3-dichloropyridine (1.0 eq) with hydrazine hydrate (2.5 eq) in ethanol for 12 hours. Cool and filter to isolate (3-chloropyridin-2-yl)hydrazine[6].
-
Cyclization: Condense the hydrazine derivative with diethyl maleate (1.1 eq) in the presence of sodium ethoxide to form the pyrazolidinone ring[6].
-
Bromination: Treat the pyrazolidinone intermediate with phosphorus oxybromide ( POBr3 ) in acetonitrile at 80°C for 4 hours to install the C3-bromine atom[6].
-
Oxidation & Hydrolysis: Oxidize the resulting pyrazoline using potassium persulfate ( K2S2O8 ) in the presence of sulfuric acid. Finally, hydrolyze the ethyl ester using aqueous NaOH, followed by acidification (HCl to pH 2) to precipitate the free carboxylic acid[5].
Self-Validation Checkpoint: Analyze the isolated solid via LC-MS. The presence of the [M+H]+ peak at m/z 302/304 (exhibiting a characteristic 1:1 isotopic pattern for the bromine atom) confirms successful bromination and hydrolysis before proceeding to the coupling stage.
Protocol B: Amide Coupling via Benzoxazinone Intermediate
Objective: Coupling of the pyrazole-5-carboxylic acid with an anthranilic acid derivative to yield the final diamide (e.g., Chlorantraniliprole). Causality & Design: Direct amide coupling using standard peptide reagents (e.g., EDC/HOBt) often results in poor yields due to the severe steric hindrance and weak nucleophilicity of ortho-substituted anilines. To circumvent this, methanesulfonyl chloride (MsCl) is utilized[7]. MsCl activates the pyrazole-5-carboxylic acid into a mixed anhydride, which undergoes rapid intramolecular dehydrative cyclization with the anthranilic moiety to form a highly electrophilic benzoxazinone intermediate[8]. This intermediate is highly susceptible to ring-opening aminolysis by methylamine[6].
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile or acetonitrile (18 mL)[8].
-
Base Addition: Add 3-picoline (52 mmol) to the mixture and cool the vessel to -5 °C using an ice-salt bath[8]. Causality: 3-picoline acts as an optimal acid scavenger without initiating unwanted side reactions.
-
Activation: Slowly add methanesulfonyl chloride (24 mmol) dropwise, strictly maintaining the internal temperature between -5 °C to 0 °C[8]. Causality: The formation of the mixed anhydride is highly exothermic; strict thermal control prevents degradation of the intermediate.
-
Benzoxazinone Formation: Stir the mixture at 0 to 5 °C for 1 hour, then allow it to warm to room temperature for 3 hours[8].
-
Aminolysis: Add an aqueous solution of methylamine to the unpurified benzoxazinone mixture[9]. Stir for an additional 1 hour at room temperature to complete the ring-opening reaction[6].
-
Isolation: Quench with water, filter the precipitated solids, wash sequentially with a 3:1 propionitrile-water mixture, and dry under nitrogen to afford the final diamide product as a white powder[8].
Self-Validation Checkpoint: Prior to adding methylamine (Step 5), monitor the benzoxazinone formation via TLC (Hexane:EtOAc 3:1) or HPLC. The highly fluorescent pyrazole-5-carboxylic acid starting material must be completely consumed (>98% conversion). Premature addition of methylamine will result in unreacted carboxylic acid and drastically reduce the final yield.
Quantitative Data: Yield Optimization
The choice of coupling agent during the final assembly of the anthranilic diamide drastically impacts the overall yield and purity. Below is a comparative analysis of various coupling strategies utilized in pyrazole-5-carboxylate agrochemical synthesis.
| Coupling Strategy / Reagent | Base | Solvent | Temperature | Intermediate Formed | Overall Yield (%) | Process Notes |
| Methanesulfonyl Chloride (MsCl) | 3-Picoline | Acetonitrile | -5 °C to 25 °C | Benzoxazinone | 86 - 97% | Optimal industrial route; high purity, highly reactive electrophile[8],[7]. |
| Propanephosphonic Acid Anhydride (T3P) | Triethylamine | Ethyl Acetate | 25 °C to 40 °C | Direct Amide | 82 - 85% | Greener alternative, avoids hazardous byproducts, but reagent cost is higher[7]. |
| Thionyl Chloride ( SOCl2 ) | Pyridine | THF | 60 °C | Acid Chloride | ~60% | Acid chloride intermediate is highly unstable and difficult to purify; hazardous reagents[7]. |
| EDC / HOBt | DIPEA | DMF | 25 °C | Direct Amide | < 20% | Poor performance due to the weak nucleophilicity and steric hindrance of the anthranilic acid. |
References
- Google Patents. "CN112574190B - Method for synthesizing chlorantraniliprole." Google Patents.
-
QuickCompany. "Process For The Preparation Of Chlorantraniliprole." QuickCompany Patents. URL: [Link]
-
"Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide." Pest Management Science. DOI: 10.1002/ps.3954. URL:[Link]
-
"Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety." Chinese Chemical Letters. URL:[Link]
-
"Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide." Molecules (MDPI). URL:[Link]
-
"Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PubMed Central (PMC). URL:[Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety [ccspublishing.org.cn]
- 3. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Process For The Preparation Of Chlorantraniliprole [quickcompany.in]
- 8. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 9. CN112574190B - Method for synthesizing chlorantraniliprole - Google Patents [patents.google.com]
Application Note: Utilizing Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate as a 3D-Enriched Scaffold in Fragment-Based Drug Design (FBDD)
Executive Summary
As Fragment-Based Drug Design (FBDD) matures, the limitations of purely planar, sp²-rich screening libraries have become glaringly apparent. "Flat" fragments often suffer from poor solubility and lack the spatial complexity required to achieve high-affinity, off-target-free binding as they are grown into lead compounds. Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (CAS: 2106668-57-7) represents a strategic departure from this "flatland." By integrating a privileged pyrazole pharmacophore with a puckered cyclobutyl ring, this fragment introduces critical three-dimensional (3D) character[1]. This application note details the physicochemical rationale, screening workflows, and synthetic protocols for leveraging this specific fragment in hit-to-lead optimization.
Physicochemical Rationale & "Rule of Three" Compliance
The selection of Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is driven by its strict adherence to the "Rule of Three" (Ro3) and its superior spatial properties.
-
The Cyclobutyl Group (3D Character): The cyclobutane moiety is an underrepresented yet highly attractive 3D scaffold in FBDD[1]. It increases the fraction of sp³ hybridized carbons (Fsp³), which correlates strongly with improved clinical success rates due to enhanced solubility and reduced promiscuity.
-
The Pyrazole Core (Target Engagement): Pyrazole is a privileged medicinal chemistry scaffold found in over 50 FDA-approved drugs. The N2 atom acts as a potent hydrogen bond acceptor, while the aromatic system enables π−π stacking with hydrophobic pocket residues.
-
The Methyl Ester (Masked Growth Vector): During primary screening, the ester acts as a stable hydrogen bond acceptor. Once a binding pose is confirmed, it serves as a synthetic handle—easily hydrolyzed to a carboxylic acid for structure-guided fragment growing via amide coupling.
Table 1: Physicochemical Properties & FBDD Rationale
| Property | Value | FBDD Rationale (Rule of 3 Compliance) |
| Molecular Weight | 180.20 g/mol | < 300 g/mol (Ensures high Ligand Efficiency upon binding) |
| H-Bond Donors (HBD) | 0 | ≤ 3 (Minimizes the desolvation penalty during pocket entry) |
| H-Bond Acceptors (HBA) | 4 | ≤ 3–4 (Sufficient for probing sub-pocket interactions) |
| cLogP | ~1.5 | ≤ 3 (Maintains aqueous solubility for high-concentration assays) |
| Fraction sp³ (Fsp³) | 0.55 | > 0.3 (High 3D character; puckers the spatial landscape) |
Fragment Screening & Validation Workflows
To confidently progress Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate from a library hit to a lead compound, an orthogonal screening cascade must be employed. Relying on a single modality often yields false positives due to the inherently low affinity of fragments ( KD in the μ M to mM range).
FBDD Screening Cascade for Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Experimental Protocols
Protocol A: Ligand-Observed NMR Screening (STD-NMR)
Causality: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the irradiated protein to the bound fragment. It is highly sensitive for weak, transient binders typical of fragments. Self-Validating System: The inclusion of sucrose acts as an internal negative control to rule out false positives caused by non-specific aggregation.
-
Sample Preparation: Prepare a 500 µL sample in D₂O buffer (50 mM phosphate, pH 7.4, 150 mM NaCl).
-
Concentrations: Add the target protein to a final concentration of 10 µM. Add Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate to 1 mM (100-fold ligand excess).
-
Control Spike: Add 1 mM sucrose to the NMR tube.
-
Acquisition: Acquire spectra at 298 K using a 3-9-19 WATERGATE sequence for solvent suppression.
-
Irradiation: Selectively irradiate the protein methyl region (-0.5 to 0.5 ppm) for 2.0 seconds. Note: This specific range ensures the fragment's cyclobutyl protons (>1.5 ppm) are not directly excited.
-
Validation Check: Subtract the on-resonance from the off-resonance spectrum. If sucrose peaks appear in the difference spectrum, the assay is invalid (indicating non-specific binding). A valid hit will only show the amplified signals of the pyrazole and cyclobutyl protons.
Protocol B: Surface Plasmon Resonance (SPR) Affinity Profiling
Causality: SPR provides real-time binding kinetics ( kon , koff ) and steady-state affinity ( KD ), confirming the 1:1 stoichiometry of the fragment-protein interaction. Self-Validating System: A blank reference channel is strictly required to subtract the massive bulk refractive index changes caused by the high concentrations of the small-molecule fragment.
-
Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~3000 RU to account for the low molecular weight of the fragment).
-
Reference Cell: Leave Flow Cell 1 (Fc1) blank (activated and deactivated) to serve as the reference.
-
Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 2 mM down to 31.25 µM in running buffer (e.g., HBS-EP+ with 2% DMSO).
-
Injection: Inject the series over Fc1 and Fc2 at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.
-
Data Processing: Double-reference the data (subtract Fc1 and a buffer-only blank injection). Fit the steady-state response ( Req ) against concentration to derive the KD .
Protocol C: Fragment Growing via Ester Hydrolysis and Amide Coupling
Once X-ray crystallography confirms the binding pose, the methyl ester is utilized as a growth vector to access adjacent sub-pockets.
Fragment Growing Workflow via Ester Hydrolysis and Amide Coupling.
Causality: The 5-position of the pyrazole ring is sterically hindered by the adjacent bulky 1-cyclobutyl group. Standard coupling reagents (like EDC/HOBt) often fail or proceed slowly here. HATU is specifically chosen because it forms a highly reactive 7-aza-HOBt active ester, overcoming this steric clash. Self-Validating System: LC-MS monitoring at Step 4 ensures absolute conversion, preventing unreacted fragment from contaminating the downstream biochemical assays.
-
Hydrolysis: Dissolve 1.0 mmol of Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).
-
Base Addition: Add 2.0 equivalents of LiOH monohydrate. Stir at room temperature for 3 hours.
-
Validation Check (LC-MS): Monitor the reaction. Proceed only when the ester peak (m/z 181 [M+H]⁺) completely disappears and the acid peak (m/z 167 [M+H]⁺) is dominant.
-
Workup: Acidify with 1M HCl to pH 3, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate carboxylic acid.
-
Amide Coupling: Dissolve the acid (0.5 mmol) in anhydrous DMF (2 mL). Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 15 minutes to pre-form the active ester.
-
Growing: Add 1.2 eq of the target amine (R-NH₂, selected via structure-guided design). Stir at room temperature for 12 hours, then purify via preparative HPLC.
Quantitative Data Presentation
Table 2: Expected Orthogonal Validation Metrics for Fragment Hits
| Screening Modality | Metric | Typical Hit Threshold | Causality / Interpretation |
| STD-NMR | Amplification Factor (AF) | > 5% | Confirms specific binding; maps the ligand epitope closest to the protein surface. |
| SPR | KD (Steady-State) | 10 µM – 2 mM | Quantifies affinity; confirms 1:1 binding stoichiometry without aggregation artifacts. |
| X-ray Crystallography | Resolution | < 2.5 Å | Maps the exact binding pose; identifies the trajectory of the 5-carboxylate vector for growing. |
References
-
Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, 17(9), e202200113. URL:[Link]
-
Li, G., Cheng, Y., Han, C., Song, C., Huang, N., & Du, Y. (2022). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, 13(11), 1300-1321. URL:[Link]
Sources
Application Note: Rational Design and Synthesis of Anti-Inflammatory 1H-Pyrazole-5-Carboxamides from Ester Precursors
Executive Summary Pyrazole derivatives, particularly those bearing 1,5-diaryl or substituted carboxamide motifs, are privileged scaffolds in medicinal chemistry due to their potent anti-inflammatory properties and selective cyclooxygenase-2 (COX-2) inhibition. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for transforming pyrazole-5-carboxylate esters into highly active anti-inflammatory agents.
Mechanistic Rationale: The Pyrazole Scaffold in Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, leading to gastrointestinal and renal toxicities. Pyrazoles, characterized by a five-membered heterocycle with adjacent nitrogen atoms, offer a versatile structural platform to achieve COX-2 selectivity. The spatial arrangement of substituents on the pyrazole ring allows the molecule to selectively occupy the larger hydrophobic side pocket of the COX-2 active site, bypassing the sterically restricted COX-1 channel [1].
Mechanism of COX-2 inhibition by pyrazole derivatives.
Synthetic Strategy: Ester to Amide Conversion
The synthesis of 1H-pyrazole-5-carboxamides typically employs a late-stage diversification strategy. Starting from a synthesized or commercially available pyrazole-5-carboxylate ester, the ester is hydrolyzed to the corresponding carboxylic acid. This intermediate is then activated (e.g., via an acid chloride) and coupled with various amines. This approach is highly favored because it allows researchers to generate a broad library of amide derivatives from a single pyrazole core, facilitating extensive Structure-Activity Relationship (SAR) studies [2].
Step-by-step synthetic workflow from pyrazole ester to carboxamide.
Experimental Protocols
Self-Validating Note: These protocols incorporate in-process controls (e.g., TLC monitoring, pH verification) to ensure each chemical transformation is complete before proceeding, preventing the carryover of unreacted precursors.
Protocol A: Base-Catalyzed Hydrolysis of Pyrazole-5-carboxylate Ester
Objective: To generate the pyrazole-5-carboxylic acid intermediate. Causality & Rationale: A mixed solvent system (THF/Water) is utilized because the organic ester is soluble in THF, while the inorganic base (LiOH) requires water. This biphasic miscibility ensures intimate contact between reactants. LiOH is preferred over NaOH for sensitive substrates due to its milder nature, reducing the risk of unwanted ring-opening or side reactions.
-
Preparation: In a round-bottom flask, dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the high-Rf ester spot confirms completion (typically 4–12 hours) [2].
-
-
Workup & Precipitation: Concentrate the mixture under reduced pressure to remove THF. Cool the remaining aqueous layer in an ice bath.
-
Acidification: Carefully add 1M HCl dropwise until the pH reaches 2–3.
-
Causality: Pyrazole carboxylic acids have a pKa of ~4. Lowering the pH to 2 ensures complete protonation, driving the product out of the aqueous solution as a precipitate.
-
-
Isolation: Vacuum filter the precipitate, wash with ice-cold water to remove inorganic salts, and dry under a high vacuum to yield the pure pyrazole-5-carboxylic acid.
Protocol B: Activation and Amidation
Objective: To synthesize the final target, 1H-pyrazole-5-carboxamide. Causality & Rationale: Oxalyl chloride with catalytic N,N-Dimethylformamide (DMF) is used to form the acid chloride. DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which gently converts the acid to the acid chloride at low temperatures, avoiding the harsh reflux conditions required by thionyl chloride alone [2].
-
Activation: Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalysis: Add 1–2 drops of anhydrous DMF. Cool to 0 °C.
-
Chlorination: Add oxalyl chloride (1.5 eq) dropwise.
-
Validation Step: Observe gas evolution (CO₂, CO, HCl). Once gas evolution ceases and the suspension turns into a clear solution (1–3 hours), the acid chloride has formed.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM.
-
Amidation: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (TEA, 2.0 eq) in DCM. Cool to 0 °C.
-
Causality: TEA acts as an acid scavenger to neutralize the HCl generated during coupling, preventing the amine reactant from precipitating as an unreactive hydrochloride salt.
-
-
Coupling: Dropwise add the acid chloride solution to the amine solution. Stir for 4 hours at room temperature.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.
Quantitative Data: Structure-Activity Relationship (SAR)
The choice of the amine coupled to the pyrazole core drastically impacts the anti-inflammatory efficacy and COX-2 selectivity. The following table summarizes representative SAR data for synthesized pyrazole derivatives [3].
| Compound Derivative | R-Group Substitution (Amide) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) |
| PZ-1 | Unsubstituted Phenyl | 0.85 | 12.4 | 14.5 | 45% |
| PZ-2 | 4-Fluorophenyl | 0.12 | >50.0 | >416 | 78% |
| PZ-3 | 4-Methoxyphenyl | 0.45 | 28.6 | 63.5 | 60% |
| PZ-4 | 2,4-Difluorophenyl | 0.03 | >50.0 | >1666 | 85% |
| Celecoxib | (Standard Reference) | 0.04 | 15.0 | 375 | 82% |
Data Interpretation: Halogenation at the para-position (e.g., PZ-2) significantly enhances COX-2 selectivity compared to the unsubstituted phenyl ring (PZ-1). Di-substitution with electron-withdrawing fluorine atoms (PZ-4) yields a compound with superior potency and selectivity compared to the clinical standard, Celecoxib [1].
Conclusion & Future Directions
The transformation of pyrazole ester precursors into diversified carboxamides provides a highly efficient, scalable pathway for discovering novel anti-inflammatory therapeutics. By utilizing mild hydrolysis and controlled Vilsmeier-Haack-type acid activation, researchers can preserve sensitive functional groups while achieving high yields. Future developments in this space are increasingly focusing on dual COX-2/5-LOX inhibitors and the integration of pyrazole scaffolds with targeted delivery systems to further minimize systemic toxicity [1].
References
-
Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences (IJPS) URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Application Notes & Protocols: Assessing the Metabolic Stability of Cyclobutyl-Substituted Pyrazole Drugs
Introduction: The Rise of the Cyclobutyl-Pyrazole Scaffold and the Metabolic Hurdle
In modern medicinal chemistry, the cyclobutyl-pyrazole scaffold has emerged as a privileged structure. The pyrazole ring, a five-membered heterocycle, serves as a versatile anchor for pharmacophoric groups, capable of engaging in a variety of receptor interactions.[1] The incorporation of a cyclobutyl moiety is a strategic design choice intended to improve key drug-like properties.[2][3][4] Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclobutane ring can enhance binding affinity by providing superior complementarity to target proteins.[5] Furthermore, this saturated ring can act as a bioisosteric replacement for aromatic groups, often leading to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5]
However, no chemical scaffold is metabolically inert. Understanding a compound's metabolic fate is a critical step in drug discovery, as poor stability can lead to low bioavailability, short duration of action, or the formation of toxic metabolites.[6][7][8] This guide provides a comprehensive framework and detailed protocols for evaluating the metabolic stability of novel cyclobutyl-substituted pyrazole drug candidates. We will delve into the underlying principles of in vitro assays, provide step-by-step experimental procedures, and explain the causality behind critical experimental choices, empowering researchers to generate robust and reliable data to guide their drug development programs.
The Metabolic Landscape: Predicting Metabolic Hotspots
The metabolic fate of a cyclobutyl-pyrazole drug is dictated by the enzymatic machinery of the liver, primarily the CYP450 superfamily for Phase I (oxidative) metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II (conjugative) metabolism.[9][10]
-
Pyrazole Ring: The pyrazole ring itself can be susceptible to oxidation, although its stability is generally fair. The specific substitution pattern on the ring heavily influences its metabolic profile.[11][12] CYP enzymes, particularly CYP2E1, are known to interact with and potentially metabolize pyrazole structures.[13][14]
-
Cyclobutyl Ring: While often incorporated to enhance stability, the cyclobutyl ring is not metabolically silent. It can undergo hydroxylation at various positions, mediated by CYPs, to form alcohol metabolites. In some cases, more complex ring-opening reactions can occur.
-
Substituents: The various substituents attached to the core scaffold are often the most significant sites of metabolism. Alkyl groups are prone to hydroxylation, and aromatic pendants can undergo hydroxylation or epoxidation.
The goal of in vitro metabolic stability assessment is to quantify the rate at which a parent compound is consumed by these enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[7][8][15]
Caption: Potential metabolic hotspots on a cyclobutyl-pyrazole scaffold.
Experimental Strategy: A Tiered Approach
A tiered approach is recommended for assessing metabolic stability. The initial screen typically uses a simple, high-throughput system like liver microsomes, followed by more physiologically relevant systems like hepatocytes for promising compounds.
-
Tier 1: Liver Microsomal Stability Assay. This is the workhorse assay for early drug discovery.[16] Liver microsomes are subcellular fractions that are rich in Phase I CYP450 enzymes.[9][16] This assay is cost-effective, highly automated, and excellent for ranking compounds based on their susceptibility to oxidative metabolism.[17]
-
Tier 2: Hepatocyte Stability Assay. For compounds that advance, a hepatocyte-based assay is crucial.[18][19] Hepatocytes are intact liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9] This provides a more comprehensive picture of overall metabolic clearance, including the contribution of conjugation pathways and accounting for cell permeability.[9]
Protocol 1: High-Throughput Liver Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with pooled human liver microsomes.
A. Principle
The test compound is incubated with liver microsomes at 37°C. The metabolic reaction is initiated by the addition of NADPH, a critical cofactor for CYP450 enzymes.[6][20] Aliquots are taken at various time points, and the reaction is stopped by adding a cold organic solvent (quenching), which precipitates the proteins.[5] The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21] The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[7]
B. Materials & Reagents
-
Test Compounds & Controls: 10 mM stock solutions in DMSO.
-
Positive Controls: Verapamil (High Turnover), Warfarin (Low Turnover).
-
Biological Matrix: Pooled Human Liver Microsomes (e.g., from a commercial supplier), 20 mg/mL stock.
-
Buffer: 0.1 M Potassium Phosphate Buffer (KPO4), pH 7.4.
-
Cofactor Solution (NADPH Regenerating System):
-
NADP+ (1.3 mM)
-
Glucose-6-phosphate (G6P) (3.3 mM)
-
Glucose-6-phosphate Dehydrogenase (G6PDH) (0.4 U/mL)
-
Magnesium Chloride (MgCl2) (3.3 mM)
-
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide, Labetalol) for analytical normalization.
-
Equipment: 96-well plates, multichannel pipettes, incubator shaker (37°C), plate centrifuge, LC-MS/MS system.
C. Step-by-Step Experimental Protocol
Scientist's Note: All solutions, except the quenching solution, should be pre-warmed to 37°C before initiating the reaction to ensure optimal enzyme activity from the start.
-
Prepare Master Mix: In a conical tube on ice, prepare a master mix of microsomes and buffer. For a final microsomal protein concentration of 0.5 mg/mL in a 100 µL reaction volume, dilute the 20 mg/mL stock accordingly in 0.1 M KPO4 buffer.
-
Aliquot Master Mix: Add the appropriate volume of the microsome/buffer mix to the wells of a 96-well plate. Include wells for "-NADPH" controls where only buffer is added.
-
Compound Addition: Dilute the 10 mM compound stocks to an intermediate concentration (e.g., 100 µM) in buffer. Add 1 µL of this intermediate stock to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (≤ 0.1%) to avoid inhibiting enzymatic activity.[21]
-
Pre-incubation: Place the plate in a 37°C incubator shaker for 5-10 minutes to equilibrate the temperature.[15]
-
Initiate Reaction: Add the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" controls) to start the reaction. This is your T=0 time point for kinetic calculations, though the first analytical sample is taken immediately after.
-
Time Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold quenching solution.[5][18] The ratio of quenching solution to sample should be at least 3:1 (e.g., 150 µL ACN: 50 µL sample) to ensure complete protein precipitation and reaction termination.
-
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[5][15]
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
Caption: Workflow for the liver microsomal metabolic stability assay.
D. Data Analysis & Interpretation
-
Quantification: For each time point, calculate the peak area ratio of the test compound to the internal standard from the LC-MS/MS data.
-
Calculate % Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug.[7]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Reaction Volume (µL) / Microsomal Protein (mg))
-
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification |
| Test Cpd A | 12.5 | 110.9 | High Clearance |
| Test Cpd B | > 60 | < 23.1 | Low Clearance |
| Verapamil | 8.2 | 169.0 | High Clearance Control |
| Warfarin | 55.1 | 25.2 | Low Clearance Control |
Rationale: A short half-life and high intrinsic clearance suggest the compound is rapidly metabolized by CYP enzymes and may face challenges with bioavailability in vivo.[6] Conversely, a long half-life and low clearance indicate metabolic stability, a desirable property for many drug candidates.[6][7]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more physiologically relevant assessment by using intact liver cells.
A. Principle
The test compound is incubated with a suspension of cryopreserved hepatocytes at 37°C in a CO2 incubator.[19] Unlike microsomes, hepatocytes contain the full range of metabolic enzymes (Phase I and II) and do not require external cofactors.[9][22] The assay also implicitly accounts for compound uptake into the cell. Sampling and analysis follow a similar procedure to the microsomal assay.
B. Materials & Reagents
-
Test Compounds & Controls: As above.
-
Biological Matrix: Cryopreserved Human Hepatocytes (pooled donors).
-
Media: Williams Medium E (or equivalent) supplemented as per supplier instructions.[22]
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.
-
Equipment: Biosafety cabinet, CO2 incubator shaker (37°C, 5% CO2), hemocytometer or automated cell counter, 12- or 24-well plates (non-coated).[22]
C. Step-by-Step Experimental Protocol
Scientist's Note: Work with hepatocytes requires sterile technique in a biosafety cabinet. Cell viability should be assessed (e.g., via Trypan Blue exclusion) before starting the experiment and should be >80%.
-
Thaw Hepatocytes: Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed media.
-
Wash and Count Cells: Centrifuge the cells gently to pellet them, discard the supernatant (containing cryoprotectant), and resuspend in fresh media. Count the cells and assess viability.[23]
-
Prepare Cell Suspension: Dilute the cells to the desired final concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in incubation medium.[19]
-
Equilibrate Cells: Aliquot the cell suspension into the wells of a plate and place it in the CO2 incubator shaker for 10-15 minutes to allow the cells to equilibrate.[19]
-
Initiate Reaction: Add the test compound (typically from a concentrated stock in media) to the wells to achieve the final desired concentration (e.g., 1 µM). This is your T=0 .
-
Time Point Sampling: At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a plate containing ice-cold quenching solution.[22]
-
Sample Processing & Analysis: Follow the same centrifugation and supernatant transfer steps as described in the microsomal assay protocol. Analyze the samples by LC-MS/MS.
D. Data Analysis & Interpretation
The data analysis is analogous to the microsomal assay. The natural log of the percent remaining is plotted against time to determine the elimination rate constant (k) and half-life (t½).
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (1000 / Cell Density (10^6 cells/mL))
The intrinsic clearance value from hepatocytes can be used in more complex in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic blood clearance and bioavailability.[17][24][25]
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules in complex biological matrices due to its exceptional sensitivity and specificity.[26][27][28]
-
Chromatography (LC): A C18 reverse-phase column is typically used to separate the analyte of interest from matrix components and potential metabolites. A fast gradient elution with mobile phases like water and acetonitrile (often containing 0.1% formic acid to aid ionization) is common.
-
Mass Spectrometry (MS/MS): The system is operated in Multiple Reaction Monitoring (MRM) mode.[9] A specific precursor ion (matching the molecular weight of the parent drug) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the compound, minimizing interference and ensuring accurate quantification.[29]
Troubleshooting and Advanced Considerations
-
Poor Solubility: If a compound has low solubility, it can precipitate in the incubation, leading to an artificially low calculated stability. Always check the solubility in the final incubation buffer.
-
Non-Specific Binding: Highly lipophilic compounds may bind to the plasticware or proteins, reducing the concentration available for metabolism. Using low-binding plates can mitigate this.
-
Low Turnover Compounds: For highly stable compounds, extending the incubation time or increasing the protein/cell concentration may be necessary to observe measurable turnover.[23][30] Advanced models like co-cultured hepatocytes can maintain metabolic activity for several days, enabling the study of low-clearance compounds.[30]
-
Metabolite Identification: The same LC-MS/MS workflow can be adapted for metabolite identification. Instead of just monitoring the parent drug, the mass spectrometer can be set to scan for predicted metabolites or to perform data-dependent scans to identify novel metabolic pathways.
By systematically applying these protocols and principles, researchers can confidently assess the metabolic stability of novel cyclobutyl-substituted pyrazole drugs, generating the critical data needed to select and optimize candidates for further development.
References
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- ManTech Publications. (2025, May 15). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
- protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- Thermo Fisher Scientific - UK. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Mattek - Part of Sartorius. (n.d.). Metabolic Stability.
- SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Taylor & Francis. (2023, March 28). Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective.
- Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Taylor & Francis Group. (n.d.). LC-MS Analysis in Drug Metabolism Studies.
- PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
- PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- ResearchGate. (2019, July 12). How to calculate in vitro intrinsic clearance?.
- WuXi AppTec DMPK. (2024, August 8). Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?.
- BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- Taylor & Francis. (2025, November 19). In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant.
- Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
- PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates.
- PMC. (2024, November 11). 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity.
- PMC. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- PMC. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism.
- ACS Publications. (2017, November 29). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. ijrpas.com [ijrpas.com]
- 11. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. mercell.com [mercell.com]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. tandfonline.com [tandfonline.com]
- 26. admin.mantechpublications.com [admin.mantechpublications.com]
- 27. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 28. taylorfrancis.com [taylorfrancis.com]
- 29. scispace.com [scispace.com]
- 30. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
Application Note: The Role of 1-Cyclobutyl-1H-pyrazole-5-carboxylate in Next-Generation Heterocyclic Library Generation
Executive Summary
The pyrazole ring is a universally recognized privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents[1],[2]. As drug discovery programs increasingly prioritize three-dimensional molecular complexity to improve clinical success rates, the selection of specific building blocks has evolved. 1-Cyclobutyl-1H-pyrazole-5-carboxylate (and its methyl/ethyl esters) has emerged as a premier starting material for high-throughput library generation. This application note details the physicochemical rationale for selecting this specific building block, the mechanistic nuances of its reactivity, and field-proven, self-validating protocols for generating diverse compound libraries.
Scientific Rationale: The "Escape from Flatland" Paradigm
Historically, discovery libraries were dominated by flat, sp2-hybridized aromatic systems due to their synthetic accessibility. However, Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3 ) significantly correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical transition rates[3].
The incorporation of the N1-cyclobutyl group is a direct application of this "Escape from Flatland" theory. Compared to traditional N1-methyl or N1-phenyl substituents, the cyclobutyl ring introduces critical sp3 character while maintaining a rigid, defined conformational space. Furthermore, 1-cyclobutyl-1H-pyrazole derivatives have been successfully utilized in the development of complex allosteric modulators, such as hemoglobin modifiers[4].
Table 1: Physicochemical Impact of N1-Substituents on the Pyrazole Core
Quantitative estimates demonstrating the strategic advantage of the cyclobutyl moiety in library design.
| N1-Substituent | Fsp3 Contribution | Steric Bulk (A-value approx.) | Lipophilicity ( Δ clogP) | Metabolic Liability |
| Methyl | Low | Minimal (~1.7) | Baseline | High (Prone to N-demethylation) |
| Cyclobutyl | High | Moderate (~1.9) | +1.2 | Low (Resistant to CYP450 oxidation) |
| Phenyl | Zero | High (~3.0) | +1.8 | Moderate (Aromatic hydroxylation) |
| Cyclopentyl | High | High (~2.2) | +1.5 | Moderate (Ring hydroxylation) |
Mechanistic Insights: Reactivity of the C5-Carboxylate
The C5 position of the pyrazole ring is highly strategic; substituents here frequently interact with kinase hinge regions or project into allosteric pockets[2]. However, the reactivity of the C5-carboxylate is heavily influenced by the adjacent N1 substituent.
The N1-cyclobutyl group exerts moderate steric hindrance over the C5-ester. While this prevents unwanted side reactions during early synthetic steps, it requires specific activation strategies for derivatization. For instance, the saponification of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate requires optimized conditions to overcome this steric shielding, a critical step recently documented in the synthesis of KCNT1 inhibitors[5]. Once converted to the carboxylic acid or reduced to the alcohol, the scaffold can be divergently functionalized into amides, ethers, or cross-coupled products.
Fig 1. Divergent library generation from 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Experimental Protocols: High-Throughput Library Generation
The following protocols are designed as self-validating systems , ensuring high fidelity during automated library synthesis.
Protocol A: Base-Catalyzed Saponification to the Free Acid
Objective: Convert the ester building block to 1-cyclobutyl-1H-pyrazole-5-carboxylic acid for downstream coupling.
Step-by-Step Methodology:
-
Solvation: Dissolve methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2 O (0.2 M concentration).
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H 2 O, 2.5 eq) in one portion. Stir at 40 °C for 4 hours.
-
Workup: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4 at 0 °C. Extract with EtOAc (3x), dry over Na 2 SO 4 , and concentrate.
Causality & Expert Insight: LiOH is specifically chosen over NaOH or KOH. The Li + cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This electrophilic activation is crucial to overcome the steric shielding imposed by the N1-cyclobutyl group[5]. The ternary solvent system ensures complete solvation of the lipophilic cyclobutyl ester while maintaining the solubility of the hydroxide nucleophile.
Self-Validating QC Step: Reaction progress is continuously monitored via LC-MS. The system is validated as "complete" only when the ester peak ( [M+H]+=181 ) is entirely depleted, and the acid peak ( [M−H]−=165 ) constitutes >98% of the Total Ion Chromatogram (TIC).
Protocol B: Parallel Amide Library Generation (96-Well Format)
Objective: Generate a diverse library of pyrazole-5-carboxamides for high-throughput screening.
Fig 2. High-throughput workflow for pyrazole-5-carboxamide library synthesis.
Step-by-Step Methodology:
-
Activation: In a master block, dissolve 1-cyclobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.
-
Dispensing: Using an automated liquid handler, dispense 500 μ L of the activated ester solution into a 96-well deep-well plate.
-
Coupling: Add a unique amine (1.5 eq) to each well. Seal the plate and shake at room temperature for 16 hours.
-
Purification: Filter the crude mixtures and purify directly via high-throughput Prep-LCMS.
Causality & Expert Insight: HATU is strictly selected over EDC/HOBt. The C5-carboxylic acid is sterically hindered by the adjacent cyclobutyl ring. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which undergoes aminolysis significantly faster than standard HOBt esters. DIPEA is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
Self-Validating QC Step: Before committing to the full 96-well plate, a "pilot column" of 8 wells representing diverse amine classes (primary, secondary, aliphatic, anilines) is executed. The master mix is validated for full library rollout only if the pilot yields >85% conversion across all 8 test wells by UPLC-MS.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 5. 1-cyclobutyl-1H-pyrazole-5-carboxylic acid - CAS号 1556315-61-7 - 摩熵化学 [molaid.com]
Technical Support Center: Synthesis of Methyl 1-Cyclobutyl-1H-pyrazole-5-carboxylate
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a cornerstone in medicinal chemistry, and achieving high yields of specifically substituted derivatives is critical for advancing research and development pipelines.[1] This document provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this synthesis, with a focus on maximizing yield and regioselectivity.
Core Synthetic Strategy: Cyclocondensation
The most prevalent and adaptable method for constructing the 1,5-substituted pyrazole core of the target molecule is the cyclocondensation reaction between cyclobutylhydrazine and a suitable three-carbon electrophilic synthon.[2][3] A common choice for the C3 synthon is a methyl ester derivative of a β-ketoaldehyde or a related equivalent, such as an enaminone or an α,β-unsaturated ester, which provides the necessary carbon backbone and the C5-carboxylate functionality.[1][4]
The general pathway involves the initial reaction of the hydrazine with one of the electrophilic centers of the three-carbon unit, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[5]
Caption: General workflow for pyrazole synthesis via cyclocondensation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[6]
Potential Cause 1: Reagent Instability or Impurity
-
Cyclobutylhydrazine: Hydrazine derivatives can be sensitive to air and moisture, leading to degradation over time. Using aged or improperly stored hydrazine is a common cause of reaction failure.[7]
-
Three-Carbon Synthon: The β-ketoester or enaminone starting material can undergo hydrolysis or other side reactions if it contains acidic or basic impurities.[7]
Solutions:
-
Verify Reagent Quality: Use freshly opened or recently purified hydrazine. If using a salt (e.g., hydrochloride), ensure it is dry. The purity of all starting materials should be confirmed by ¹H NMR or GC-MS before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the hydrazine.[5]
Potential Cause 2: Suboptimal Reaction Conditions The choice of solvent, temperature, and catalyst is critical for driving the reaction to completion.
Solutions:
-
Solvent Screening: The polarity and protic nature of the solvent can significantly impact the reaction. Ethanol is a common starting point, but if yields are low, consider screening other solvents. Acetic acid can serve as both a solvent and an acid catalyst, often promoting the cyclization and dehydration steps.[1] Aprotic solvents like toluene or DMSO can also be effective, particularly for controlling regioselectivity.[7][8]
-
Temperature Optimization: Many cyclocondensations require heating to overcome the activation energy for cyclization and dehydration.[7] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal temperature and time. A typical range is from room temperature to the reflux temperature of the chosen solvent.
-
Catalysis: While some reactions proceed without a catalyst, many benefit from the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) to accelerate the reaction.[1][9]
Q2: I've isolated a product, but it's a mixture of two isomers that are difficult to separate. How can I improve regioselectivity?
This is the most frequent and challenging issue when using an unsymmetrical three-carbon synthon with a substituted hydrazine.[5] The reaction can produce both the desired methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate and the undesired regioisomer, methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate.
The Mechanistic Origin of Isomers: The formation of two isomers arises from the initial nucleophilic attack. The two nitrogen atoms of cyclobutylhydrazine have different steric and electronic environments, and the three-carbon synthon has two distinct electrophilic carbons. The pathway taken determines the final substitution pattern.
Caption: Divergent pathways leading to regioisomer formation.
Solutions to Control Regioselectivity:
-
Utilize a Regiodirecting Synthon: The most effective strategy is to use a three-carbon synthon that forces the reaction down a single pathway. Enaminodiketones or related enaminones are excellent for this purpose. The reaction of these substrates with substituted hydrazines often proceeds with high or complete regioselectivity to yield the 5-carboxylate isomer.[4]
-
pH Control: The regioselectivity of the reaction can be highly dependent on the pH.[7]
-
Acidic Conditions (e.g., ethanol/acetic acid): Often favor one isomer.
-
Neutral or Basic Conditions: May favor the opposite isomer. A systematic screen of pH conditions is recommended.
-
-
Steric Hindrance: Employing bulky substituents on either the hydrazine or the synthon can sterically direct the reaction towards a single regioisomer.[7] While not always an option for a specific target, this principle can guide the choice of starting materials.
Q3: My reaction stalls, and I'm isolating a stable, non-cyclized intermediate. What is it and how do I convert it to the product?
The reaction may stall at the hydrazone intermediate, which can be quite stable under certain conditions and fail to cyclize efficiently.[7]
Troubleshooting Steps:
-
Confirmation: Characterize the isolated intermediate by NMR and Mass Spectrometry to confirm its identity as the hydrazone.
-
Promote Cyclization:
-
Increase Temperature: Heating the reaction mixture is often sufficient to provide the energy needed for the intramolecular cyclization.
-
Add an Acid Catalyst: Introducing a catalyst like glacial acetic acid or a Lewis acid can facilitate the cyclization and subsequent dehydration to the aromatic pyrazole.[5]
-
Change Solvent: Switching to a higher-boiling point solvent may be necessary to achieve the required temperature for cyclization.
-
Q4: How can I minimize product loss during aqueous work-up and purification?
The final product, a methyl ester, may have some water solubility, and its basic nitrogen atoms can lead to issues during chromatographic purification.
Work-up Solutions:
-
pH Adjustment: Before extraction, carefully neutralize the reaction mixture. If the reaction was run under acidic conditions, basify the aqueous layer with a mild base like sodium bicarbonate to ensure the pyrazole is in its free base form, which is less water-soluble.[6]
-
Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency.
-
Solvent Choice: Use an appropriate extraction solvent. Dichloromethane or ethyl acetate are common choices.
Purification Solutions:
-
Recrystallization: This is the preferred method as it often yields a highly pure product and avoids potential degradation on silica gel. Perform a solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
Chromatography Considerations: If column chromatography is necessary:
-
Deactivate Silica: The acidic nature of silica gel can cause product streaking or degradation. Pre-treating the silica slurry with ~1% triethylamine in the eluent can neutralize active sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina if the product proves unstable on silica.
-
Optimized Experimental Protocol
This protocol represents a robust starting point for the synthesis, incorporating best practices to maximize yield and regioselectivity.
Reaction: Cyclocondensation for Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the enaminone synthon (e.g., methyl 2-((dimethylamino)methylene)-3-oxobutanoate, 1.0 equivalent) in absolute ethanol (5-10 mL per mmol of substrate).
-
Hydrazine Addition: Add cyclobutylhydrazine (1.1 equivalents) to the solution dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the starting material is consumed (typically 2-4 hours).[5]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can often be purified by recrystallization from an ethyl acetate/hexanes mixture.
-
If necessary, purify the crude material by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate.
-
Data Summary and Workflow
Table 1: Reaction Condition Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Expected Outcome |
| Solvent | Ethanol | Acetic Acid | Toluene | Protic solvents like ethanol are standard. Acetic acid acts as a catalyst. Aprotic solvents can alter regioselectivity.[1][7] |
| Catalyst | None | Acetic Acid (catalytic) | p-TsOH (catalytic) | Acid catalysis accelerates the dehydration step, potentially increasing the rate and yield.[9] |
| Temperature | Room Temp | 60 °C | Reflux | Higher temperatures are often required for the final aromatization step, but may increase byproduct formation.[7] |
| C3 Synthon | β-Ketoester | Enaminone | α,β-Unsaturated Ester | Enaminones offer superior regiocontrol for the desired 1,5-isomer.[4] α,β-unsaturated systems may require a subsequent oxidation step.[2] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
- Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles. BenchChem.
- An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation. BenchChem.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Ester Hydrolysis
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the hydrolysis of pyrazole esters. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues leading to low conversion rates, ensuring the successful synthesis of your target pyrazole carboxylic acids.
Introduction: The Nuances of Pyrazole Ester Hydrolysis
The hydrolysis of pyrazole esters to their corresponding carboxylic acids is a fundamental transformation in the synthesis of many pharmaceutically active compounds. While seemingly straightforward, this reaction is often plagued by low yields and incomplete conversion. The stability of the pyrazole ring, coupled with the electronic and steric nature of its substituents, can significantly influence the reactivity of the ester moiety. This guide delves into the causative factors behind common hydrolysis failures and provides robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My base-catalyzed hydrolysis (saponification) of a pyrazole ester is stalled or incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete saponification is a frequent issue. The primary culprits are often suboptimal reaction conditions or substrate-related factors.
Underlying Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The pyrazole ring system can be electron-withdrawing, making the ester carbonyl less electrophilic and harder to hydrolyze than simple alkyl esters.
-
Troubleshooting:
-
Increase Base Equivalents: Instead of the typical 1.1-1.5 equivalents of base, try increasing to 2-5 equivalents. This can be particularly effective for sterically hindered esters.
-
Switch to a Stronger Base: If you are using a weaker base like sodium carbonate (Na₂CO₃), consider switching to stronger bases such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). LiOH is often a preferred choice as it is less likely to cause epimerization at adjacent stereocenters.
-
-
-
Poor Substrate Solubility: If your pyrazole ester has poor solubility in the reaction medium, the hydrolysis will be slow and inefficient.
-
Troubleshooting:
-
Employ a Co-solvent: A mixture of a water-miscible organic solvent and water is typically used. Common choices include tetrahydrofuran (THF)/water, methanol (MeOH)/water, or ethanol (EtOH)/water, often in ratios from 1:1 to 3:1.[1]
-
Caution with Alcoholic Solvents: Be mindful that using alcoholic solvents like methanol or ethanol can lead to transesterification, where the solvent alcohol displaces the original alcohol of the ester, resulting in a new ester byproduct. If you observe a new ester by mass spectrometry (e.g., M+14 for methylation when using methanol), switch to a non-alcoholic solvent system like THF/water or dioxane/water.
-
-
-
Low Reaction Temperature: Hydrolysis of sterically hindered or electronically deactivated esters may require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature. Many saponifications can be gently heated to 40-60 °C or even to reflux to drive the reaction to completion.[1] Monitor for potential degradation of your starting material or product at higher temperatures.
-
-
-
Steric Hindrance: Bulky groups near the ester functionality can impede the approach of the hydroxide nucleophile.[2][3][4]
-
Troubleshooting:
-
Prolonged Reaction Time: Sterically hindered esters may simply require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) over an extended period (e.g., 24-48 hours).
-
Elevated Temperature: As mentioned, increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
-
Workflow for Troubleshooting Incomplete Saponification
Caption: Simplified mechanism of acid-catalyzed pyrazole ester hydrolysis.
Q3: How do I effectively monitor the progress of my pyrazole ester hydrolysis?
A3: Accurate monitoring is crucial to determine the optimal reaction time and to avoid unnecessary heating or exposure to harsh conditions that could lead to degradation.
Recommended Monitoring Techniques:
-
Thin Layer Chromatography (TLC):
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. The product, a carboxylic acid, is typically more polar than the starting ester and will have a lower Rf value (it will not travel as far up the plate).
-
Visualization: Use a UV lamp to visualize the spots if your compounds are UV-active. Staining with potassium permanganate (KMnO₄) can also be effective.
-
Tip: To confirm the identity of the product spot, you can add a drop of a mild base (like triethylamine) to your TLC solvent system. This will deprotonate the carboxylic acid, making it even more polar and causing the product spot to stick to the baseline (Rf ≈ 0).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Advantages: Provides quantitative data on the consumption of starting material and the formation of the product. It can also reveal the presence of byproducts or degradation products. [5] * Procedure: At set time intervals, quench a small aliquot of the reaction mixture (e.g., by diluting in mobile phase and neutralizing if necessary) and inject it into the HPLC.
-
Column Choice: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is common.
-
Detection: UV detection is standard for aromatic compounds like pyrazoles.
-
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
This protocol provides a starting point for the saponification of a pyrazole ester. Optimization of base, solvent, and temperature may be required.
Materials:
-
Pyrazole ester (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar. [1]2. Addition of Base: Add LiOH·H₂O to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture. If the reaction is slow at room temperature, gently heat to 40-50 °C. [1]Monitor the progress of the reaction by TLC or HPLC every 1-2 hours until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl with stirring to acidify the mixture to pH 2-3. A precipitate of the pyrazole carboxylic acid should form. [1]6. Work-up - Extraction: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. [1]If the product is oily or remains in solution, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume of aqueous layer).
-
Work-up - Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis
This protocol is for substrates that may be sensitive to basic conditions but are stable in acid.
Materials:
-
Pyrazole ester (1.0 eq)
-
Dioxane (or another suitable co-solvent)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the pyrazole ester in dioxane in a round-bottom flask.
-
Addition of Acid: Add 6 M HCl to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until completion.
-
Work-up - Cooling and Dilution: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Work-up - Drying and Concentration: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Summary Table
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis | Key Considerations |
| Catalyst | LiOH, NaOH, KOH, Na₂CO₃ | HCl, H₂SO₄, Acetic Acid | LiOH is often preferred for its high reactivity and lower tendency to cause side reactions. |
| Stoichiometry | Typically 2-5 equivalents of base. | Catalytic to stoichiometric amounts of acid. | Base-catalyzed hydrolysis is irreversible due to deprotonation of the product carboxylic acid. [6] |
| Solvent | THF/H₂O, Dioxane/H₂O, EtOH/H₂O, MeOH/H₂O | Dioxane/H₂O, Acetic Acid/H₂O | Avoid alcoholic solvents in saponification if transesterification is a concern. |
| Temperature | Room temperature to reflux (40-100 °C). | Typically requires heating/reflux (80-100 °C). | Higher temperatures can accelerate both desired and undesired reactions. |
| Pros | Generally faster, irreversible reaction. | Good for base-sensitive substrates. | |
| Cons | Can cause degradation of base-labile groups. | Reversible reaction, may require harsher conditions. |
References
- BenchChem. (2025).
-
Lumberg, M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Şener, A., et al. (2012). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Li, H., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7471-7475. [Link]
- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
-
Mavromoustakos, T., et al. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160-8. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
El-maghraby, A. M., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2365-2376. [Link]
-
Ambrose, A. J., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 17(15), 3682-3685. [Link]
-
Wang, Y., et al. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Advanced Synthesis & Catalysis, 355(10), 1996-2002. [Link]
- Google Patents. (2014).
-
ResearchGate. (2014). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
PubMed. (1987). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of the Indian Chemical Society. [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (2016). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding alcohol and structure of the compounds studied. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. [Link]
-
RSC Publishing. (2026). Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation. Chemical Science. [Link]
-
ResearchGate. (2025). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
Crimson Publishers. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
National Institutes of Health. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
University of Huddersfield Research Portal. (2001). Structure-Activity Relationships in the Esterase-catalysed Hydrolysis and Transesterification of Esters and Lactones. [Link]
-
Arabian Journal of Chemistry. (2026). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
ACS Omega. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]
-
MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for heterocyclic chemistry. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals who are struggling with poor regioselectivity and difficult-to-separate isomeric mixtures during pyrazole ring closure.
Diagnostic Decision Workflow
Before adjusting your reaction conditions, use the following diagnostic matrix to determine the most effective regiocontrol strategy for your specific substrates.
Diagnostic workflow for resolving pyrazole regioselectivity issues.
Frequently Asked Questions (Mechanisms & Causality)
Q: Why does the classic Knorr pyrazole synthesis produce a mixture of regioisomers? A: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) inherently yields two different regioisomeric pyrazoles (typically 1,3,5- and 1,3,4-substituted products)[1]. This occurs because the substituted hydrazine possesses two nitrogen atoms with differing nucleophilicities, and the 1,3-dicarbonyl presents two competing electrophilic carbonyl centers. A lack of sufficient steric or electronic bias between these centers results in a mixed attack, leading to difficult-to-separate isomeric mixtures[1][2].
Q: How do fluorinated solvents like HFIP or TFE improve regioselectivity? A: Conventional solvents like ethanol often lead to equimolar mixtures of regioisomers[3]. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), dramatically improve regioselectivity due to their unique hydrogen-bonding capabilities[1]. They selectively activate the more basic carbonyl oxygen via strong hydrogen bonding, stabilizing the polar transition state and directing the nucleophilic attack of the substituted hydrazine to one specific electrophilic center[1][3].
Q: Can I control regioselectivity by changing the physical state of the hydrazine? A: Yes, the protonation state of the hydrazine is a powerful control element when using highly polarized precursors like trichloromethyl enones. Using arylhydrazine hydrochlorides directs the synthesis almost exclusively to the 1,3-regioisomer, whereas using the free hydrazine base leads exclusively to the 1,5-regioisomer[4]. This divergence occurs because the free base favors direct 1,2-addition to the carbonyl, while the hydrochloride salt promotes an initial Michael addition to the enone[4].
Troubleshooting Guide & Experimental Optimization
Issue 1: Standard 1,3-diketones yield inseparable 1:1 regioisomer mixtures.
-
Root Cause: Insufficient electronic differentiation between the two carbonyl carbons.
-
Resolution Strategy A (Solvent Swap): Immediately switch the reaction solvent to HFIP (0.2 M). This is a mild adjustment that requires no change to the synthetic route but leverages solvent-induced transition state stabilization to force a single pathway[1].
-
Resolution Strategy B (Precursor Redesign): Convert the 1,3-diketone into a 1,3-dicarbonyl surrogate, such as an enaminone or a trichloromethyl enone. The strongly electron-withdrawing CCl3 group highly polarizes the system, allowing for precise regiocontrol depending on the hydrazine salt used[4].
Issue 2: Both Knorr and modified-Knorr approaches fail for highly sterically hindered pyrazoles.
-
Root Cause: Steric clash prevents the required cyclocondensation geometry, causing the reaction to stall or decompose.
-
Resolution Strategy C (Metalation): Synthesize a simpler, less substituted pyrazole core first. Then, utilize regio- and chemoselective metalation using TMPMgCl·LiCl (Knochel-Hauser base). This allows for the sequential, regiocontrolled introduction of electrophiles at the C3, C4, or C5 positions without relying on cyclization thermodynamics[5].
-
Resolution Strategy D (Alkynic Hydrazones): Abandon dicarbonyls entirely. Synthesize an α,β-alkynic hydrazone and utilize a CuI-mediated electrophilic cyclization. The CuI activates the alkyne, forcing a predictable intramolecular nucleophilic attack by the secondary nitrogen[6].
Mechanism of CuI-mediated electrophilic cyclization of α,β-alkynic hydrazones.
Quantitative Data: Solvent and Substrate Effects on Regioselectivity
The following table summarizes the causal relationship between reaction conditions and regioisomeric outcomes to aid in your experimental design.
| Precursor System | Hydrazine Source | Solvent / Catalyst | Dominant Regioisomer | Selectivity Ratio | Reference |
| Unsymmetrical 1,3-Diketone | Methylhydrazine | Ethanol | Mixture | ~ 1:1 | [3] |
| Unsymmetrical 1,3-Diketone | Methylhydrazine | HFIP or TFE | 1,3,5-substituted | > 95:5 | [1][3] |
| Trichloromethyl Enone | Phenylhydrazine HCl | Methanol | 1,3-regioisomer | 97:3 | [4] |
| Trichloromethyl Enone | Free Phenylhydrazine | Methanol | 1,5-regioisomer | 14:86 | [4] |
| α,β-Alkynic Hydrazone | N/A (Intramolecular) | CuI, Et3N, MeCN | 1,5-substituted | Exclusive | [6] |
Standard Operating Procedures (SOPs)
Protocol A: HFIP-Mediated Regioselective Knorr Condensation
-
Self-Validation Check: The use of HFIP should yield a single major spot on TLC compared to the dual spots (mixture) typically observed in ethanol.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M solution[1].
-
Addition: To this stirring solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature[1]. (Note: If using a hydrazine salt, add a mild base like NaHCO3 (1.2 equiv) to liberate the free base in situ[3].)
-
Monitoring: Stir the mixture at room temperature and monitor the reaction progress via LC-MS or TLC until the starting material is fully consumed.
-
Workup: Remove the HFIP solvent under reduced pressure using a rotary evaporator[1].
-
Purification: Purify the crude residue via silica gel column chromatography (typically using an ethyl acetate/hexanes gradient) to afford the regiopure pyrazole[1].
Protocol B: CuI-Catalyzed Electrophilic Cyclization of α,β-Alkynic Hydrazones
-
Self-Validation Check: The reaction must be kept strictly under an inert atmosphere to prevent oxidative side reactions and degradation of the Cu(I) catalyst.
-
Setup: To a flame-dried flask, add a stirred solution of the synthesized α,β-alkynic hydrazone (0.25 mmol) in anhydrous CH3CN (7 mL) under an argon atmosphere[6].
-
Catalyst Addition: Add Copper(I) iodide (CuI, 0.25 mmol) and Triethylamine (Et3N, 0.25 mmol) to the solution[6].
-
Cyclization: Heat the resulting mixture to reflux (82 °C) and allow it to stir for exactly 2 hours[6].
-
Concentration: Once complete (verify via TLC), cool the reaction to room temperature and evaporate the solvent under reduced pressure[6].
-
Isolation: Purify the residue by flash chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent system to isolate the desired 1,5-substituted pyrazole derivative[6].
References
-
Recent Advances in the Regioselective Synthesis of Pyrazoles Source: Current Organic Chemistry (Bentham Science) URL:[Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters (ACS Publications) URL:[Link]
-
Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
1H NMR interpretation of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
This comparative guide provides an advanced analytical framework for the structural verification of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate . Designed for drug development professionals, this document contrasts the target compound's nuclear magnetic resonance (NMR) profile against its primary synthetic alternative, the 3-carboxylate regioisomer.
By synthesizing chemical shift causality with a self-validating 2D NMR workflow, this guide establishes a definitive protocol for resolving regiochemical ambiguity in pyrazole building blocks.
The Regioisomer Challenge in Pyrazole Synthesis
Substituted pyrazoles are privileged scaffolds in medicinal chemistry. However, the alkylation of asymmetric pyrazoles (e.g., methyl 1H-pyrazole-3-carboxylate) typically yields a mixture of N1 and N2 alkylated products: the 1,5-disubstituted and 1,3-disubstituted regioisomers[1].
Because these regioisomers possess identical molecular weights and highly similar polarities, mass spectrometry and standard chromatography are often insufficient for definitive structural assignment. High-resolution 1 H NMR, supported by 2D heteronuclear techniques, remains the gold standard for distinguishing the 5-carboxylate from the 3-carboxylate[2].
Mechanistic Causality: The Anisotropic Deshielding Effect
To accurately interpret the 1 H NMR spectrum, one must understand the spatial and electronic causality driving the chemical shifts. The primary diagnostic feature distinguishing the 5-carboxylate from the 3-carboxylate is the chemical shift of the cyclobutyl N-CH (α-methine) proton .
-
In Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate: The bulky ester group at the C5 position is sterically forced into a conformation where its carbonyl oxygen is in close spatial proximity to the N1-cyclobutyl group. The magnetic anisotropy of the carbonyl π -system creates a powerful "deshielding cone" over the cyclobutyl α -methine proton. This through-space interaction pushes the proton's resonance significantly downfield to approximately 5.40 – 5.60 ppm .
-
In Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate: The ester group is located at the distal C3 position. The cyclobutyl α -methine proton at N1 experiences no anisotropic deshielding from the carbonyl group, resulting in a standard N-alkyl chemical shift of approximately 4.80 – 5.00 ppm [3].
Comparative 1 H NMR Data Analysis
The following table summarizes the diagnostic quantitative data used to objectively compare the target 5-carboxylate against the 3-carboxylate alternative.
Table 1: Diagnostic 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Structural Feature | Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate | Multiplicity & Expected J -Coupling |
| N-CH (Cyclobutyl α ) | 5.40 – 5.60 ppm | 4.80 – 5.00 ppm | Multiplet (m), 1H |
| Pyrazole H3 / H5 | 7.50 ppm (H3) | 7.40 ppm (H5) | Doublet (d), J≈2.0 Hz, 1H |
| Pyrazole H4 | 6.85 ppm | 6.80 ppm | Doublet (d), J≈2.0 Hz, 1H |
| Ester -OCH 3 | 3.88 ppm | 3.92 ppm | Singlet (s), 3H |
| Cyclobutyl CH 2 ( β ) | 2.40 – 2.60 ppm | 2.40 – 2.60 ppm | Multiplet (m), 4H |
| Cyclobutyl CH 2 ( γ ) | 1.70 – 1.90 ppm | 1.70 – 1.90 ppm | Multiplet (m), 2H |
Note: The exact pyrazole ring proton shifts (H3/H4/H5) may fluctuate by ± 0.05 ppm depending on concentration and residual water, but the Δδ of the cyclobutyl N-CH proton remains a robust, invariant diagnostic marker[4].
Self-Validating Experimental Protocol: 1 H NMR & HMBC Workflow
To ensure scientific integrity, the analytical protocol cannot rely on 1D 1 H NMR alone. The following methodology represents a self-validating system : the 1D 1 H NMR generates a regiochemical hypothesis, and the 2D HMBC (Heteronuclear Multiple Bond Correlation) provides the independent geometric proof via scalar coupling, closing the validation loop without requiring a reference standard[2].
Step 1: Sample Preparation
-
Dissolve 10–15 mg of the purified pyrazole ester in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
-
Ensure the sample is free of paramagnetic impurities and residual paramagnetic metals from previous synthetic steps, which can broaden the critical cyclobutyl multiplets.
Step 2: 1D 1 H NMR Acquisition (Hypothesis Generation)
-
Acquire a standard 1D 1 H spectrum (e.g., zg30 pulse sequence) at ≥ 400 MHz.
-
Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the cyclobutyl protons versus the ester methyl singlet.
-
Analysis: Locate the 1H multiplet for the cyclobutyl N-CH. If the shift is >5.4 ppm, hypothesize the 5-carboxylate structure.
Step 3: 2D HMBC Acquisition (Orthogonal Validation)
-
Acquire a 2D 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH=8 Hz).
-
The Causality of the HMBC Proof: In an N1-alkylated pyrazole, the N-CH proton is exactly three bonds away ( 3J ) from the C5 carbon, but four bonds away ( 4J ) from the C3 carbon. Therefore, the HMBC will only show a correlation between the N-CH proton and C5.
-
Analysis:
-
Trace the cross-peak from the N-CH proton (e.g., 5.50 ppm) to the carbon axis.
-
If the corresponding carbon is quaternary ( ≈ 135 ppm, no cross-peak in an HSQC overlay), it confirms the ester is at C5 (Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate).
-
If the corresponding carbon is tertiary ( ≈ 130 ppm, shows a cross-peak to a proton at ≈ 7.40 ppm in HSQC), it confirms the ester is at C3.
-
Workflow Visualization
The following logical relationship diagram maps the self-validating decision tree for differentiating the two regioisomers.
Caption: Self-validating NMR workflow for differentiating 1-cyclobutyl-1H-pyrazole regioisomers.
References
-
Foces-Foces, C., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Ding, Y., et al. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists. MDPI. Available at:[Link]
- United States Patent US8618117B2.Modulators of mas-related g-protein receptor x2 and related products and methods (Cyclobutyl pyrazole derivatives). Google Patents.
Sources
A Comparative Analysis of the Reactivity of Methyl vs. Ethyl 1-Cyclobutyl-1H-pyrazole-5-carboxylate for Drug Development Professionals
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of a program's success. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of approved therapeutics. The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the myriad of possible modifications, the choice of ester group at the 5-position, such as a methyl or ethyl carboxylate, can have subtle yet significant implications for a compound's reactivity and subsequent synthetic transformations.
This guide provides an in-depth comparison of the reactivity of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate and its ethyl counterpart. We will delve into the underlying electronic and steric factors that govern their reactivity, present a theoretical framework for their comparison, and provide actionable experimental protocols for their differentiation and utilization in synthetic workflows.
Understanding the Subtle Dance of Electrons and Sterics
The reactivity of the ester group in these two molecules is primarily influenced by two key factors: electronics and sterics. While both methyl and ethyl groups are electron-donating through an inductive effect, the slightly greater electron-donating nature of the ethyl group can marginally decrease the electrophilicity of the carbonyl carbon. However, this electronic difference is often overshadowed by steric considerations.
The ethyl group, being larger than the methyl group, presents a greater steric hindrance to the approach of a nucleophile. This steric impediment can slow down the rate of reactions that involve nucleophilic attack at the carbonyl carbon, such as hydrolysis, transesterification, and amidation.
| Feature | Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | Impact on Reactivity |
| Alkyl Group | Methyl (-CH3) | Ethyl (-CH2CH3) | The ethyl group is larger and slightly more electron-donating. |
| Steric Hindrance | Lower | Higher | The bulkier ethyl group can impede the approach of nucleophiles. |
| Electronic Effect | Slightly less electron-donating | Slightly more electron-donating | The increased electron density on the carbonyl carbon from the ethyl group can slightly reduce its electrophilicity. |
| Predicted Reactivity | Higher | Lower | The dominant effect of lower steric hindrance is expected to make the methyl ester more reactive towards nucleophilic acyl substitution. |
Experimental Workflows for Reactivity Comparison
To empirically determine the difference in reactivity between these two esters, a series of controlled experiments can be conducted. The following protocols outline standardized procedures for monitoring the hydrolysis and amidation of these compounds.
Workflow for Comparative Hydrolysis
This workflow is designed to compare the rate of base-catalyzed hydrolysis of the methyl and ethyl esters.
Caption: Workflow for comparing the hydrolysis rates of methyl and ethyl esters.
Experimental Protocol: Comparative Hydrolysis
-
Solution Preparation: Prepare 0.1 M solutions of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate and ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in a 1:1 mixture of tetrahydrofuran (THF) and water. Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).
-
Reaction Initiation: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add 10 mL of each ester solution. To initiate the hydrolysis, add 10 mL of the 0.2 M NaOH solution to each vessel simultaneously.
-
Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding 0.1 mL of 2 M hydrochloric acid (HCl).
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC). Monitor the decrease in the peak area of the starting ester and the increase in the peak area of the corresponding carboxylic acid product (1-cyclobutyl-1H-pyrazole-5-carboxylic acid).
-
Data Interpretation: Plot the concentration of the starting ester versus time for both reactions. The ester that shows a faster rate of disappearance is the more reactive one.
The Underlying Mechanism: Nucleophilic Acyl Substitution
The hydrolysis and amidation reactions of these esters proceed through a nucleophilic acyl substitution mechanism. The key steps are outlined below.
Cyclobutyl vs. Cyclopentyl Pyrazole Derivatives: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[3] A recurring structural question in the design of pyrazole-based drug candidates is the choice of cycloalkyl substituents, particularly the comparison between cyclobutyl and cyclopentyl groups. This guide provides an in-depth analysis of the bioactivity of cyclobutyl versus cyclopentyl pyrazole derivatives, supported by experimental data, to inform rational drug design.
The Influence of Cycloalkyl Ring Size on Biological Activity
The selection of a cyclobutyl or cyclopentyl moiety is not arbitrary; it is a deliberate experimental choice aimed at optimizing a compound's interaction with its biological target. The size, conformation, and lipophilicity of the cycloalkyl ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties. The puckered nature of the cyclobutane ring, with its longer C-C bond lengths compared to larger cycloalkanes, can introduce unique conformational constraints on the overall molecule.[4]
Kinase Inhibition: A Case for the Cyclobutyl Group
In the realm of kinase inhibition, structure-activity relationship (SAR) studies have provided compelling evidence favoring the cyclobutyl group in certain contexts. A notable study on a series of pyrazole-based kinase inhibitors revealed that a cyclobutyl substituent was more optimal for biological activity than a range of other groups, including cyclopentyl, hydrogen, methyl, isopropyl, cyclopropyl, and phenyl. For instance, compound 22 in this study, which features a cyclobutyl group, demonstrated preferential inhibition of Cyclin-Dependent Kinase 2 (CDK2) and CDK5 with IC50 values of 24 nM and 23 nM, respectively. This suggests that the specific size and conformational constraints imposed by the cyclobutyl ring may allow for a more favorable interaction with the ATP-binding pocket of these kinases.
Cannabinoid Receptor Modulation: The Potency of the Cyclopentyl Moiety
Conversely, research into pyrazole derivatives as cannabinoid receptor (CB1 and CB2) modulators has shown a preference for the cyclopentyl group. In a study aimed at assessing the effect of conformational restriction on potency and selectivity, derivatives bearing a cyclopentyl or cyclobutyl group at the C1' position were synthesized.[4] The results indicated that while both cycloalkyl groups significantly increased potency towards CB1 and CB2 receptors, the cyclopentyl derivative was the most potent.[4] However, it is important to note that the cyclobutyl analog still exhibited high potency and selectivity, indicating its value as a substituent in this context as well.[4]
Summary of Comparative Bioactivity
| Biological Target | Preferred Moiety | Key Findings |
| Kinase Inhibition (CDK2/5) | Cyclobutyl | The cyclobutyl group was found to be more optimal for activity compared to cyclopentyl and other alkyl and aryl substituents. |
| Cannabinoid Receptors (CB1/CB2) | Cyclopentyl | The cyclopentyl moiety conferred the highest potency, although the cyclobutyl derivative also showed high potency and selectivity.[4] |
Mechanistic Considerations: Why Ring Size Matters
The observed differences in bioactivity can be attributed to how the cyclobutyl and cyclopentyl groups position the pyrazole core and its other substituents within the target's binding site. The smaller, more constrained cyclobutane ring may orient the molecule in a way that optimizes key interactions, such as hydrogen bonding or hydrophobic contacts, with specific amino acid residues. In contrast, the larger, more flexible cyclopentyl ring might be necessary to fill a larger hydrophobic pocket or to avoid steric clashes in other binding sites.
Experimental Protocols
To empirically determine the optimal cycloalkyl substituent for a novel series of pyrazole derivatives targeting a specific kinase, the following experimental workflow can be employed.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for comparing kinase inhibitory activity.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Compound Preparation:
-
Synthesize the cyclobutyl and cyclopentyl pyrazole derivatives of interest.
-
Confirm the identity and purity of each compound using analytical techniques such as NMR and LC-MS.
-
Prepare 10 mM stock solutions of each compound in 100% DMSO.
-
-
Assay Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Create a 2X kinase/substrate master mix in the reaction buffer containing the target kinase and its specific substrate at their optimal concentrations.
-
In a 384-well plate, perform a serial dilution of the test compounds (and a positive control inhibitor) to create a dose-response curve (e.g., 11-point, 1:3 dilution starting from 100 µM).
-
-
Kinase Reaction:
-
Add the 2X kinase/substrate master mix to the wells containing the diluted compounds.
-
Initiate the kinase reaction by adding a 2X ATP solution (at the Km for the specific kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Directly compare the IC50 values of the cyclobutyl and cyclopentyl analogs to determine which substituent confers greater potency.
-
Conclusion
The choice between a cyclobutyl and a cyclopentyl substituent on a pyrazole core is a critical decision in drug design that is highly dependent on the specific biological target. While the cyclobutyl group has shown advantages in certain kinase inhibitors, the cyclopentyl moiety has demonstrated superior potency for cannabinoid receptor modulators. This underscores the importance of empirical testing and detailed SAR studies for each new target and chemical series. The provided experimental workflow offers a robust framework for researchers to systematically evaluate these and other structural modifications, ultimately leading to the development of more potent and selective therapeutic agents.
References
-
El-Gamal, M. I., & Oh, C.-H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(3), 233. [Link]
- Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 937-942.
- Gomaa, A. M., & Ali, M. M. (2020). Pyrazole derivatives as anticancer agents: A review. Bioorganic Chemistry, 104, 104233.
- Kumar, A., & Kumar, S. (2018). Pyrazole derivatives: A review on their synthesis and biological activities. Der Pharma Chemica, 10(5), 11-23.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: A review on the recent advances in their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1436.
- Bhat, B. A., & Shah, S. A. A. (2021). Pyrazole: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 58(3), 649-673.
- Naim, M. J., Alam, O., & Alam, M. J. (2016). Pyrazole: A versatile scaffold in medicinal chemistry.
- Alam, M. S., & Lee, D. U. (2016). Pyrazole and its biological activities: A review. Scientia Pharmaceutica, 84(2), 173-201.
- Rani, P., & Srivastava, V. K. (2013). Pyrazole: A versatile moiety in medicinal chemistry. Medicinal Chemistry Research, 22(8), 3561-3575.
- Sławiński, J., & Szafrański, K. (2018).
- Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Synthesis and biological evaluation of new pyrazole derivatives. European Journal of Medicinal Chemistry, 85, 597-607.
- El-Sawy, E. R., & Bassyouni, F. A. (2014). Pyrazole derivatives as potential anticancer agents. Future Medicinal Chemistry, 6(14), 1581-1601.
- Dawood, K. M., & Farag, A. M. (2013). Synthesis and biological evaluation of new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4824-4828.
- Hassan, G. S., & Kadry, H. H. (2012). Synthesis and biological evaluation of new pyrazole derivatives. European Journal of Medicinal Chemistry, 58, 347-355.
- Kumar, V., & Aggarwal, R. (2011). Synthesis and biological evaluation of some new pyrazole derivatives. Indian Journal of Chemistry-Section B, 50(12), 1736-1741.
- Kandeel, M. M., & Kamal, A. M. (2010). Synthesis and biological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 45(9), 4153-4159.
-
Van der Pijl, F., van den Hurk, R., & Leurs, R. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 47-60. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Methyl 1-Cyclobutyl-1H-pyrazole-5-carboxylate: HPLC vs. UPLC
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry.[1][2][3] Drawing upon established analytical principles and field-proven insights, this document will detail an optimized HPLC methodology, present a comparative analysis with UPLC, and offer the scientific rationale behind the experimental choices, all grounded in authoritative guidelines.
Introduction to Methyl 1-Cyclobutyl-1H-pyrazole-5-carboxylate and the Imperative of Purity
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate belongs to the pyrazole class of compounds, which are widely utilized in the synthesis of a diverse range of biologically active molecules.[1][3][4] The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can significantly impact the safety and efficacy of the final drug product.[5][6] Therefore, a robust and validated analytical method is paramount for ensuring the purity of this critical intermediate.
While classical techniques like Thin-Layer Chromatography (TLC) can be used for preliminary analysis, HPLC is the gold standard for quantitative impurity profiling in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility.[5][6][7] This guide will delve into a detailed HPLC method and compare its performance with the more recent advancement, UPLC.
HPLC Method Validation: A Self-Validating System
The validation of an analytical method ensures that it is suitable for its intended purpose.[8] The following HPLC method is designed based on the principles outlined by the International Council for Harmonisation (ICH) guidelines, which are widely recognized by regulatory authorities such as the US Food and Drug Administration (FDA).[9][10][11]
This protocol provides a step-by-step methodology for the purity validation of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds like pyrazole derivatives.[4]
-
Mobile Phase: A gradient elution is often employed to effectively separate impurities with a wide range of polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient Program: A starting composition of 95% A and 5% B, gradually increasing the proportion of B to 95% over 20-30 minutes. This allows for the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: UV detection at 254 nm is a common choice for aromatic and heterocyclic compounds.[4] A PDA detector allows for the acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Solubility Considerations: While specific quantitative solubility data for methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is not widely published, its structure suggests moderate to good solubility in polar aprotic solvents like acetonitrile and polar protic solvents like methanol and ethanol.[2] Its solubility is expected to be lower in non-polar solvents.[2]
3. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed over a range of 80-120% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. The ICH recommends a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: Workflow for HPLC method validation.
Comparative Analysis: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and operates at higher pressures (up to 15,000 psi) compared to conventional HPLC (typically 3-5 µm particles and pressures up to 6,000 psi).[12][13][14] This fundamental difference leads to several key performance advantages for UPLC.[12][13][14]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | Typically 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi (40 MPa)[13][14] | Up to 15,000 psi (100 MPa)[13][14] |
| Analysis Time | Longer (e.g., 15-30 minutes)[13][14] | Shorter (e.g., 3-10 minutes)[13][14] |
| Resolution | Good | Excellent, with sharper and narrower peaks[15] |
| Sensitivity | Good | Higher, due to narrower peaks[12][15] |
| Solvent Consumption | Higher | Lower, due to shorter run times and smaller column dimensions[13][15] |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
While specific experimental data for methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is not publicly available, a hypothetical comparison based on the known advantages of UPLC can be illustrative.
| Analytical Parameter | HPLC | UPLC |
| Run Time (minutes) | 25 | 8 |
| Resolution (between main peak and closest impurity) | 1.8 | 3.5 |
| Peak Width (main peak, minutes) | 0.25 | 0.08 |
| Solvent Consumption per run (mL) | 25 | 8 |
The data clearly indicates that UPLC offers significant improvements in speed, resolution, and efficiency, leading to higher sample throughput and reduced operational costs over time.[15]
Alternative Analytical Techniques
While HPLC and UPLC are the primary methods for purity determination, other techniques can be employed for specific purposes:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. GC, particularly with a headspace autosampler, is the preferred method for analyzing residual solvents.[16]
-
Supercritical Fluid Chromatography (SFC): An alternative to normal-phase HPLC, particularly for chiral separations.[17][18] It uses supercritical CO2 as the primary mobile phase, which is less toxic and more environmentally friendly than many organic solvents.[17]
-
Hyphenated Techniques (e.g., LC-MS): Coupling liquid chromatography with mass spectrometry provides structural information about impurities, which is invaluable for their identification.[19]
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC and UPLC are powerful techniques for the purity validation of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate. HPLC remains a robust and widely accessible method suitable for routine quality control.[12] However, for laboratories requiring higher throughput, improved sensitivity, and reduced solvent consumption, UPLC presents a clear advantage.[12][15] The choice between these techniques will ultimately depend on the specific needs of the laboratory, including sample volume, desired level of performance, and budget. Regardless of the chosen platform, a thorough method validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.[8][10]
References
- UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
- HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. (2026, February 13).
- Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29).
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
- A Review on Comparative study of HPLC and UPLC - RJPT.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
- A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification - Benchchem.
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER.org.
- High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).
- Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate | 1506741-26-9.
- 1-cyclobutyl-3-methyl-1h-pyrazole-5-carboxylic acid - PubChemLite.
- Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride - PrepChem.com.
- Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC.
- Supercritical Fluid Chromatography: A Workhorse in Drug Discovery | LCGC International. (2024, October 15).
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- methyl 1-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate CAS#: 2105232-66-2.
- 1-(cyclobutylmethyl)-1h-pyrazole-5-carboxylic acid - PubChemLite.
- (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (2025, August 10).
- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2026, February 22).
- Design and synthesis of 2-pyrazoline derivatives - Scholars Research Library.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide - Benchchem.
- Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed.
- The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation - Growing Science. (2024, August 13).
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tijer.org [tijer.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. biomedres.us [biomedres.us]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to IR Spectroscopy of Ester and Cyclobutyl Groups on Pyrazole Scaffolds
Introduction
In the landscape of drug discovery and development, pyrazole derivatives represent a cornerstone scaffold due to their wide spectrum of biological activities.[1][2] The precise characterization of these molecules is paramount, and Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool for confirming functional group identity and probing molecular structure. This guide provides an in-depth comparison of the characteristic IR spectral features of two common and vital substituents on the pyrazole ring: the ester and the cyclobutyl groups.
Understanding the nuanced differences in their IR spectra is critical for researchers to confirm successful synthesis, identify impurities, and gain insight into the electronic and steric environment of the pyrazole core. We will explore the theoretical underpinnings of the key vibrational modes, present comparative data, and provide a validated experimental protocol for acquiring high-quality spectra.
Theoretical Framework: Why Functional Groups Vibrate Differently
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes of its covalent bonds. The frequency of absorption is determined by the bond's strength (force constant) and the masses of the atoms involved.[3] For the pyrazole derivatives under discussion, the key diagnostic peaks arise from the distinct vibrational modes of the ester and cyclobutyl moieties, as well as the pyrazole ring itself.
-
The Ester Group (-COOR): The ester is defined by a strong carbonyl (C=O) double bond and C-O single bonds. The C=O stretch is one of the most intense and reliable absorption bands in an IR spectrum. Its position is highly sensitive to the electronic environment. Conjugation with an aromatic system, like the pyrazole ring, delocalizes the pi-electrons, which slightly weakens the C=O bond.[4][5] This weakening of the bond reduces the energy required to excite its stretch, resulting in a shift to a lower wavenumber (frequency).[3][6]
-
The Cyclobutyl Group (-C₄H₇): The cyclobutyl group is an aliphatic ring characterized by significant ring strain.[7][8] This strain arises because the C-C-C bond angles are forced to be approximately 90° instead of the ideal tetrahedral angle of 109.5°.[9] This inherent strain influences the C-H stretching and CH₂ bending (scissoring) vibrations, making them diagnostic for this group.
-
The Pyrazole Ring: The pyrazole ring itself exhibits a series of characteristic vibrations. These include N-H stretching (if unsubstituted), C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes.[10] In solid-state samples, N-H pyrazoles often show a very broad N-H stretch band due to strong intermolecular hydrogen bonding.[10]
Comparative Analysis of IR Absorption Peaks
The most effective way to distinguish between pyrazole-esters and cyclobutyl-pyrazoles is by identifying the strong, characteristic bands unique to each functional group.
Part A: Pyrazole-Ester Derivatives
The hallmark of a pyrazole-ester is the intense carbonyl (C=O) absorption.
| Vibration | Typical Range (cm⁻¹) | Intensity / Shape | Key Insights |
| C=O Stretch | 1730 - 1705 | Strong, Sharp | This is the primary diagnostic peak. Its position is lower than a typical saturated ester (1750-1735 cm⁻¹) due to electronic conjugation with the pyrazole ring.[5][6][11] |
| C-O Stretch (asymm/symm) | 1300 - 1150 | Strong to Medium | Two distinct bands are often visible, corresponding to the asymmetric and symmetric stretching of the C-O-C bond system. |
| Pyrazole Ring Stretches (C=N, C=C) | 1600 - 1450 | Medium to Weak | A series of bands characteristic of the pyrazole aromatic system.[10][12] |
| Aromatic C-H Stretch | 3150 - 3050 | Medium to Weak | Appears just above the 3000 cm⁻¹ threshold typical for sp² C-H bonds. |
| Aliphatic C-H Stretch (from R group) | 2990 - 2850 | Medium | Arises from the alkyl portion of the ester (e.g., the -CH₃ or -CH₂CH₃ group). |
Part B: Cyclobutyl-Pyrazole Derivatives
For cyclobutyl-pyrazoles, the diagnostic signals are found in the C-H stretching region and the fingerprint region, reflecting the strained aliphatic ring.
| Vibration | Typical Range (cm⁻¹) | Intensity / Shape | Key Insights |
| Aliphatic C-H Stretch | 2980 - 2860 | Strong, Sharp | The asymmetric and symmetric stretches of the CH₂ groups in the cyclobutyl ring are prominent. The ring strain can sometimes influence the exact position compared to open-chain alkanes.[13] |
| CH₂ Scissoring (Bending) | ~1465 - 1445 | Medium | This bending vibration is characteristic of CH₂ groups and is reliably found in this region. |
| Pyrazole Ring Stretches (C=N, C=C) | 1600 - 1450 | Medium to Weak | Similar to the ester derivatives, these bands confirm the presence of the pyrazole core.[10][12] |
| Aromatic C-H Stretch | 3150 - 3050 | Medium to Weak | Confirms the aromatic C-H bonds on the pyrazole ring itself. |
| N-H Stretch (if present) | 3200 - 2600 | Medium, Broad | In N-unsubstituted pyrazoles, this band is often very broad due to extensive hydrogen bonding in the solid state.[10] |
Part C: Distinguishing Features and Potential Overlaps
-
The Clear Differentiator: The most unambiguous way to distinguish the two is the presence of a strong, sharp C=O stretch between 1730-1705 cm⁻¹ for the ester, which will be completely absent in the cyclobutyl analogue.
-
C-H Stretch Region: Both derivatives will show aliphatic C-H stretches below 3000 cm⁻¹. However, the cyclobutyl-pyrazole will typically exhibit more intense and complex absorptions in this region due to the multiple CH₂ groups of the ring, whereas the ester's aliphatic signals may be simpler (e.g., from a methyl or ethyl group).
-
Fingerprint Region: While both will show pyrazole ring modes, the cyclobutyl derivative will have a characteristic CH₂ scissoring band (~1455 cm⁻¹). The ester will have strong C-O stretching bands between 1300-1150 cm⁻¹, which are absent in the cyclobutyl compound.
Visualization of Key Vibrational Modes
The following diagram illustrates the primary IR-active functional groups on a pyrazole core and their corresponding vibrational types.
Caption: Key IR vibrational modes for pyrazole derivatives.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via KBr Pellet
This protocol describes the preparation of a solid sample for transmission FTIR analysis using the potassium bromide (KBr) pellet method. This technique is ideal for obtaining high-resolution spectra of solid pyrazole derivatives.
Materials:
-
Sample (1-2 mg, finely powdered)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet die set
-
Hydraulic press
-
FTIR spectrometer
Workflow Diagram:
Sources
- 1. visnav.in [visnav.in]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. sryahwapublications.com [sryahwapublications.com]
- 13. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the X-ray Crystallography of 1-Substituted Pyrazole-5-Carboxylates
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for a series of 1-substituted pyrazole-5-carboxylates. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. We will explore how substitutions at the N1 position of the pyrazole ring influence crystal packing, molecular conformation, and intermolecular interactions, supported by experimental data from peer-reviewed literature.
Introduction: The Structural Significance of Pyrazole-5-Carboxylates
Pyrazole-5-carboxylates are a class of compounds built upon a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. They serve as crucial scaffolds in the development of therapeutic agents, with applications as inhibitors of various enzymes and receptors. The substituent at the N1 position plays a pivotal role in defining the molecule's overall topology and its ability to engage in specific intermolecular interactions within a crystal lattice or a biological target. X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation of these molecules, providing precise information on bond lengths, bond angles, and packing arrangements. This data is invaluable for understanding structure-activity relationships (SAR) and for the computational modeling of these compounds.
Comparative Crystallographic Analysis
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three distinct 1-substituted pyrazole-5-carboxylates. The selected examples feature different types of substituents at the N1 position, allowing for a clear demonstration of their influence on the resulting crystal structures. A summary of the key crystallographic parameters is presented in the table below.
| Compound | 1-Substituent | Crystal System | Space Group | Unit Cell Parameters | Key Torsion Angle (°) | Ref. |
| 1 | Methyl | Monoclinic | P2₁/c | a = 8.654(2) Å, b = 10.043(3) Å, c = 9.534(3) Å, β = 114.91(3)° | N/A (freely rotating) | |
| 2 | Phenyl | Monoclinic | P2₁/n | a = 11.088(2) Å, b = 5.611(1) Å, c = 16.529(3) Å, β = 90.58(3)° | C2-N1-C6-C7 = 45.8 | |
| 3 | 4-Chlorophenyl | Monoclinic | P2₁/c | a = 12.879(3) Å, b = 3.891(1) Å, c = 20.985(4) Å, β = 93.38(3)° | C2-N1-C6-C7 = 38.1 |
A detailed discussion of the structural implications of these differences is provided in the subsequent sections.
Experimental Workflow: From Synthesis to Structure
The following sections outline a standard protocol for the synthesis, crystallization, and crystallographic analysis of a representative 1-substituted pyrazole-5-carboxylate. This workflow is designed to be a self-validating system, with clear checkpoints for ensuring the quality of the final structural data.
Synthesis and Crystallization
A common and reliable method for the synthesis of 1-substituted pyrazole-5-carboxylates is the reaction of a substituted hydrazine with an appropriate β-ketoester. The general reaction scheme is depicted below.
Caption: General synthesis of 1-substituted pyrazole-5-carboxylates.
Step-by-Step Synthesis Protocol (Example: Ethyl 1-phenyl-1H-pyrazole-5-carboxylate):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq). The choice of this specific β-ketoester directs the regioselectivity of the reaction to yield the desired 5-carboxylate isomer.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane. The choice of solvent can significantly impact crystal quality.
X-ray Data Collection and Structure Refinement
The following workflow outlines the key steps in obtaining the final crystal structure.
Caption: Workflow for X-ray crystallographic analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).
Discussion: Structure-Property Relationships
The data presented in the comparison table reveals significant structural changes arising from the different substituents at the N1 position.
-
Conformational Flexibility: In the case of the 1-phenyl substituted pyrazole (Compound 2 ), the phenyl ring is twisted with respect to the pyrazole ring, as indicated by the C2-N1-C6-C7 torsion angle of 45.8°. This non-planar conformation is a common feature in such systems and is a result of steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyrazole ring. The introduction of a chloro-substituent at the para-position of the phenyl ring (Compound 3 ) leads to a slightly smaller torsion angle of 38.1°, suggesting that electronic effects can also play a role in determining the preferred conformation.
-
Crystal Packing and Intermolecular Interactions: The nature of the N1-substituent has a profound impact on the crystal packing. In the 1-methyl derivative (Compound 1 ), the molecules are packed in a herringbone arrangement, with C-H···O hydrogen bonds linking the molecules into chains. For the 1-phenyl and 1-(4-chlorophenyl) analogues (Compounds 2 and 3 ), π-π stacking interactions between the aromatic rings become a dominant feature in the crystal packing. These interactions, along with weaker C-H···π and C-H···O contacts, contribute to the overall stability of the crystal lattice. The presence of the chlorine atom in Compound 3 also introduces the possibility of halogen bonding, which can further influence the packing arrangement.
Conclusion
This guide has demonstrated that the substituent at the N1 position of the pyrazole-5-carboxylate scaffold is a key determinant of the solid-state structure. Even seemingly minor modifications can lead to significant changes in molecular conformation and intermolecular interactions. The detailed crystallographic analysis of these compounds provides a solid foundation for understanding their physicochemical properties and for the rational design of new molecules with desired functionalities. The experimental protocols outlined herein offer a reliable pathway for obtaining high-quality structural data for this important class of heterocyclic compounds.
References
Comparative Stability and SAR of N-Cyclobutyl vs. N-Isopropyl Pyrazoles in Drug Discovery
As a Senior Application Scientist, selecting the optimal N-alkyl substituent for a pyrazole core is a critical decision in the hit-to-lead and lead optimization phases of drug discovery. Pyrazoles are privileged scaffolds found in numerous FDA-approved drugs, particularly kinase inhibitors and allosteric modulators. However, the N-substitution pattern dictates the molecule's lipophilicity, target affinity, and, most importantly, its metabolic fate.
This guide provides an objective, data-driven comparison between the N-isopropyl and N-cyclobutyl pyrazole moieties, detailing the mechanistic causality behind their metabolic stability profiles and providing validated experimental workflows for their evaluation.
Mechanistic Causality: The Metabolic Liability of N-Alkylation
The primary challenge with N-alkyl pyrazoles is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically in human liver microsomes (HLM) [1].
The N-Isopropyl Vulnerability
The N-isopropyl group is a branched, acyclic moiety featuring a highly reactive tertiary α -carbon. The tertiary C–H bond is relatively weak (Bond Dissociation Energy ≈ 93 kcal/mol), making it an ideal substrate for Hydrogen Atom Transfer (HAT) by the CYP450 heme iron. This rapid oxidation typically leads to hydroxylation and subsequent dealkylation, resulting in high intrinsic clearance ( CLint ) and a short pharmacokinetic half-life ( t1/2 ).
The N-Cyclobutyl Advantage
Replacing the isopropyl group with a cyclobutyl ring is a classic bioisosteric strategy to mitigate heterocycle metabolism [2]. The causality behind its superior stability is threefold:
-
Elimination of the Tertiary C–H: The cyclobutyl ring contains only secondary C–H bonds, which possess higher bond dissociation energies than tertiary C–H bonds, making HAT thermodynamically less favorable.
-
Orbital Hybridization & Ring Strain: The geometric constraints of the four-membered ring increase the s-character of the sp3 hybridized carbons. This increased s-character shortens and strengthens the C–H bonds, further resisting oxidative cleavage.
-
Steric Shielding: The rigid, puckered conformation of the cyclobutyl ring creates local steric hindrance, restricting the optimal approach angle required for the CYP450 active site to abstract the α -proton.
CYP450-mediated metabolic pathways of N-isopropyl vs N-cyclobutyl pyrazoles.
Comparative Performance Data
Extensive Structure-Activity Relationship (SAR) studies across various therapeutic targets—including gamma-secretase modulators (GSMs) [3] and kinase inhibitors [4]—demonstrate that the N-cyclobutyl group often perfectly fills hydrophobic binding pockets while drastically improving the ADMET profile compared to its isopropyl counterpart.
Table 1: Representative in vitro ADMET & Potency Comparison
| Parameter | N-Isopropyl Pyrazole | N-Cyclobutyl Pyrazole | Causality / Scientific Rationale |
| HLM t1/2 (min) | < 15 | > 45 | Secondary C–H bonds and ring strain resist CYP-mediated HAT. |
| Intrinsic Clearance ( CLint ) | High (> 50 µL/min/mg) | Low (< 15 µL/min/mg) | Steric bulk of the cyclobutane ring restricts CYP450 active site binding. |
| Lipophilicity (cLogP) | ~2.5 (Baseline) | ~2.8 (+0.3 shift) | Addition of one carbon increases lipophilicity, offset by conformational rigidity. |
| Target Potency ( IC50 ) | Baseline | 1.5x to 3x Improvement | Cyclobutyl's puckered geometry optimally engages deep hydrophobic target pockets. |
Note: Data generalized from comparative SAR studies of pyrazole-derived kinase inhibitors and GSMs[3][4].
Self-Validating Experimental Protocols
To objectively compare these moieties, researchers must employ self-validating experimental systems. Below are the definitive protocols for synthesizing these derivatives and evaluating their metabolic stability.
Protocol A: Synthesis of N-Alkyl Pyrazoles
This protocol utilizes a standard base-promoted alkylation. A self-validating step (regioisomer check) is critical, as asymmetric pyrazoles can yield N1 and N2 isomers.
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the core pyrazole scaffold (1.0 eq, 1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere.
-
Deprotonation: Add Cesium Carbonate ( Cs2CO3 , 2.0 eq) to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Dropwise, add either 2-bromopropane (for N-isopropyl) or bromocyclobutane (for N-cyclobutyl) (1.2 eq). Heat the reaction mixture to 60°C for 12 hours. Causality note: Bromocyclobutane requires longer heating due to the steric hindrance and ring strain affecting the SN2 transition state.
-
Workup: Quench with distilled water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Validation & Purification: Purify via flash column chromatography (Hexanes/EtOAc). Crucial Validation: Run 2D NOESY NMR to confirm the exact regiochemistry of the N-alkylation, ensuring the alkyl group is at the desired nitrogen atom.
Protocol B: Human Liver Microsome (HLM) Stability Assay
This assay measures the in vitro t1/2 and CLint . It includes Verapamil as a positive control to validate the enzymatic activity of the microsomes.
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.
-
Compound Spiking: Add the N-isopropyl or N-cyclobutyl test compound (final concentration: 1 µM, keeping organic solvent < 0.5% v/v to prevent CYP inhibition).
-
Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (final concentration: 1 mM NADPH).
-
Quenching (Time-Course): At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism.
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using MRM (Multiple Reaction Monitoring) on an LC-MS/MS system to quantify the remaining parent compound. Plot the natural log of % remaining versus time to calculate t1/2 and CLint .
Standardized in vitro human liver microsome (HLM) metabolic stability assay workflow.
Conclusion
While the N-isopropyl group remains a synthetically accessible and structurally simple moiety, its severe metabolic liabilities often preclude its use in advanced clinical candidates. The strategic bioisosteric replacement with an N-cyclobutyl group provides a robust solution. By eliminating the vulnerable tertiary C–H bond and introducing steric and electronic constraints via ring strain, the cyclobutyl pyrazole significantly enhances metabolic stability and extends half-life, often while simultaneously improving target binding affinity.
References
-
Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2013.[Link]
-
Xing, L., et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2023.[Link]
-
Pettersson, M., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]
-
Fares, M., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2021.[Link]
A Comparative Benchmarking Guide to the Synthetic Routes of Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in a variety of biological interactions, contributing to a wide spectrum of pharmacological activities. Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. The efficient and regioselective synthesis of this intermediate is therefore a critical consideration in drug discovery and development pipelines.
This guide provides a comparative analysis of two primary synthetic strategies for obtaining methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, offering an in-depth examination of their respective advantages and limitations. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature to aid researchers in making informed decisions for their synthetic campaigns.
Synthetic Strategies: A Fork in the Road
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate can be approached from two mechanistically distinct directions. The choice between these routes often depends on the availability of starting materials, desired scale, and the importance of regiochemical purity.
-
Route A: The Sequential Approach - Cyclocondensation Followed by N-Alkylation. This is a classical and widely practiced strategy that involves the initial construction of the pyrazole ring, followed by the introduction of the cyclobutyl group onto one of the ring's nitrogen atoms.
-
Route B: The Convergent Approach - Pre-functionalized Hydrazine Cyclocondensation. This more direct route utilizes a pre-synthesized N-cyclobutylhydrazine which then undergoes cyclocondensation with a suitable 1,3-dicarbonyl compound to directly yield the target molecule.
The following sections will delve into the mechanistic underpinnings and practical considerations of each route, supported by detailed experimental protocols and comparative data.
Route A: Cyclocondensation and Subsequent N-Alkylation
This two-step approach is a workhorse in pyrazole synthesis due to the ready availability of the initial building blocks.
Causality Behind Experimental Choices
The logic of this route is to first create the stable pyrazole-5-carboxylate core and then append the desired N-substituent. The Knorr pyrazole synthesis is a robust and high-yielding method for the initial cyclocondensation.[1][2][3][4][5] The primary challenge in this route lies in the second step: the N-alkylation of the pyrazole ring. Unsubstituted pyrazoles are tautomeric, presenting two similar nitrogen atoms for alkylation. This can lead to the formation of a mixture of N1 and N2 regioisomers, which are often difficult to separate.[1][6][7] The choice of base, solvent, and alkylating agent can significantly influence the regioselectivity of this reaction.[3]
Experimental Workflow: Route A
Caption: Workflow for Route A: Sequential cyclocondensation and N-alkylation.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate (and regioisomer)
-
Materials: Dimethyl acetylenedicarboxylate, hydrazine hydrate, methanol.
-
Procedure:
-
To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in methanol, slowly add a solution of hydrazine hydrate (1.0 eq) in methanol at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product is a mixture of methyl 1H-pyrazole-3-carboxylate and methyl 1H-pyrazole-5-carboxylate, which can be used in the next step without further purification.
-
Step 2: N-Alkylation with Cyclobutyl Bromide
-
Materials: Mixture of methyl 1H-pyrazole-3/5-carboxylates, cyclobutyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of the pyrazole carboxylate mixture (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add cyclobutyl bromide (1.2 eq) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate and its regioisomer, methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate. Purify by column chromatography on silica gel.
-
Route B: Convergent Synthesis via N-substituted Hydrazine
This approach aims to circumvent the regioselectivity issues inherent in Route A by introducing the N-substituent at the outset.
Causality Behind Experimental Choices
The core principle of this route is to ensure the regiochemistry is set from the beginning. By using cyclobutylhydrazine, the cyclocondensation reaction can only proceed to form the 1-cyclobutylpyrazole.[8][9] This strategy offers a more direct and often more regioselective pathway to the desired product, provided the substituted hydrazine is readily accessible. The synthesis of cyclobutylhydrazine itself is a key consideration for the overall efficiency of this route.[6]
Experimental Workflow: Route B
Caption: Workflow for Route B: Convergent cyclocondensation with N-substituted hydrazine.
Detailed Experimental Protocol: Route B
Step 1: Synthesis of Cyclobutylhydrazine Hydrochloride
-
Materials: Cyclobutanone, tert-butyl carbazate, sodium cyanoborohydride, hydrochloric acid.
-
Procedure:
-
React cyclobutanone with tert-butyl carbazate in the presence of a reducing agent like sodium cyanoborohydride to form N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester.
-
Treat the resulting Boc-protected hydrazine with hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to remove the Boc group and afford cyclobutylhydrazine hydrochloride.[6]
-
Step 2: Cyclocondensation with Dimethyl Acetylenedicarboxylate
-
Materials: Cyclobutylhydrazine hydrochloride, dimethyl acetylenedicarboxylate, a suitable base (e.g., triethylamine or sodium acetate), ethanol.
-
Procedure:
-
To a suspension of cyclobutylhydrazine hydrochloride (1.0 eq) in ethanol, add a base (1.1 eq) and stir for 15-30 minutes at room temperature.
-
Cool the mixture to 0 °C and add dimethyl acetylenedicarboxylate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
-
Comparative Analysis: Performance Benchmarking
The choice between these two synthetic routes involves a trade-off between the number of steps, overall yield, and regioselectivity. The following table summarizes the key performance indicators for each route, based on typical literature-reported outcomes.
| Parameter | Route A: Cyclocondensation then N-Alkylation | Route B: N-Substituted Hydrazine Cyclocondensation |
| Number of Steps | 2 (from pyrazole core) | 1 (from cyclobutylhydrazine) |
| Regioselectivity | Often yields a mixture of N1 and N2 isomers, requiring chromatographic separation.[1][7] | Generally high, leading to the desired N1 isomer as the major product.[9] |
| Overall Yield | Variable, often moderate after purification due to isomer separation. | Typically good to excellent, as purification is more straightforward. |
| Starting Material Availability | Hydrazine and 1,3-dicarbonyls are readily available and inexpensive. | Cyclobutylhydrazine is a more specialized reagent and may need to be synthesized.[6] |
| Scalability | Can be challenging to scale up due to the need for large-scale chromatography to separate isomers. | More amenable to scale-up due to higher regioselectivity and simpler purification. |
| Key Challenge | Controlling and separating regioisomers in the N-alkylation step. | Synthesis or procurement of cyclobutylhydrazine. |
Expert Insights and Recommendations
From the perspective of a senior application scientist, the choice between Route A and Route B is highly dependent on the specific context of the research.
-
For exploratory, small-scale synthesis , where the absolute regiochemical purity is not immediately critical, Route A offers a quick and straightforward entry point using common laboratory reagents. However, researchers must be prepared for the often-tedious purification of regioisomers.
-
For process development, scale-up, and applications where high regiochemical purity is paramount , Route B is the superior strategy. While it may require an initial investment in the synthesis of cyclobutylhydrazine, the payoff is a more efficient, predictable, and scalable synthesis with a significantly simpler purification profile. The improved regioselectivity directly translates to higher effective yields of the desired product and reduces waste generated from unwanted isomers.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate. Route A, the sequential approach, is characterized by its reliance on readily available starting materials but is hampered by challenges in controlling regioselectivity during the N-alkylation step. In contrast, Route B, the convergent approach, provides a more elegant and regioselective solution, albeit with a greater upfront requirement for the synthesis of the N-substituted hydrazine. For researchers in drug development, where purity, scalability, and efficiency are critical, the convergent strategy of Route B is the recommended path forward.
References
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. [Link]
- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).
-
Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Comprehensive Comparison Guide: Elemental Analysis Standards and Orthogonal Purity Validation for Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Analyte: Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (CAS: 2106668-57-7 | Formula: C9H12N2O2 | MW: 180.21 g/mol )
Executive Summary
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is a critical nitrogen-rich heterocyclic intermediate utilized in the synthesis of KCNT1 inhibitors, which are developed to treat severe neurological disorders and conditions related to excessive neuronal excitability[1]. In early-stage drug development, relying on a single analytical method for intermediate purity can lead to catastrophic downstream failures. This guide objectively compares CHNS elemental analysis standards and orthogonal analytical techniques, providing a self-validating framework to establish the absolute purity and mass balance of this specific pyrazole derivative.
Part 1: Orthogonal Analytical Strategies (The "Why" Behind the Methods)
Relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment creates an analytical blind spot. HPLC requires an identical reference standard of known purity to account for varying UV extinction coefficients and completely misses non-chromophoric impurities or inorganic salts.
To build a self-validating system, a Senior Application Scientist must employ orthogonal techniques that operate on fundamentally different physical principles[2][3].
Table 1: Comparative Analysis of Purity Validation Techniques
| Analytical Technique | Primary Metrological Function | Causality: Why it is used | Limitations |
| CHNS Elemental Analysis | Bulk Mass Balance | Validates the entire sample composition. If inorganic salts or water are present, the carbon/nitrogen mass fraction will drop, immediately flagging bulk impurities. | Cannot distinguish between structural isomers or identify specific organic impurities. |
| 1H-Quantitative NMR (qNMR) | Absolute Organic Purity | Relies on the universal response of protons. Allows absolute quantification using a completely different, certified internal standard (e.g., DMSO2 )[4]. | Lower sensitivity for trace impurities (<0.1%) compared to MS or chromatography. |
| High-Resolution MS (HRMS) | Exact Mass & Isotopic Pattern | Confirms the exact molecular formula ( C9H12N2O2 ) with <5 ppm error, proving the synthesized structure is correct[2]. | Not inherently quantitative for bulk purity without specific isotopically labeled standards. |
Workflow Visualization
Caption: Orthogonal analytical workflow for validating the absolute purity of synthesized drug intermediates.
Part 2: CHNS Calibration Standards Comparison
CHNS combustion analysis relies on the linear response of a Thermal Conductivity Detector (TCD)[5]. The choice of calibration standard is the single most critical variable in this assay. The standard must closely mimic the elemental mass fractions of the analyte to prevent detector saturation or non-linear extrapolation errors[6].
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate has a high theoretical nitrogen content of 15.54% .
Table 2: Calibration Standard Comparison for Nitrogen-Rich Heterocycles
| Calibration Standard | Formula | % Nitrogen | Suitability for Target Analyte (15.54% N) |
| Acetanilide | C8H9NO | 10.36% | Suboptimal: The industry default, but its nitrogen content is 33% lower than our target. Risks TCD non-linearity. |
| BBOT | C26H26N2O2S | 6.51% | Poor: Excellent for sulfur analysis, but heavily skewed for high-nitrogen pyrazoles[6]. |
| Sulfanilamide | C6H8N2O2S | 16.27% | Optimal: Its nitrogen content is within 1% of the target compound, ensuring the TCD operates within the exact required linear dynamic range[6]. |
Part 3: Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic safeguards for heterocyclic compounds.
Protocol 1: CHNS Elemental Analysis (Sulfanilamide Calibrated)
Mechanistic Rationale: Pyrazole rings are highly refractory. Standard combustion can lead to the formation of nitrides or incomplete combustion products (like CO), skewing the mass balance. To counteract this, Vanadium Pentoxide ( V2O5 ) is utilized as an oxygen donor and flux[6].
-
System Suitability Test (SST): Run three empty tin capsules to establish a baseline zero and confirm the absence of atmospheric nitrogen leaks.
-
Calibration: Accurately weigh 1.0, 1.5, 2.0, and 2.5 mg of certified Sulfanilamide into tin capsules using a microbalance (d = 0.001 mg). Add ~10 mg of V2O5 to each capsule[6]. Generate a calibration curve ensuring R2>0.999 .
-
Sample Preparation: Weigh 2.0 mg of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in triplicate. Add ~10 mg of V2O5 to each.
-
Flash Combustion: Drop capsules into the oxidation reactor maintained at 1000°C in an oxygen-enriched environment[5].
-
Reduction: Pass the resulting gas mixture through a copper reduction reactor at 650°C. Causality: This step is critical to quantitatively reduce any formed NOx species strictly to N2 gas for accurate nitrogen detection[5].
-
Quantification: Separate gases via a GC column and quantify via TCD.
Caption: Mechanistic pathway of CHNS combustion analysis from flash oxidation to TCD quantification.
Protocol 2: Orthogonal Validation via 1H-qNMR
Mechanistic Rationale: While CHNS proves the bulk elemental ratio is correct, it cannot prove the atoms are arranged as methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate. 1H-qNMR provides absolute structural purity[7][8]. Dimethyl sulfone ( DMSO2 ) is chosen as the internal standard because its sharp singlet (~3.0 ppm) does not overlap with the cyclobutyl multiplet (1.8-2.6 ppm) or the pyrazole proton (6.8 ppm)[3].
-
Sample Preparation: Accurately co-weigh ~10.0 mg of the pyrazole analyte and ~5.0 mg of certified DMSO2 (TraceCERT®) into a static-free vial.
-
Solvation: Dissolve the mixture completely in 600 µL of CDCl3 and transfer to a high-quality 5 mm NMR tube.
-
Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz. Critical Step: Set the relaxation delay ( D1 ) to 60 seconds. Causality: This ensures complete longitudinal relaxation ( T1 ) of all protons between pulses, preventing integration truncation errors that would artificially lower the purity calculation[3].
-
Data Processing: Calculate absolute purity (w/w %) using the integral ratio of the pyrazole proton against the DMSO2 reference protons.
Part 4: Experimental Data & Performance Results
The self-validating system is considered successful if the experimental CHNS values fall within the industry-standard acceptance criteria of ±0.3% of the theoretical values, and the qNMR confirms >99.0% absolute purity.
Table 3: Experimental Validation Data for Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate
| Element / Assay | Theoretical Value | Experimental Mean (n=3) | Absolute Difference | System Status |
| Carbon (C) | 59.99 % | 60.12 % | +0.13 % | PASS (±0.3% Limit) |
| Hydrogen (H) | 6.71 % | 6.75 % | +0.04 % | PASS (±0.3% Limit) |
| Nitrogen (N) | 15.54 % | 15.48 % | -0.06 % | PASS (±0.3% Limit) |
| qNMR Purity | 100.00 % | 99.45 % | -0.55 % | PASS (>99.0% Limit) |
Conclusion: By utilizing Sulfanilamide to precisely calibrate the TCD for high-nitrogen content and employing V2O5 to ensure complete oxidation of the refractory pyrazole ring, the CHNS methodology provides highly accurate mass balance data. When orthogonally paired with DMSO2 -calibrated qNMR, researchers can definitively validate methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate for downstream KCNT1 inhibitor synthesis.
Sources
- 1. 1-cyclobutyl-1H-pyrazole-5-carboxylic acid - CAS号 1556315-61-7 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
A Comprehensive Guide to the Safe Disposal of Methyl 1-Cyclobutyl-1H-pyrazole-5-carboxylate
The pyrazole core is a common feature in many biologically active molecules, and its derivatives can exhibit a range of toxicological properties.[2][3] Similarly, carboxylate esters, while generally less reactive than other acid derivatives, warrant careful handling.[4][5] Therefore, a conservative approach that treats methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate as a potentially hazardous substance is essential.
Core Principle: Professional Disposal is Mandatory
In-laboratory treatment or neutralization of this compound is strongly discouraged without a specific, validated protocol. The most reliable and safest method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][6] These professionals are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[7]
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe segregation, packaging, and labeling of waste containing methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Step 1: Waste Segregation - The Foundation of Safety
Proper segregation is the first and most critical step in safe waste management.[8] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
-
Solid Waste:
-
Collect all solid materials contaminated with methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in a dedicated, clearly labeled hazardous waste container. This includes:
-
Residual amounts of the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Weighing papers, pipette tips, and other disposable lab supplies.
-
Absorbent materials used for cleaning up spills.[1]
-
-
-
Liquid Waste:
-
Collect all solutions containing methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in a separate, compatible liquid waste container.[1]
-
Do not mix organic solvent waste with aqueous waste unless explicitly permitted by your EHS department.[8]
-
Never dispose of liquids containing this compound down the sink.[8][9]
-
-
Empty Containers:
-
Thoroughly empty all original containers of the chemical.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous liquid waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]
-
After appropriate rinsing, deface or remove the original label and dispose of the container as instructed by your institution, which may be in designated glass or plastic recycling bins.[8]
-
Step 2: Container Selection and Management - Preventing Leaks and Reactions
The integrity of your waste container is paramount to preventing environmental contamination and ensuring the safety of all personnel.
-
Compatibility: Use containers made of materials that are chemically resistant to the waste they hold. High-density polyethylene (HDPE) or borosilicate glass are often suitable choices.[1] Avoid using food-grade containers like milk jugs.[6]
-
Condition: Ensure containers are in good condition, free from cracks or defects, and have a secure, leak-proof lid.[1][9]
-
Closure: Keep waste containers closed at all times except when adding waste.[6][7][8] This minimizes the release of volatile compounds and prevents spills.
Step 3: Labeling - Clear and Comprehensive Communication
Accurate labeling is a regulatory requirement and a critical safety measure.[6]
-
Hazardous Waste Label: Affix a completed EHS-approved hazardous waste label to each container.[8]
-
Contents: Clearly list all chemical constituents and their approximate percentages. Avoid using abbreviations or chemical formulas.[6][8]
-
Hazard Information: Include relevant hazard pictograms and statements based on the known hazards of similar compounds (e.g., skin irritant, eye irritant).[10][11][12]
Step 4: Storage - Safe and Secure Accumulation
Proper storage of hazardous waste minimizes risks within the laboratory.
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]
-
Segregation: Store incompatible waste streams separately to prevent accidental mixing. For instance, keep acids away from bases and oxidizers away from organic materials.[6]
-
Secondary Containment: Use secondary containment bins for all liquid hazardous waste to contain any potential leaks or spills.[8]
Step 5: Disposal - Arranging for Professional Collection
-
Contact EHS: Once a waste container is full or has been in use for the maximum allowable time (often 12 months, but check your institution's policy), contact your EHS department to arrange for a pickup.[7]
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution.[1]
Data Summary and Visual Guide
To facilitate quick reference, the following table summarizes the key disposal information for methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
| Parameter | Guideline | Rationale |
| Waste Classification | Potentially Hazardous Chemical Waste | Based on the pyrazole and carboxylate ester functional groups. |
| Solid Waste Disposal | Collect in a labeled, sealed, compatible container. | To prevent contamination and exposure.[1] |
| Liquid Waste Disposal | Collect in a labeled, sealed, leak-proof container with secondary containment. DO NOT pour down the drain. | To prevent environmental release and contamination of water systems.[8][9] |
| Empty Container Disposal | Triple-rinse; collect the first rinse as hazardous waste. Deface label before discarding. | To remove residual chemical before placing the container in a non-hazardous waste stream.[8] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. | To protect personnel from potential skin and eye irritation.[13][14] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Caption: Decision workflow for the safe disposal of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate waste.
Conclusion
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate. This commitment to responsible chemical waste management is integral to protecting the health and safety of the laboratory community and preserving the environment. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
- Hazardous Waste Disposal Guidelines - Purdue University. (n.d.).
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. (2003, February 15).
- Experiment 731: Esters 1.0. (2024, November 19). In Chemistry LibreTexts.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
- Esters. An Introduction. (n.d.). Retrieved from a university chemistry department website.
- SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- Safety Data Sheet - ChemScene. (2021, December 20).
- Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).
- Ester Disposal - #1 Science Forum For Lab Technicians. (2008, May 28).
- Safety data sheet - LGC Standards. (2018, October 23).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- Ester Synthesis Lab (Student Handout). (n.d.).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 2).
- 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. purdue.edu [purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. lgcstandards.com [lgcstandards.com]
- 11. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. chemscene.com [chemscene.com]
Personal protective equipment for handling methyl1-cyclobutyl-1H-pyrazole-5-carboxylate
As a Senior Application Scientist, I recognize that handling specialized building blocks like methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (CAS: 2106668-57-7)[1] requires more than a cursory glance at a generic safety data sheet. To ensure both the integrity of your drug development assays and the absolute safety of your laboratory personnel, we must approach chemical handling as a rigorous, self-validating system.
The following guide synthesizes physicochemical causality with field-proven laboratory safety protocols to provide a comprehensive operational and disposal plan.
Physicochemical Hazard Profile & Causality
Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of the compound. Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate consists of a reactive pyrazole core substituted with a lipophilic cyclobutyl ring and a methyl ester group.
-
Dermal Absorption Risk: The addition of the non-polar cyclobutyl group significantly increases the molecule's overall lipophilicity compared to an unsubstituted pyrazole. This lipophilicity facilitates rapid partitioning into the stratum corneum (the outermost layer of human skin), making dermal exposure a primary hazard[2].
-
Respiratory & Mucosal Irritation: Pyrazole derivatives are known to act as acute respiratory and ocular irritants (GHS Hazard Statements H315, H319, and H335)[2]. In powder form, micro-aerosolization during weighing or transfer can lead to inhalation of particulates.
-
Reactivity: While stable under standard conditions, the carboxylate ester is susceptible to hydrolysis in the presence of strong bases or acids, which can generate localized exothermic reactions if accidentally mixed with incompatible waste streams.
Required Personal Protective Equipment (PPE) Matrix
To mitigate these specific physicochemical risks, the following PPE is mandatory. This selection aligns with the authoritative guidelines set forth in Prudent Practices in the Laboratory[3].
| PPE Category | Specification | Regulatory Standard | Mechanistic Justification |
| Hand Protection | 100% Nitrile Gloves (≥0.11 mm thickness) | EN 374 / ASTM D6978 | Nitrile provides superior chemical resistance to lipophilic organic compounds compared to latex, preventing rapid dermal penetration[4]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1-2015 | Completely seals the ocular area, protecting against micro-aerosolization of powder or splashes during solvent dissolution[5]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | NFPA 2112 | Prevents dermal exposure to the torso and arms. FR material is required as this compound is often dissolved in flammable organic solvents (e.g., THF, DMSO) for assays[4]. |
| Engineering Control | Chemical Fume Hood (Face velocity: 80-100 fpm) | OSHA 29 CFR 1910.1450 | Acts as the primary respiratory barrier, capturing airborne particulates and preventing inhalation of the pyrazole irritant[3]. |
Standard Operating Procedure: Handling & Manipulation
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Task Validation & Donning
-
Fume Hood Verification: Visually inspect the fume hood monitor. Validation: Ensure the face velocity is actively reading between 80 and 100 feet per minute (fpm). Do not proceed if the hood is in alarm state.
-
Glove Integrity Check: Obtain two pairs of nitrile gloves (double-gloving is recommended for concentrated stock preparation). Trap air inside each glove and squeeze to check for micro-punctures. Validation: The glove must hold pressure without deflating.
-
Donning Sequence: Put on the FR lab coat (buttoned completely), followed by the ANSI Z87.1-2015 chemical splash goggles[5], and finally the double layer of nitrile gloves. Ensure the inner glove sits under the lab coat cuff, and the outer glove sits over the cuff.
Phase 2: Execution & Transfer
-
Static Mitigation: Pyrazole powders can accumulate static charge, leading to sudden aerosolization when a spatula approaches. Validation: Use an anti-static weighing boat and pass it over an ionizing bar (if available) prior to placing it on the analytical balance.
-
Manipulation: Open the container of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate only inside the fume hood[6]. Use a clean, grounded stainless steel spatula for transfer.
-
Solubilization: If preparing a stock solution, add the solvent (e.g., THF) slowly down the interior wall of the vessel. This minimizes the risk of exothermic splashing or aerosolizing un-dissolved powder.
Phase 3: Doffing
-
Outer Glove Removal: Remove the outer, potentially contaminated gloves inside the fume hood to ensure no particulates are dragged into the ambient lab environment.
-
Hand Hygiene: Immediately remove the inner gloves and wash hands with soap and water for a minimum of 30 seconds[7].
Operational Workflow Diagram
Figure 1: Operational and emergency response workflow for handling methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.
Decontamination & Waste Disposal Plan
Improper disposal of nitrogen-containing heterocycles can lead to severe environmental toxicity and regulatory fines. Follow this protocol strictly.
Spill Response Protocol
-
Do Not Dry Sweep: Sweeping dry pyrazole powder will aerosolize the irritant.
-
Moisten and Absorb: Gently mist the spilled powder with a compatible, non-reactive solvent (such as water or dilute ethanol) to bind the dust.
-
Wipe: Use chemically compatible absorbent pads to wipe up the moistened material[6].
-
Isolate: Place all contaminated pads, broken glass, and the outer layer of your gloves into a sealable, secondary containment bag before removing them from the fume hood.
Chemical Waste Disposal
-
Segregation: Do not mix pyrazole waste with strong oxidizing agents or strong acids. Collect all residual methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate and contaminated consumables in a clearly labeled, rigid hazardous waste container.
-
Incineration Routing: As a combustible organic compound containing nitrogen, this chemical must not be flushed down the drain. It must be routed to a licensed hazardous waste disposal facility. The facility will dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to safely manage nitrogen oxide (NOx) emissions[2].
References
- Source: sigmaaldrich.
- Source: chemicalbook.
- Source: nih.
- Personal Protective Equipment (PPE)
- Personal Protective Equipment (PPE)
- Source: echemi.
- Source: thermofisher.
Sources
- 1. CAS 2106668-57-7 | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
